Entrectinib
Descripción
This compound is a tropomyosin receptor tyrosine kinase (TRK) TRKA, TRKB, TRKC, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase (ALK) inhibitor. It was approved by the FDA in August 2019 for use in the treatment of ROS1-positive metastatic non-small cell lung cancer and NTRK gene fusion positive solid tumors. This compound's approved use is meant as a last line of therapy due to its accelerated approval based on early trial data. This therapy offers benefit over similar ALK inhibitors such as [alectinib], [ceritinib], and [lorlatinib] due to a wider range of targets.
This compound is an oral selective inhibitor of the neurotrophic T receptor kinase (NTRK) and ROS1 that is used to treat solid tumors with NTRK gene fusion and non-small cell lung cancer with ROS1 mutations. Serum aminotransferase elevations are common during therapy but clinically apparent liver injury is rare, although it has been reported.
This compound is an orally bioavailable inhibitor of the tyrosine kinases tropomyosin receptor kinases (Trk) A, B and C, C-ros oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon administration, this compound binds to and inhibits TrkA, TrkB, TrkC, ROS1 and ALK. Inhibition of these kinases may result in a disruption of TrkA-, TrkB-, TrkC-, ROS1-, and ALK-mediated signaling. This leads to an induction of apoptosis and an inhibition of tumor cell proliferation in tumor cells that express these kinases. TrkA, TrkB, TrkC, ROS1 and ALK are overexpressed in a variety of cancer cell types.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2019 and has 3 approved and 5 investigational indications.
inhibits TRK, ROS1, and ALK receptor tyrosine kinases; structure in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYYBYPASCDWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026450 | |
| Record name | Entrectinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108743-60-7 | |
| Record name | Entrectinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108743-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Entrectinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108743607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Entrectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Entrectinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)amino]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ORF0AN1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entrectinib (Rozlytrek®) is an orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1][2][3] Chromosomal rearrangements involving the genes encoding these kinases—NTRK1/2/3, ROS1, and ALK—can lead to the expression of fusion proteins with constitutive kinase activity, acting as oncogenic drivers in a variety of solid tumors. This compound functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling pathways that promote tumor cell proliferation and survival.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical and clinical data, and relevant experimental methodologies.
Mechanism of Action and Signaling Pathways
This compound potently inhibits TRKA/B/C, ROS1, and ALK tyrosine kinases.[1][2] In cancers harboring fusions of the corresponding genes, the resulting chimeric proteins drive ligand-independent activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16] By blocking the ATP-binding sites of these kinases, this compound prevents their autophosphorylation and the subsequent activation of these oncogenic signaling pathways, ultimately leading to the inhibition of cell growth and induction of apoptosis.[1][3]
TRK Signaling Pathway Inhibition
NTRK gene fusions lead to the formation of chimeric TRK proteins that constitutively activate downstream signaling. This compound blocks this activation, thereby inhibiting cell proliferation and survival.
ROS1 Signaling Pathway Inhibition
Similar to TRK fusions, ROS1 rearrangements result in constitutively active ROS1 fusion proteins that drive oncogenesis. This compound effectively inhibits these fusion proteins.
ALK Signaling Pathway Inhibition
ALK gene fusions also lead to constitutively active kinase signaling. This compound is a potent inhibitor of ALK fusion proteins.
Preclinical Data
In Vitro Potency
This compound has demonstrated potent inhibition of its target kinases in enzymatic assays.
| Kinase | IC50 (nM) |
| TRKA | 1.7 |
| TRKB | 0.1 |
| TRKC | 0.1 |
| ROS1 | 0.2 |
| ALK | 1.6 |
Data from preclinical studies.
In cellular assays, this compound has been shown to inhibit the proliferation of tumor cell lines harboring NTRK, ROS1, or ALK gene fusions at subnanomolar concentrations. For example, in acute myeloid leukemia (AML) cell lines with the ETV6-NTRK3 fusion, this compound inhibited cellular proliferation with IC50 values of 0.47 and 0.65 nmol/L.[17]
In Vivo Efficacy
In mouse xenograft models of human cancers with NTRK, ROS1, or ALK fusions, oral administration of this compound led to significant tumor regression.[18][19] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, leading to responses in intracranial tumor models.[18][19] In a mouse model of intracranial ALK-fusion-driven lung cancer, this compound treatment resulted in a significant survival benefit.[18][19]
Clinical Data
The clinical efficacy and safety of this compound have been evaluated in several key clinical trials, including the integrated analysis of STARTRK-2, STARTRK-1, and ALKA-372-001.
Efficacy in NTRK Fusion-Positive Solid Tumors
An integrated analysis of three phase I/II trials in patients with NTRK fusion-positive solid tumors demonstrated significant and durable responses to this compound.
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Overall Population (n=121) | ||
| Objective Response Rate (ORR) | 61.2% | 52.4% - 69.9% |
| Complete Response (CR) | 15.7% | - |
| Partial Response (PR) | 45.5% | - |
| Median Duration of Response (DoR) | 20.0 months | 13.0 - 38.2 months |
| Median Progression-Free Survival (PFS) | 13.8 months | 10.1 - 19.9 months |
| Patients with CNS Metastases at Baseline (n=11 with measurable disease) | ||
| Intracranial ORR | 63.6% | 30.8% - 89.1% |
| Median Intracranial DoR | 22.1 months | 7.4 - Not Estimable |
Data from an updated integrated analysis of three Phase I/II trials with a data cut-off of August 31, 2020.[20]
Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
In patients with ROS1 fusion-positive NSCLC, this compound has also shown robust and durable clinical activity.
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Overall Population (n=53) | ||
| Objective Response Rate (ORR) | 77% | 64% - 88% |
| Median Duration of Response (DoR) | 24.6 months | 11.4 - 34.8 months |
| Median Progression-Free Survival (PFS) | 19.0 months | 12.2 - 36.6 months |
| Patients with CNS Metastases at Baseline | ||
| Intracranial ORR | 55.0% | - |
Data from a pooled analysis of the STARTRK-1, STARTRK-2, and ALKA trials.[21][22][23] An updated analysis showed an ORR of 67.1% in 172 patients, with a median DoR of 20.4 months and a median PFS of 16.8 months.[24] In patients with baseline CNS metastases, the intracranial ORR was 49%.[24]
Safety and Tolerability
This compound has a manageable safety profile, with the majority of treatment-related adverse events (TRAEs) being grade 1 or 2 and generally reversible.[20][21][23]
| Adverse Event (Any Grade) | Frequency |
| Dysgeusia | 41% |
| Dizziness | 36% |
| Constipation | 34% |
| Fatigue | 31% |
| Diarrhea | 28% |
| Edema | 28% |
| Nausea | 27% |
| Weight increased | 24% |
| Arthralgia | 23% |
| Myalgia | 21% |
| Cognitive impairment | 20% |
| Grade 3 or 4 Treatment-Related Adverse Events | Frequency |
| Weight increased | 10% |
| Anemia | 12% |
| Neutropenia | 4% |
| Nervous system disorders | 3% |
| Cardiac disorders | 2% |
Data from integrated analyses of clinical trials.[20][21][23][25] Treatment-related adverse events leading to discontinuation occurred in approximately 8.3% of patients with NTRK fusion-positive tumors.[20]
Experimental Protocols
Detailed experimental protocols are essential for the accurate preclinical and clinical evaluation of this compound. Below are overviews of key methodologies.
General Experimental Workflow
A typical workflow for evaluating a tyrosine kinase inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
In Vitro Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines harboring NTRK, ROS1, or ALK fusions.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
General Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Western Blotting for Kinase Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of TRK, ROS1, ALK, and their downstream signaling effectors.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the phosphorylated (active) forms of kinases and signaling proteins.
General Protocol:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against total and phosphorylated forms of the target kinases (e.g., p-TRK, TRK, p-AKT, AKT, p-ERK, ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Cell Implantation: Subcutaneously implant human tumor cells harboring the target fusion gene into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at various doses (e.g., 30 or 60 mg/kg, twice daily) or vehicle control for a specified duration (e.g., 10-21 consecutive days).
-
Tumor Measurement and Data Analysis: Measure tumor volume regularly (e.g., twice weekly) with calipers. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). Plot the mean tumor volume over time for each group to assess treatment efficacy.
Clinical Trial Protocol Overview (STARTRK-2)
Objective: To evaluate the efficacy and safety of this compound in patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.
Study Design: An open-label, multicenter, global Phase 2 basket study.
Key Inclusion Criteria:
-
Histologically or cytologically confirmed diagnosis of a locally advanced or metastatic solid tumor with an NTRK1/2/3, ROS1, or ALK gene rearrangement.
-
Measurable or evaluable disease as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[26][27][28][29][30]
-
Patients with CNS involvement are eligible.
Key Exclusion Criteria:
-
Prior treatment with a TRK, ROS1, or ALK inhibitor (with some exceptions for crizotinib in NSCLC with CNS-only progression).
Treatment: this compound administered orally at a dose of 600 mg once daily in 4-week cycles.
Efficacy Assessments: Tumor response and progression are evaluated by a blinded independent central review according to RECIST 1.1. Tumor assessments are performed at baseline, at the end of cycle 1, and every 8 weeks thereafter.[20]
Conclusion
This compound is a potent pan-TRK, ROS1, and ALK inhibitor with significant and durable clinical activity in patients with tumors harboring fusions of the corresponding genes. Its ability to penetrate the CNS provides an important therapeutic option for patients with brain metastases. The manageable safety profile of this compound further supports its use in these molecularly defined patient populations. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other targeted therapies.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. This compound | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomarker.onclive.com [biomarker.onclive.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Signaling by NTRKs | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomarker.onclive.com [biomarker.onclive.com]
- 15. ROS1 - Wikipedia [en.wikipedia.org]
- 16. Reactome | Signaling by NTRK3 (TRKC) [reactome.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. P14.19 Preclinical and clinical efficacy of this compound in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Updated Integrated Analysis of the Efficacy and Safety of this compound in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news.cuanschutz.edu [news.cuanschutz.edu]
- 22. onclive.com [onclive.com]
- 23. cancernetwork.com [cancernetwork.com]
- 24. Brief Report: Updated Efficacy and Safety Data From an Integrated Analysis of this compound in Locally Advanced/Metastatic ROS1 Fusion-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. project.eortc.org [project.eortc.org]
- 27. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 28. kanser.org [kanser.org]
- 29. mediantechnologies.com [mediantechnologies.com]
- 30. radiopaedia.org [radiopaedia.org]
Entrectinib: A Comprehensive Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Entrectinib (Rozlytrek®), a potent and selective tyrosine kinase inhibitor. This document details its mechanism of action, key experimental protocols, and extensive clinical trial data, offering valuable insights for researchers and professionals in the field of oncology drug development.
Executive Summary
This compound is a CNS-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] Its development represents a significant advancement in precision oncology, offering a targeted therapeutic option for patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions. This guide chronicles its journey from initial discovery to regulatory approval, highlighting the key scientific and clinical milestones.
Discovery and Development Timeline
The development of this compound involved a series of strategic collaborations and acquisitions, accelerating its path to clinical application.
| Year | Milestone | Organization(s) Involved | Key Highlights |
| 2012 | Start of Phase I Clinical Trial | Nerviano Medical Sciences | The first-in-human (FIH) study, ALKA-372-001, was initiated in Milan, Italy, to evaluate the safety and efficacy of this compound in patients with advanced solid tumors with relevant molecular alterations.[4][5][6][7] |
| 2014 | Initiation of STARTRK-1 Trial | Ignyta, Inc. | A Phase 1/2a study to further assess the safety, tolerability, and anti-tumor activity of this compound.[8][9][10] |
| 2015 | Initiation of STARTRK-2 Trial | Ignyta, Inc. | A global Phase II basket study designed to evaluate this compound in patients with a variety of solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.[2][8][11][12] |
| 2017 | Acquisition of Ignyta by Roche | Roche | Roche acquired Ignyta for $1.7 billion, gaining the rights to this compound and bolstering its oncology pipeline.[11][13][14][15][16][17] |
| 2019 | First Regulatory Approval | Roche | Japan's Ministry of Health, Labour and Welfare (MHLW) approved this compound for the treatment of adult and pediatric patients with NTRK fusion-positive, advanced recurrent solid tumors.[2] The U.S. Food and Drug Administration (FDA) granted accelerated approval for the treatment of adult and pediatric patients 12 years of age and older with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion and for the treatment of adults with metastatic non-small cell lung cancer (NSCLC) whose tumors are ROS1-positive.[2][18][19][20] |
| 2020-2021 | Further Regulatory Approvals | Roche | This compound received marketing authorization from the European Medicines Agency (EMA) and other regulatory bodies worldwide.[5][6] |
| 2023 | Expanded Pediatric Approval | Roche | The FDA expanded the approval of this compound for pediatric patients 1 month and older with solid tumors that have an NTRK gene fusion.[20] |
Mechanism of Action and Signaling Pathways
This compound is a selective ATP-competitive inhibitor of TRK, ROS1, and ALK tyrosine kinases.[21][22][23] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins involving these kinases. These fusion proteins are constitutively active, driving oncogenic signaling pathways that lead to uncontrolled cell proliferation and survival.[2][3] this compound potently inhibits these fusion proteins, thereby blocking downstream signaling and inducing tumor cell apoptosis.[1]
Signaling Pathways Targeted by this compound
The primary signaling pathways inhibited by this compound are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are downstream of the TRK, ROS1, and ALK fusion proteins.
Caption: NTRK Fusion Protein Signaling Pathway and Inhibition by this compound.
Caption: ROS1/ALK Fusion Protein Signaling Pathways and Inhibition by this compound.
Preclinical and Clinical Data
Preclinical Studies
This compound demonstrated potent inhibitory activity against its target kinases in preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| TRKA | 1-5 | [24] |
| TRKB | 1-5 | [24] |
| TRKC | 1-5 | [24] |
| ROS1 | 7 | [24] |
| ALK | 12 | [24] |
| CYP3A4/5 | 2000 | [25] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Clinical Trials
The clinical development program for this compound was primarily based on an integrated analysis of three key trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[6][10][26][27][28][29]
Table 2: Summary of Key Clinical Trials for this compound
| Trial ID | Phase | Design | Patient Population | Key Endpoints |
| ALKA-372-001 | I | Open-label, dose-escalation | Adults with advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions. | Safety, Recommended Phase 2 Dose (RP2D), Pharmacokinetics (PK), Objective Response Rate (ORR) |
| STARTRK-1 | I/IIa | Open-label | Adults with advanced solid tumors with molecular alterations in NTRK1/2/3, ROS1, or ALK. | Safety, RP2D, PK, ORR |
| STARTRK-2 | II | Open-label, multicenter, global basket study | Adults with locally advanced or metastatic solid tumors harboring NTRK1/2/3, ROS1, or ALK gene rearrangements. | ORR, Duration of Response (DoR), Progression-Free Survival (PFS), Intracranial Efficacy |
Table 3: Efficacy of this compound in NTRK Fusion-Positive Solid Tumors (Integrated Analysis)
| Efficacy Endpoint | Result (N=121) | 95% Confidence Interval (CI) | Reference |
| Objective Response Rate (ORR) | 61.2% | - | [26] |
| - Complete Response (CR) | 15.7% | - | [26] |
| - Partial Response (PR) | 45.5% | - | [26] |
| Median Duration of Response (DoR) | 20.0 months | 13.0 - 38.2 | [26] |
| Median Progression-Free Survival (PFS) | 13.8 months | 10.1 - 19.9 | [26] |
| Intracranial ORR (BICR-assessed, n=11) | 63.6% | 30.8 - 89.1 | [26] |
Table 4: Efficacy of this compound in ROS1 Fusion-Positive NSCLC (Integrated Analysis)
| Efficacy Endpoint | Result (N=53) | 95% Confidence Interval (CI) | Reference |
| Objective Response Rate (ORR) | 77% | 64 - 88 | [30] |
| - Complete Response (CR) | 6% | - | [30] |
| - Partial Response (PR) | 72% | - | [30] |
| Median Duration of Response (DoR) | 24.6 months | 11.4 - 34.8 | [30] |
| Median Progression-Free Survival (PFS) | 19.0 months | 12.2 - 36.6 | [30] |
| Intracranial ORR (n=20) | 55% | 32 - 77 | [30] |
Experimental Protocols
Detailed experimental protocols for proprietary drug development are often not fully disclosed in public literature. However, based on published studies, the following provides an overview of the methodologies used.
Biochemical Assays for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of the target kinases (TRKA/B/C, ROS1, ALK).
General Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains of TRKA, TRKB, TRKC, ROS1, and ALK are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and varying concentrations of this compound are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated tyrosine residues. Detection is typically achieved through an ELISA-based method with a colorimetric or chemiluminescent readout.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Preclinical Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
General Methodology:
-
Cell Line Selection: Human cancer cell lines with known NTRK, ROS1, or ALK fusions are selected.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: The selected cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally on a daily or twice-daily schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target inhibition).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group.
Clinical Trial Protocol (STARTRK-2 Example)
Objective: To evaluate the efficacy and safety of this compound in patients with solid tumors harboring NTRK, ROS1, or ALK gene fusions.
Study Design:
Patient Population:
-
Inclusion Criteria: Patients with locally advanced or metastatic solid tumors with a documented NTRK1/2/3, ROS1, or ALK gene rearrangement. Patients must have an ECOG performance status of 0-2.[10]
-
Exclusion Criteria: Prior treatment with a TRK, ROS1, or ALK inhibitor targeting the specific gene fusion.
Treatment:
Assessments:
-
Tumor Response: Assessed by Blinded Independent Central Review (BICR) according to RECIST v1.1 criteria every 8 weeks.[28][31]
-
Safety: Monitored through the evaluation of adverse events, laboratory tests, vital signs, and electrocardiograms.[11]
Endpoints:
-
Primary Endpoints: Objective Response Rate (ORR) and Duration of Response (DoR).[26][28][31]
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), intracranial efficacy, and safety.[26][28][31]
Caption: General Experimental Workflow for this compound Development.
Conclusion
The discovery and development of this compound exemplify a successful structure-based drug design and a targeted, biomarker-driven clinical trial strategy. Its potent activity against TRK, ROS1, and ALK fusion-positive cancers, including those with central nervous system metastases, has established it as a valuable therapeutic agent in the armamentarium of precision oncology. This guide provides a foundational resource for researchers and clinicians working to advance the field of targeted cancer therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Reactome | Signaling by ALK fusions and activated point mutants [reactome.org]
- 5. Anaplastic lymphoma kinase fusions: Roles in cancer and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-reported outcomes from STARTRK-2: a global phase II basket study of this compound for ROS1 fusion-positive non-small-cell lung cancer and NTRK fusion-positive solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. STARTRK-2 - Clinical trial • Breast Cancer Foundation NZ [breastcancerfoundation.org.nz]
- 13. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Alka-372-001: First-in-human, phase I study of this compound-an oral pan-trk, ROS1, and ALK inhibitor-in patients with advanced solid tumors with relevant molecular alterations [epistemonikos.org]
- 21. Frontiers | ROS1 Fusion Mediates Immunogenicity by Upregulation of PD-L1 After the Activation of ROS1–SHP2 Signaling Pathway in Non-Small Cell Lung Cancer [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. What is the mechanism of this compound? [synapse.patsnap.com]
- 24. Profile of this compound and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro and clinical investigations to determine the drug-drug interaction potential of this compound, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Updated Integrated Analysis of the Efficacy and Safety of this compound in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical Review - this compound (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. ascopubs.org [ascopubs.org]
- 29. This compound in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. onclive.com [onclive.com]
- 31. ascopubs.org [ascopubs.org]
A Technical Guide to the Preclinical Pharmacology of Entrectinib and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entrectinib is a potent, orally bioavailable, and central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK) tyrosine kinases.[1][2][3] Chromosomal rearrangements involving the genes for these kinases can lead to fusion proteins that act as oncogenic drivers in various cancers.[3][4] this compound functions as an ATP-competitive inhibitor, blocking downstream signaling pathways crucial for cell proliferation and survival.[1][5] It is metabolized primarily by CYP3A4 to its major active metabolite, M5, which exhibits similar pharmacological activity.[1][6] This document provides an in-depth overview of the preclinical data for this compound and M5, covering their mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies used for their characterization.
Mechanism of Action
This compound is a multi-targeted tyrosine kinase inhibitor designed to target tumors harboring specific genetic alterations.[7] Its primary mechanism involves the competitive inhibition of the ATP-binding sites within the kinase domains of TRKA, TRKB, TRKC, ROS1, and ALK.[2][5] In cancers driven by fusions of NTRK1/2/3, ROS1, or ALK genes, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling cascades.[3]
By blocking the autophosphorylation of these kinases, this compound effectively suppresses key oncogenic signaling pathways, including:
-
RAS/MAPK Pathway: Regulates cell proliferation and differentiation.[5]
-
PI3K/AKT Pathway: Promotes cell survival and growth.[5]
-
PLCγ Pathway: Involved in cell signaling and proliferation, primarily downstream of TRK receptors.[1][8]
-
JAK/STAT Pathway: A critical pathway for cell survival and proliferation, particularly downstream of ALK.[1]
The inhibition of these pathways ultimately leads to a halt in cancer cell proliferation and the induction of apoptosis.[1][8]
In Vitro Pharmacology
Kinase Inhibitory Activity
This compound demonstrates potent inhibition of its target kinases at low nanomolar concentrations. The IC₅₀ values, representing the drug concentration required to inhibit 50% of the kinase activity, are summarized below.
| Table 1: this compound Kinase Inhibition Profile | |
| Kinase | IC₅₀ (nmol/L) |
| TRKA | 1[9] |
| TRKB | 3[9] |
| TRKC | 5[9] |
| ROS1 | 7[9] |
| ALK | 12[9] |
Cellular Antiproliferative Activity
Consistent with its potent kinase inhibition, this compound shows strong antiproliferative effects in cancer cell lines that are dependent on its target kinases for growth and survival.[9]
| Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines | ||
| Cell Line | Oncogenic Driver | IC₅₀ (nmol/L) |
| KM12 | TPM3-TRKA | 17[9] |
| IMS-M2 | ETV6-NTRK3 | 0.47[8] |
| M0-91 | ETV6-NTRK3 | 0.65[8] |
Cellular Target Modulation
Treatment of cancer cells harboring TRK, ROS1, or ALK fusions with this compound leads to a rapid and sustained decrease in the autophosphorylation of the driver kinase.[8][9] This is accompanied by the inhibition of downstream signaling proteins, including p-AKT, p-ERK, p-PLCγ, and p-STAT3, confirming the on-target mechanism of action at a cellular level.[8][9][10]
In Vivo Pharmacology
The antitumor activity of this compound has been demonstrated in multiple preclinical xenograft models. Oral administration of this compound led to significant tumor regression in mice bearing human tumors driven by TRK, ROS1, and ALK fusions.[4][9]
-
TRKA-Dependent Model: In mice with established KM12 (colorectal carcinoma) xenografts, oral this compound treatment induced significant and dose-dependent tumor regression.[9][11]
-
Neuroblastoma Model: this compound significantly inhibited the growth of TrkB-expressing neuroblastoma cells both in vitro and in vivo.[10][12] As a single agent, it led to significant tumor growth inhibition and improved event-free survival in xenograft models.[10]
-
ALK-Dependent Models: The compound showed robust efficacy in several ALK-dependent tumor models, including a model of brain-localized lung cancer metastasis, highlighting its ability to cross the blood-brain barrier.[9][13]
-
ROS1-Dependent Model: Complete tumor regression was observed in mice with tumors derived from ROS1-dependent cells following oral administration of this compound.[14]
A key feature of this compound is its ability to penetrate the CNS.[7][15] Unlike other inhibitors that are strong substrates for the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier, this compound is a weak P-gp substrate, allowing it to achieve and sustain therapeutic concentrations in the brain.[15] This property is critical for its demonstrated efficacy against both primary and metastatic brain tumors.[11][14]
Metabolism and Pharmacokinetics
This compound is primarily cleared through hepatic metabolism, with the major pathway being N-demethylation by the cytochrome P450 enzyme CYP3A4 to form its primary active metabolite, M5.[1][6] M5 shows pharmacological activity similar to the parent compound.[1] Excretion occurs mainly through the feces.[1][16]
| Table 3: Preclinical and Clinical Pharmacokinetic Parameters of this compound and M5 | ||
| Parameter | This compound | Active Metabolite (M5) |
| Time to Peak (Tₘₐₓ) | ~4-5 hours[1][17] | - |
| Elimination Half-Life (t₁/₂) | ~20 hours[1][16] | ~40 hours[1][18] |
| Apparent Volume of Distribution (Vd) | 551 L[1] | 81.1 L[1] |
| Apparent Clearance (CL) | 19.6 L/h[1] | 52.4 L/h[1] |
| Plasma Protein Binding | >99%[1] | >99%[19] |
| Steady-State Ratio (M5:this compound AUC) | - | ~0.4 - 0.5[1][16] |
| Primary Metabolism | CYP3A4 (~76%)[1][18] | - |
| Primary Route of Elimination | Feces (~83%)[1][18] | Feces (~22% of dose)[1] |
Detailed Experimental Protocols
General Experimental Workflows
The preclinical evaluation of this compound followed a logical progression from biochemical assays to cellular and finally in vivo models.
Kinase Inhibition Assay
-
Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified kinases. A radiometric assay format is commonly used.[9]
-
Protocol:
-
Purified recombinant kinase domains (e.g., TRKA, ALK, ROS1) are incubated in a reaction buffer containing a generic peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).
-
The reaction is initiated by adding ATP, which includes a radiolabeled ATP variant ([γ-³³P]ATP).
-
This compound is added at a range of concentrations to the reaction wells.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period to allow for phosphorylation of the substrate.
-
The reaction is stopped, and the radiolabeled phosphorylated substrate is captured (e.g., on a filter membrane).
-
Unincorporated [γ-³³P]ATP is washed away.
-
The radioactivity on the filter, corresponding to kinase activity, is measured using a scintillation counter.
-
Data are plotted as percent inhibition versus drug concentration, and IC₅₀ values are calculated using a non-linear regression model.
-
Cell Proliferation Assay
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀) in cancer cell lines.[8]
-
Protocol:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[20]
-
The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Plates are incubated for a specified period, typically 72 hours.[21]
-
Cell viability or proliferation is assessed using a colorimetric or luminescent assay. Common methods include:
-
The signal from each well is read using a plate reader.
-
Results are normalized to vehicle-treated controls, and IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.
-
Western Blot Analysis for Target Modulation
-
Principle: To detect changes in the phosphorylation status of target kinases and their downstream signaling proteins following this compound treatment.[8]
-
Protocol:
-
Cancer cells are seeded and grown until they reach approximately 70-80% confluency.
-
Cells are treated with various concentrations of this compound or vehicle for a defined period (e.g., 2 hours).[8][9]
-
Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
For in vivo samples, harvested tumors are homogenized in lysis buffer.[10][11]
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated overnight with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands indicates the level of protein expression and phosphorylation.
-
In Vivo Tumor Xenograft Study
-
Principle: To evaluate the antitumor efficacy of orally administered this compound in an animal model bearing human tumors.[10][13]
-
Protocol:
-
Immunocompromised mice (e.g., nu/nu or SCID) are subcutaneously injected with a suspension of cancer cells (e.g., 5-10 million KM12 cells).[11]
-
Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.[11]
-
The treatment group receives this compound, typically formulated in a suitable vehicle, via oral gavage at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[11] The control group receives the vehicle only.
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight is also monitored as a measure of toxicity.
-
The study continues for a predetermined duration (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.[11]
-
Efficacy is assessed by comparing the mean tumor volume between treated and control groups. Tumor growth inhibition (TGI) or regression is calculated.
-
Conclusion
The preclinical pharmacology profile of this compound, supported by extensive in vitro and in vivo data, establishes it as a highly potent and selective inhibitor of TRK, ROS1, and ALK kinases. Its mechanism of action is well-characterized, demonstrating robust inhibition of key oncogenic signaling pathways. The compound's efficacy in relevant tumor models, including those in the CNS, is a direct result of its potent kinase inhibition and favorable pharmacokinetic properties, particularly its ability to penetrate the blood-brain barrier. The primary active metabolite, M5, contributes to the overall clinical activity. These preclinical findings provided a strong rationale for the clinical development of this compound and underpin its success as a targeted therapy for patients with NTRK fusion-positive and ROS1-positive cancers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications [en-cancer.fr]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. In vitro and clinical investigations to determine the drug-drug interaction potential of this compound, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new multi-target inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profile of this compound and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Characterization of the pharmacokinetics of this compound and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the pharmacokinetics of this compound and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancercareontario.ca [cancercareontario.ca]
- 19. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell proliferation assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
Entrectinib: A Comprehensive Technical Guide to its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entrectinib is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of various solid tumors harboring specific genetic alterations.[1] This technical guide provides an in-depth overview of this compound's primary molecular targets, its mechanism of action, and the critical signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the preclinical and molecular pharmacology of this targeted therapeutic agent.
Primary Molecular Targets of this compound
This compound is an orally bioavailable inhibitor designed to target tumors with specific gene fusions, namely those involving the neurotrophic tyrosine receptor kinase (NTRK), ROS1, and anaplastic lymphoma kinase (ALK) genes.[1][2] Its primary targets are the constitutively active fusion proteins resulting from these genetic rearrangements, which act as oncogenic drivers.[3] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of these fusion proteins, thereby blocking their catalytic activity and downstream signaling.[4][5]
Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC)
The NTRK genes (NTRK1, NTRK2, and NTRK3) encode for the Tropomyosin Receptor Kinases TRKA, TRKB, and TRKC, respectively.[2] These receptors play a crucial role in the development and function of the nervous system.[2] Gene fusions involving NTRK genes lead to the expression of chimeric proteins with constitutively active kinase domains, promoting cell proliferation and survival.[2] this compound is a pan-TRK inhibitor, potently inhibiting all three TRK family members.[3]
ROS1 Proto-Oncogene Receptor Tyrosine Kinase
ROS1 is a receptor tyrosine kinase that, when rearranged, can lead to the formation of oncogenic fusion proteins that drive tumor growth.[2] These fusions are most notably found in a subset of non-small cell lung cancer (NSCLC).[6] this compound effectively inhibits the kinase activity of ROS1 fusion proteins.[2]
Anaplastic Lymphoma Kinase (ALK)
ALK is a receptor tyrosine kinase that can become oncogenic when mutated or rearranged.[2] ALK fusions are implicated in various cancers, including NSCLC.[2] this compound is a potent inhibitor of ALK fusion proteins.[2]
Quantitative Efficacy of this compound
The potency of this compound against its primary targets has been quantified through various preclinical studies, with IC50 values consistently in the low nanomolar range.
| Target Kinase | IC50 (nmol/L) |
| TRKA | 1.7[2] |
| TRKB | 0.1[2] |
| TRKC | 0.1[2] |
| ROS1 | 0.2[2] |
| ALK | 1.6[2] |
Table 1: In vitro inhibitory activity of this compound against its primary target kinases. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.
Molecular Signaling Pathways Modulated by this compound
By inhibiting its primary targets, this compound effectively disrupts the downstream signaling cascades that are aberrantly activated by the oncogenic fusion proteins. The key pathways affected include the MAPK/ERK, PI3K/AKT, PLCγ, and JAK/STAT pathways.[2][7]
TRK Signaling Pathway Inhibition
Constitutively active TRK fusion proteins lead to the activation of the RAS-MAPK, PI3K-AKT, and PLCγ pathways, promoting cell proliferation and survival.[7] this compound blocks the autophosphorylation of the TRK fusion protein, thereby inhibiting these downstream signaling cascades.[8]
ROS1 Signaling Pathway Inhibition
ROS1 fusion proteins activate several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6][9] this compound's inhibition of ROS1 kinase activity leads to the suppression of these signaling cascades, resulting in reduced cell growth and survival.[6]
ALK Signaling Pathway Inhibition
Similar to TRK and ROS1 fusions, ALK fusion proteins activate multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, to drive oncogenesis.[4][10] this compound's inhibition of the ALK kinase domain effectively abrogates these signals.[4]
Key Experimental Protocols
The characterization of this compound's activity has been established through a series of standard preclinical assays.
Kinase Inhibition Assay (Radiometric Format)
Objective: To determine the in vitro potency of this compound against target kinases.
Methodology:
-
The kinase activity is measured using a radiometric assay format, which typically involves the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate peptide by the kinase.
-
The reaction is initiated by mixing the kinase, the substrate peptide, and [γ-³³P]ATP in a suitable buffer system.
-
This compound is added at various concentrations to determine its inhibitory effect on the kinase activity.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, often by capturing the substrate on a filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology (using CellTiter-Glo® as an example):
-
Cancer cell lines harboring the target gene fusions (NTRK, ROS1, or ALK) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the drug concentration.
Alternative Methodology (Trypan Blue Exclusion):
-
Cells are treated with this compound as described above.
-
After the incubation period, cells are harvested and stained with trypan blue.
-
Viable cells, which exclude the dye, and non-viable cells, which stain blue, are counted using a hemocytometer or an automated cell counter.
-
The percentage of viable cells is calculated for each treatment condition.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cells with known NTRK, ROS1, or ALK fusions are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives this compound, typically administered orally, at a predetermined dose and schedule (e.g., once or twice daily).[11]
-
The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised, and may be used for further analysis, such as western blotting to assess target inhibition.
-
The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.
Conclusion
This compound is a highly potent and selective inhibitor of TRK, ROS1, and ALK kinases, demonstrating significant anti-tumor activity in preclinical models and clinical trials. Its mechanism of action, centered on the inhibition of key oncogenic signaling pathways, provides a strong rationale for its use in patients with tumors harboring NTRK, ROS1, or ALK gene fusions. This technical guide has summarized the core molecular targets, quantitative efficacy, and modulated signaling pathways of this compound, along with key experimental methodologies, to support ongoing research and development in the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. aacrjournals.org [aacrjournals.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Characterization of Entrectinib's Kinase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entrectinib (Rozlytrek®) is a potent, orally bioavailable, and central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1][2][3][4] Its clinical efficacy in tumors harboring NTRK, ROS1, or ALK gene fusions is underpinned by a distinct and selective kinase inhibition profile. This technical guide provides an in-depth overview of the in-vitro characterization of this compound, detailing its biochemical and cellular inhibitory activities, the signaling pathways it modulates, and the experimental protocols used for its evaluation.
Biochemical Kinase Inhibition Profile
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of its target kinases to block downstream signaling and suppress cancer cell proliferation.[2][5][6] Its potent activity against the TRK family, ROS1, and ALK has been quantified through various biochemical assays.
Potency Against Primary Targets and Kinome Selectivity
Biochemical assays are crucial for determining the direct inhibitory activity of a compound against purified kinase enzymes. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. This compound demonstrates low- to sub-nanomolar potency against its primary targets.[7] A broader screening against a panel of kinases reveals its selectivity.
| Kinase Target | Biochemical IC50 (nmol/L) | Reference(s) |
| TRKA (NTRK1) | 1.0 - 1.7 | [1][7][8][9][10] |
| TRKB (NTRK2) | 0.1 - 3.0 | [7][8][9][10] |
| TRKC (NTRK3) | 0.1 - 5.0 | [7][8][9][10] |
| ROS1 | 0.2 - 7.0 | [1][7][8][9][10] |
| ALK | 1.6 - 12.0 | [1][7][8][9][10] |
| JAK2 | 40 | [8] |
| ACK1 | 70 | [8] |
| FLT3 | 164 | [8] |
| FAK | 140 | [8] |
| IGF1R | 122 | [8] |
Table 1: Summary of this compound's biochemical IC50 values against primary targets and selected off-target kinases. Values are compiled from multiple studies and assay formats, which accounts for the observed ranges.
Experimental Protocol: Biochemical Kinase Assay (Radiometric Format)
A common method to determine kinase inhibition is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group onto a substrate.
Methodology:
-
Reaction Setup: The kinase, a specific substrate (peptide or protein), and a buffer solution are combined in a reaction well.
-
Inhibitor Addition: A serial dilution of this compound is added to the wells.
-
Initiation: The kinase reaction is initiated by adding ATP, including radiolabeled [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, often by capturing the substrate on a filter membrane.
-
Detection: The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of incorporated radiolabel is proportional to kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Antiproliferative and Target Inhibition Activity
To assess the effect of this compound in a biological context, cellular assays are performed on cancer cell lines with known oncogenic driver fusions involving NTRK, ROS1, or ALK. These experiments measure the drug's ability to inhibit cell growth and suppress the phosphorylation of its target kinases and their downstream effectors.
Cellular Potency
This compound potently inhibits the proliferation of tumor cell lines that are dependent on its targets.
| Cell Line | Cancer Type | Oncogenic Driver | Cellular IC50 (nmol/L) | Reference(s) |
| KM12 | Colorectal Carcinoma | TPM3-TRKA | 17 | [8] |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.47 | [11] |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.65 | [11] |
| NCI-H2228 | NSCLC | EML4-ALK | 68 | [8] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | 20 | [8] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 31 | [8] |
| SUP-M2 | Anaplastic Large Cell Lymphoma | NPM-ALK | 41 | [8] |
| SR-786 | Anaplastic Large Cell Lymphoma | NPM-ALK | 81 | [8] |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | 81 | [8] |
Table 2: Antiproliferative activity of this compound in various human tumor cell lines.
Experimental Protocol: Western Blot for Phospho-Kinase Inhibition
Western blotting is used to visualize the inhibition of target kinase autophosphorylation and the phosphorylation of downstream signaling proteins.
Methodology:
-
Cell Treatment: Culture the selected cancer cell line (e.g., KM12) and treat with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Lysis: Harvest the cells and lyse them to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., phospho-TRKA, phospho-ALK) and downstream proteins (e.g., phospho-AKT, phospho-MAPK), as well as antibodies for the total protein levels as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins will decrease with increasing concentrations of this compound, demonstrating target engagement and inhibition.[8][9][12]
Inhibition of Downstream Signaling Pathways
The constitutive activation of TRK, ROS1, and ALK fusion proteins drives oncogenesis by activating several key downstream signaling pathways. This compound's inhibition of these kinases leads to the suppression of these pathways, resulting in reduced cell proliferation and the induction of apoptosis.[2][5][6]
The primary pathways affected include:
-
MAPK/ERK Pathway: Regulates cell growth, proliferation, and differentiation.
-
PI3K/AKT Pathway: A critical pathway for cell survival, proliferation, and growth.
-
PLCγ Pathway (for TRK): Involved in cell growth and differentiation.[5][6]
-
JAK/STAT Pathway (for ALK): Plays a role in cell proliferation and survival.[5][6]
Conclusion
The in-vitro characterization of this compound demonstrates its high potency and selectivity for the TRK, ROS1, and ALK kinases. Biochemical assays establish its sub-nanomolar to low-nanomolar inhibitory activity, while cellular assays confirm its efficacy in suppressing proliferation and downstream signaling in tumor models driven by fusions of these kinases. This comprehensive in-vitro profile provides a strong mechanistic rationale for the clinical activity of this compound in patients with NTRK, ROS1, or ALK fusion-positive solid tumors.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
The Structural Basis of Entrectinib's Potent Inhibition of TRK, ROS1, and ALK Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entrectinib (Rozlytrek®) is a potent, orally bioavailable, and central nervous system (CNS)-active inhibitor of the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and ALK receptor tyrosine kinases.[1][2] These kinases, when constitutively activated through genetic alterations such as gene fusions, become oncogenic drivers in a variety of solid tumors.[1][3] this compound functions as an ATP-competitive inhibitor, effectively blocking the catalytic activity of these kinases and halting downstream signaling pathways essential for tumor cell proliferation and survival.[4] This guide provides an in-depth analysis of the structural biology of this compound's interaction with its target kinases, summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Mechanism of Action: ATP-Competitive Inhibition
This compound's primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of TRKA, TRKB, TRKC, ROS1, and ALK.[4][5] The kinase domain, which catalyzes the transfer of a phosphate group from ATP to a substrate protein, has a highly conserved structure consisting of an N-terminal lobe and a C-terminal lobe. The ATP-binding pocket is located in the cleft between these two lobes.
By occupying this pocket, this compound prevents the binding of ATP, thereby blocking the autophosphorylation and activation of the kinase.[6] This cessation of kinase activity leads to the suppression of downstream signaling cascades that promote cell growth and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells harboring these specific genetic alterations.[6] Kinetic analysis has confirmed that this compound acts as a Type I inhibitor, binding to the active "DFG-in" conformation of the kinase domain.[6][7][8] A key feature of this compound is its ability to cross the blood-brain barrier, allowing it to target primary brain tumors and CNS metastases.[1]
Structural Biology of this compound Binding
The high potency and multi-target profile of this compound can be understood by examining its interactions within the ATP-binding sites of TRK, ROS1, and ALK. The crystal structures of this compound in complex with ALK (PDB ID: 5FTO) and TRKA (PDB ID: 5KVT) reveal the precise molecular interactions responsible for its inhibitory activity.[9][10][11] Due to the high degree of homology in the ATP-binding pocket among these kinases, the binding mode is highly similar across all targets.
Key Interactions:
-
Hinge Region: The aminoindazole core of this compound forms critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the adenine moiety of ATP and is essential for anchoring the inhibitor in the binding pocket.
-
Hydrophobic Pockets: The 3,5-difluorobenzyl group extends into a hydrophobic pocket, while the tetrahydropyran and piperazine moieties occupy other hydrophobic regions within the active site, contributing to the high binding affinity and selectivity.
-
Gatekeeper Residue: The inhibitor is designed to fit into the ATP pocket without clashing with the "gatekeeper" residue, a key determinant of inhibitor selectivity.
The structural alignment of this compound-bound ALK and TRKA demonstrates a conserved binding mode, where the inhibitor stabilizes the active conformation of the kinase. This structural understanding is crucial for designing next-generation inhibitors and predicting potential resistance mutations.[7][12]
Quantitative Kinase Inhibition Profile
This compound demonstrates potent inhibitory activity against its target kinases at low nanomolar concentrations in both biochemical and cell-based assays.
| Target Kinase | Biochemical IC50 (nmol/L) | Cellular IC50 (nmol/L) | Cell Line |
| TRKA | 1[6], 1.7[2] | 17[6] | KM12 (Colorectal Carcinoma) |
| TRKB | 3[6] | - | - |
| TRKC | 5[6] | - | - |
| ROS1 | 7[6], 0.2[2] | - | - |
| ALK | 12[6] | 20-81[6] | Various ALCL & NSCLC lines |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
Constitutive activation of TRK, ROS1, and ALK kinases triggers a cascade of downstream signaling pathways that are central to oncogenesis. This compound's inhibition of the upstream kinase effectively shuts down these pro-survival and pro-proliferative signals. The primary pathways affected include RAS/MAPK, PI3K/AKT, PLCγ, and JAK/STAT.[13][14][15]
TRK Signaling Pathway
Neurotrophin binding to TRK receptors (or oncogenic fusion) leads to dimerization and autophosphorylation, activating key downstream pathways that regulate neuronal survival, differentiation, and proliferation.[10][14][16]
Caption: Simplified TRK receptor signaling cascade.
ALK/ROS1 Signaling Pathways
ALK and ROS1 are structurally similar receptor tyrosine kinases.[17][18] Their oncogenic fusion proteins constitutively activate largely overlapping downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, driving cell proliferation and survival.[11][13][19][20]
Caption: Key downstream pathways of ALK/ROS1 fusions.
Experimental Protocols & Workflows
The characterization of this compound's activity relies on a suite of standard biochemical and cell-based assays.
Kinase Inhibition Assay (Radiometric)
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.[15][21]
Principle: The assay quantifies the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a specific peptide or protein substrate by the kinase.
Methodology:
-
Reaction Setup: Purified kinase enzyme, a specific substrate (e.g., a synthetic peptide), and varying concentrations of this compound are combined in a reaction buffer.
-
Initiation: The reaction is initiated by adding a mix of unlabeled ATP and radiolabeled [γ-³²P]ATP. The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: The reaction is stopped, typically by adding a strong acid like phosphoric acid.
-
Separation: The reaction mixture is spotted onto a phosphocellulose paper (e.g., P81). The phosphorylated substrate binds to the paper, while the free radiolabeled ATP does not.
-
Washing: The paper is washed extensively to remove all unbound [γ-³²P]ATP.
-
Detection: The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager.
-
Analysis: The amount of phosphorylation is plotted against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This cell-based assay measures the metabolic activity of a cell population as an indicator of cell viability and proliferation, assessing the cytotoxic or cytostatic effects of an inhibitor.[9][13]
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells with known TRK, ROS1, or ALK fusions are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a period of 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer (typically at ~570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The data is plotted to determine the IC50 value of the compound in the specific cell line.
Western Blotting for Pathway Modulation
Western blotting is used to confirm that the inhibitor is hitting its target within the cell and blocking downstream signaling.[17][19]
Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a snapshot of signaling pathway activity.
Methodology:
-
Cell Treatment & Lysis: Cells are treated with this compound for a short period (e.g., 2-4 hours). After treatment, cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Lysates are separated by protein size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-ALK, total-ALK, phospho-ERK, total-ERK). A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added.
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. This light is captured on film or with a digital imager.
-
Analysis: The band intensity corresponding to the protein of interest is analyzed. A decrease in the phosphorylated form of a protein relative to its total form indicates successful inhibition of the upstream kinase.
X-ray Crystallography for Structural Determination
This is the gold-standard method for determining the high-resolution, three-dimensional structure of a protein-inhibitor complex.[1][2][11][16]
Principle: An ordered crystal of the protein-inhibitor complex diffracts X-rays in a specific pattern. This diffraction pattern can be mathematically reconstructed to generate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.
Methodology:
-
Protein Production: The kinase domain of the target protein (e.g., ALK) is expressed (e.g., in insect or bacterial cells) and purified to high homogeneity.
-
Complex Formation: The purified protein is incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: The protein-inhibitor complex is subjected to crystallization screening using techniques like vapor diffusion. This involves testing hundreds of conditions (precipitants, buffers, salts) to find one that promotes the formation of well-ordered crystals.
-
X-ray Diffraction: A single, high-quality crystal is cryo-cooled and exposed to a high-intensity X-ray beam (often at a synchrotron). The resulting diffraction pattern is recorded.
-
Structure Solution & Refinement: The diffraction data are processed to determine the electron density map. An atomic model of the protein and inhibitor is built into this map and refined to best fit the experimental data.
-
Structural Analysis: The final structure is analyzed to identify the specific molecular interactions (hydrogen bonds, hydrophobic contacts) between this compound and the kinase.
Experimental Workflow Visualization
Caption: Workflow for kinase inhibitor characterization.
Conclusion
This compound is a structurally optimized kinase inhibitor that achieves its potent, multi-targeted activity against TRK, ROS1, and ALK through specific, high-affinity interactions within the conserved ATP-binding pocket. Its mechanism as an ATP-competitive, Type I inhibitor effectively abrogates the oncogenic signaling driven by fusions of these kinases. The detailed structural and quantitative data, substantiated by a range of biochemical and cellular assays, provide a comprehensive understanding of its mechanism of action. This knowledge is fundamental for the rational development of next-generation inhibitors, the interpretation of clinical responses, and the anticipation of resistance mechanisms in patients with TRK, ROS1, or ALK-driven malignancies.
References
- 1. Protein crystallization [bio-protocol.org]
- 2. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. rcsb.org [rcsb.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. chondrex.com [chondrex.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. academic.oup.com [academic.oup.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. youtube.com [youtube.com]
- 20. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of ATP competitive protein kinase inhibition by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Entrectinib's Capacity to Traverse the Blood-Brain Barrier: An In-Depth Technical Review of Early Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinase (TRK) A/B/C, ROS1, and Anaplastic Lymphoma Kinase (ALK) fusion proteins.[1][2] A critical attribute of this compound, distinguishing it from other inhibitors in its class, is its designed ability to penetrate the central nervous system (CNS).[3][4] This characteristic is of paramount importance for the treatment of primary brain tumors and CNS metastases, which are common in various cancers harboring NTRK, ROS1, or ALK gene fusions.[3][5] This technical guide synthesizes the foundational preclinical and early clinical evidence establishing this compound's ability to cross the blood-brain barrier (BBB), presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Quantitative Analysis of CNS Penetration
Early studies quantitatively demonstrated this compound's superior CNS penetration compared to other tyrosine kinase inhibitors. This was largely attributed to its weak interaction with the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB that actively removes many drugs from the brain.[6][7][8]
In Vitro P-glycoprotein Substrate Assays
A novel "apical efflux ratio" (AP-ER) model was utilized to assess P-gp interaction in vitro. This model was considered more physiologically relevant than traditional bidirectional assays.[9][10] The results indicated that this compound is a weak P-gp substrate, unlike crizotinib and larotrectinib.[7][11]
| Compound | Apical Efflux Ratio (AP-ER) in human P-gp overexpressing cells | Classification |
| This compound | 1.1 - 1.15 | Weak P-gp Substrate |
| Crizotinib | ≥2.8 | Strong P-gp Substrate |
| Larotrectinib | ≥2.8 | Strong P-gp Substrate |
| Digoxin (control) | - | Benchmark P-gp Substrate |
| Data sourced from multiple preclinical studies.[6][7][11] |
In Vivo Pharmacokinetic Studies in Animal Models
Consistent with the in vitro findings, in vivo studies in multiple animal species confirmed this compound's ability to achieve and sustain therapeutic concentrations in the CNS.
| Animal Model | Brain-to-Plasma/Blood Ratio | CSF-to-Unbound Plasma Concentration (CSF/Cu,p) Ratio |
| Mouse | 0.4 | Not Reported |
| Rat | 0.6 - 1.0 | >0.2 |
| Dog | 1.4 - 2.2 | Not Reported |
| Data compiled from various preclinical pharmacokinetic analyses.[3][8][12] |
In rats, despite not reaching steady-state brain exposure after 6 hours of intravenous infusion, this compound demonstrated a significantly more favorable CSF/Cu,p ratio (>0.2) compared to crizotinib and larotrectinib (both ~0.03) at steady state.[7][9]
Experimental Protocols
In Vitro P-gp Interaction: Apical Efflux Ratio (AP-ER) Model
The AP-ER model was designed to more accurately reflect the unidirectional flow of drugs from the blood to the brain.
-
Cell Culture : LLC-PK1 cells, a porcine kidney epithelial cell line, were stably transfected to overexpress either human or mouse P-gp.
-
Transwell Assay : The cells were seeded on a semi-permeable membrane in a transwell apparatus, forming a polarized monolayer that mimics the BBB.
-
Drug Application : this compound, crizotinib, or larotrectinib was added to the apical (blood-facing) side of the monolayer.
-
Sampling : Samples were collected from the basolateral (brain-facing) side over time to measure the rate of drug transport across the cell layer.
-
Ratio Calculation : The AP-ER was calculated based on the apparent permeability in the presence and absence of a P-gp inhibitor. A lower AP-ER value indicates a weaker interaction with the P-gp efflux pump.[6][9][13]
In Vivo Brain Distribution Studies in Rats
These studies aimed to determine the concentration of this compound in the plasma, brain, and cerebrospinal fluid (CSF).
-
Animal Model : Male Sprague Dawley rats were used.[9]
-
Drug Administration : A single intravenous bolus dose was followed by a continuous intravenous infusion of this compound, crizotinib, or larotrectinib.[9]
-
Sample Collection : At various time points, plasma, brain tissue, and CSF were collected.[7]
-
Concentration Analysis : Drug concentrations in the collected samples were quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[6]
-
Unbound Fraction Determination : Equilibrium dialysis and kinetic lipid membrane binding assays were used to determine the unbound fraction of the drug in plasma and brain tissue, respectively.[9]
Intracranial Tumor Xenograft Mouse Model
This model was used to evaluate the in vivo efficacy of this compound against tumors established in the brain.
-
Cell Line : KM12-Luc cells, a human colon cancer cell line expressing luciferase and harboring a TPM3-NTRK1 gene fusion, were used.[6][14]
-
Intracranial Implantation : The tumor cells were micro-injected into the right lobe of the brain of female athymic nu/nu mice.[6]
-
Treatment : this compound was administered orally at a range of doses for 28 days.[6]
-
Efficacy Assessment : Tumor growth was monitored by bioluminescence imaging, and survival was recorded.[6] In this model, this compound treatment resulted in significant tumor growth inhibition and a full survival benefit at clinically relevant systemic exposures.[7]
Visualizing the Core Concepts
This compound's Mechanism of Action
This compound functions by competitively inhibiting the ATP-binding sites of the TRK, ROS1, and ALK tyrosine kinases.[1] This blockade disrupts downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1]
Blood-Brain Barrier Penetration Model
This compound's ability to cross the BBB is facilitated by its weak interaction with the P-gp efflux pump, allowing it to accumulate in the CNS.
Experimental Workflow for In Vivo CNS Penetration Study
A systematic approach was employed to assess the CNS distribution of this compound in animal models.
Conclusion
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Larotrectinib and this compound: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P14.19 Preclinical and clinical efficacy of this compound in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
Initial Investigations into Entrectinib's Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the off-target effects of Entrectinib, a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases. The following sections detail the quantitative data on its kinase selectivity, comprehensive experimental protocols for key assays used in its characterization, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Kinase Inhibition Profile
This compound was profiled against a panel of kinases to determine its selectivity. The following table summarizes the 50% inhibitory concentrations (IC50) for its primary targets and a selection of off-target kinases, providing a quantitative measure of its activity.
Table 1: this compound On-Target and Off-Target Kinase Inhibition
| Kinase Target | IC50 (nmol/L) |
| On-Target Kinases | |
| TRKA | 1.7[1] |
| TRKB | 0.1[1] |
| TRKC | 0.1[1] |
| ROS1 | 0.2[1] |
| ALK | 1.6[1] |
| Selected Off-Target Kinases | |
| JAK2 | 40 |
| ACK1 | 70 |
| IGF1R | 122 |
| FAK | 140 |
| FLT3 | 164 |
| BRK | 195 |
| IR | 209 |
| AUR2 | 215 |
| JAK3 | 349 |
Data sourced from Ardini, E., et al. (2016). This compound, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments utilized in the initial characterization of this compound's activity and selectivity.
Radiometric Kinase Assay for IC50 Determination
This protocol outlines a radiometric method to determine the in vitro potency of this compound against target and off-target kinases.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a given kinase.
Materials:
-
Purified kinase enzyme (e.g., TRKA, ALK, JAK2)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer.
-
Diluted this compound or DMSO (for control).
-
Kinase-specific peptide substrate.
-
Purified kinase enzyme.
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[3]
-
Reaction Termination and Spotting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper.[3]
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[3]
-
Quantification: Air-dry the paper and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Downstream Signaling Inhibition
This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Objective: To qualitatively and semi-quantitatively measure the inhibition of phosphorylation of signaling molecules downstream of TRK, ROS1, or ALK in cellular models.
Materials:
-
Cancer cell lines with relevant fusion proteins (e.g., KM12 cells with TPM3-NTRK1).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).[4]
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-MAPK, anti-total-MAPK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[4]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-AKT).
Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol details a method for evaluating the effect of this compound on the proliferation of cancer cell lines.
Objective: To measure the dose-dependent effect of this compound on cell growth and determine its IC50 for proliferation inhibition.
Materials:
-
Adherent cancer cell lines.
-
96-well plates.
-
This compound stock solution.
-
Trichloroacetic acid (TCA), 10% (w/v).[5]
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.[5]
-
Wash solution (1% acetic acid).[5]
-
Solubilization solution (10 mM Tris base, pH 10.5).[6]
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).[7]
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[5][7]
-
Washing: Discard the TCA and wash the plates several times with 1% acetic acid to remove excess TCA. Air-dry the plates completely.[5]
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[5][7]
-
Removal of Unbound Dye: Discard the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates.[5]
-
Solubilization: Add the solubilization solution to each well and place the plate on a shaker for 10 minutes to dissolve the protein-bound dye.[6]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each this compound concentration compared to the DMSO control. Determine the IC50 value by plotting the percentage of growth inhibition against the drug concentration.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general workflow for identifying its off-target effects.
References
- 1. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Entrectinib In Vitro Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Entrectinib, a potent and selective tyrosine kinase inhibitor, on cancer cell viability. The included methodologies, data presentation guidelines, and visual representations of signaling pathways are intended to support research and development efforts in oncology.
Introduction
This compound is a targeted anticancer agent that inhibits tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] These kinases, when constitutively activated through genetic alterations such as gene fusions, can drive tumor growth and proliferation.[1] this compound functions by competing with ATP for the kinase binding site, thereby blocking downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, ultimately leading to reduced cell proliferation and apoptosis.[1][4][5] In vitro cell viability assays are fundamental in determining the potency of this compound, typically by calculating the half-maximal inhibitory concentration (IC50) in cancer cell lines harboring NTRK, ROS1, or ALK fusions.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the IC50 values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | Target | Assay Type | IC50 (nM) | Reference |
| KM12 | Colorectal Carcinoma | TRKA (TPM3-NTRK1 fusion) | Not Specified | 10 | [6] |
| HCC78 | Non-Small Cell Lung Cancer | ROS1 (SLC34A2-ROS1 fusion) | CCK-8 | ~20 | [4] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | ALK | Not Specified | ~30 | [7][8] |
| SR-786 | Anaplastic Large Cell Lymphoma | ALK | Not Specified | ~50 | [7][8] |
| NCI-N87 | Gastric Cancer | NTRK1-3 high expression | Not Specified | Not Specified | [9] |
| AGS | Gastric Cancer | NTRK1-3 high expression | Not Specified | Not Specified | [9] |
| PC12 | Pheochromocytoma | Not Specified | CCK-8 | 2300 | [10] |
| HT22 | Hippocampal Neurons | Not Specified | CCK-8 | 4200 | [10] |
| SK-N-SH | Neuroblastoma | Not Specified | CCK-8 | 4300 | [10] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound targets and inhibits the signaling of TRK, ROS1, and ALK receptor tyrosine kinases. The diagram below illustrates the downstream pathways affected by this compound.
Caption: this compound inhibits TRK, ROS1, and ALK signaling pathways.
General Experimental Workflow for Cell Viability Assays
The following diagram outlines the typical workflow for assessing the effect of this compound on cancer cell viability.
Caption: Workflow for determining this compound's IC50 in cancer cells.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Cancer cell line of interest (e.g., harboring NTRK, ROS1, or ALK fusion)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90% by Trypan Blue exclusion.[11]
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting concentration is 10 µM, with 1:3 or 1:10 serial dilutions.[11]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use opaque-walled plates suitable for luminescence measurements. Seed approximately 20,000 cells per well in 100 µL of medium.[13]
-
-
Drug Treatment:
-
Prepare and add serial dilutions of this compound and a vehicle control as described for the MTT assay.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The protocols and data presented here provide a comprehensive guide for evaluating the in vitro efficacy of this compound. The choice of assay and cell line should be guided by the specific research question and the genetic background of the cancer models being investigated. Consistent application of these methodologies will yield reliable and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Apoptosis and Inhibits the Epithelial–Mesenchymal Transition in Gastric Cancer with NTRK Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways [frontiersin.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Entrectinib-Treated Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (Rozlytrek®) is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRK) A, B, and C, ROS1, and Anaplastic Lymphoma Kinase (ALK).[1] These kinases, when constitutively activated through genetic alterations such as gene fusions, can act as oncogenic drivers in various solid tumors.[1][2] this compound functions as an ATP competitor, inhibiting the kinase activity of these receptors and subsequently blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[3][4] This document provides detailed protocols and application notes for performing Western blot analysis to evaluate the pharmacodynamic effects of this compound on cancer cell lines, specifically focusing on the inhibition of key signaling proteins.
Mechanism of Action of this compound
This compound is designed to inhibit oncogenic fusions involving NTRK1/2/3, ROS1, and ALK genes.[5] These fusions lead to ligand-independent, constitutive activation of the kinase domains, driving downstream signaling cascades that promote cell growth, proliferation, and survival.[2] this compound effectively blocks these aberrant signaling pathways, leading to cell cycle arrest and apoptosis in tumor cells harboring these specific genetic alterations.[6][7]
Signaling Pathways Affected by this compound
This compound's inhibition of TRK, ROS1, and ALK receptors leads to the downregulation of several key downstream signaling pathways:
-
MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: This pathway plays a critical role in cell survival, growth, and apoptosis.
-
PLCγ Pathway: Activated by TRK receptors, this pathway is involved in cell growth and differentiation.[3]
-
JAK/STAT Pathway: Downstream of ALK, this pathway is involved in cell proliferation and survival.[3]
The following diagram illustrates the primary signaling pathways inhibited by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical Review - this compound (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols for Establishing Entrectinib-Sensitive Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting fusions in Tropomyosin Receptor Kinase (TRK) A/B/C, ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] These genetic alterations are oncogenic drivers in a variety of solid tumors.[1][3] Preclinical in vivo models that accurately recapitulate the molecular characteristics of these tumors are crucial for evaluating the efficacy of targeted therapies like this compound. This document provides detailed application notes and protocols for establishing and utilizing this compound-sensitive cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models.
This compound-Sensitive Cancer Cell Lines
A variety of human cancer cell lines harboring NTRK, ROS1, or ALK fusions have demonstrated sensitivity to this compound and are suitable for establishing xenograft models. The selection of an appropriate cell line is critical for studying the specific molecular interactions and therapeutic effects of this compound.
| Cell Line | Cancer Type | Genetic Alteration | Key Features |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 fusion | Well-characterized model for TRKA inhibition.[4] |
| SH-SY5Y (TrkB-expressing) | Neuroblastoma | TrkB (NTRK2) overexpression | Model for studying TrkB-driven neuroblastomas.[5][6] |
| NCI-H2228 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK fusion | Established model for ALK-rearranged NSCLC.[7] |
| HCC78 | Non-Small Cell Lung Cancer (NSCLC) | SLC34A2-ROS1 fusion | Represents ROS1-rearranged NSCLC.[8] |
| IMS-M2 / M0-91 | Acute Myeloid Leukemia (AML) | ETV6-NTRK3 fusion | Models for ETV6-NTRK3 fusion-positive hematologic malignancies.[9] |
Experimental Protocols
I. Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the subcutaneous implantation of this compound-sensitive cancer cell lines into immunodeficient mice.
Materials:
-
This compound-sensitive human cancer cell line (e.g., KM12, SH-SY5Y-TrkB, NCI-H2228, HCC78)
-
Immunodeficient mice (e.g., athymic nu/nu, SCID, or NOD scid gamma (NSG), 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
-
1 mL syringes with 25-27 gauge needles
-
Hemocytometer or automated cell counter
-
Digital calipers
Procedure:
-
Cell Culture:
-
Culture the selected cancer cell line in its recommended complete medium until cells reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize the trypsin, and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium and perform a cell count. Ensure cell viability is >95%.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to achieve the desired cell concentration. A typical injection volume is 100-200 µL.
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Gently lift the skin and inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) subcutaneously.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice for tumor growth.
-
II. Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the direct implantation of patient tumor tissue into immunodeficient mice. All work with human tissue must be performed under approved institutional guidelines (IRB).
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (NSG mice are often preferred for higher engraftment rates)
-
Sterile scalpels and forceps
-
Sterile PBS or appropriate tissue transport medium
-
Surgical glue or sutures
Procedure:
-
Tissue Preparation:
-
Obtain fresh tumor tissue from surgical resection or biopsy and place it in sterile transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS.
-
Remove any non-tumorous tissue.
-
Cut the tumor into small fragments (approximately 2-3 mm³).
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the dorsal flank.
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Place a single tumor fragment into the pocket.
-
Close the incision with surgical glue or sutures.
-
Monitor the mice regularly for tumor engraftment and growth.
-
III. This compound Formulation and Administration
Formulation:
-
For in vivo studies, this compound can be reconstituted in a vehicle of 0.5% methylcellulose containing 1% Tween 80.[5]
-
Prepare the formulation fresh weekly by dissolving this compound in the vehicle with stirring and sonication.[5]
Administration:
-
This compound is orally bioavailable and can be administered by oral gavage.
-
Dosage and schedule will vary depending on the model and experimental design. Published studies have used doses ranging from 30 to 60 mg/kg, administered once or twice daily.[4][7]
IV. Tumor Growth Monitoring and Efficacy Evaluation
-
Tumor Measurement:
-
Begin tumor measurements once tumors are palpable.
-
Using digital calipers, measure the length (longest dimension) and width (perpendicular dimension) of the tumor 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Efficacy Assessment:
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Administer this compound or vehicle control according to the planned schedule.
-
Monitor tumor growth and body weight throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various CDX models.
Table 1: In Vivo Efficacy of this compound in NTRK-Fusion Xenograft Models
| Cell Line | Genetic Alteration | Mouse Strain | This compound Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| KM12 | TPM3-NTRK1 | nu/nu | 15-30 mg/kg, BID, 21 days | Significant tumor regression | [10] |
| SH-SY5Y-TrkB | TrkB overexpression | athymic nu/nu | 60 mg/kg, BID, 7 days/week | Significant tumor growth inhibition (p<0.0001) | [5] |
Table 2: In Vivo Efficacy of this compound in ALK and ROS1-Fusion Xenograft Models
| Cell Line | Genetic Alteration | Mouse Strain | This compound Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H2228 | EML4-ALK | nu/nu | 60 mg/kg, BID, 10 days | Significant tumor growth inhibition | [7] |
| Karpas-299 | NPM-ALK | SCID | 30-60 mg/kg, BID, 10 days | Complete tumor regression | [7] |
| Ba/F3-TEL-ROS1 | TEL-ROS1 | SCID | 60 mg/kg, BID, 10 days | Significant tumor regression | [7] |
Visualizations
Signaling Pathways Targeted by this compound
This compound inhibits the constitutive activation of TRK, ROS1, and ALK fusion proteins, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[2][11]
Caption: this compound inhibits NTRK, ROS1, and ALK fusion proteins.
Experimental Workflow for CDX Model Establishment and Efficacy Testing
The following diagram illustrates the key steps involved in establishing a cell line-derived xenograft model and evaluating the in vivo efficacy of this compound.
Caption: Workflow for CDX model establishment and efficacy studies.
Logical Flow for Patient-Derived Xenograft (PDX) Model Development
This diagram outlines the process of creating and utilizing patient-derived xenograft models for preclinical testing.
Caption: Workflow for establishing and using PDX models.
References
- 1. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scienceopen.com [scienceopen.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes: Selecting and Utilizing Neuroblastoma Cell Lines for Evaluating Entrectinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma (NB) is the most common extracranial solid tumor in childhood, characterized by significant clinical and biological heterogeneity.[1] A subset of these tumors is driven by aberrations in receptor tyrosine kinases (RTKs) such as Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK).[2] Entrectinib (RXDX-101) is a potent, orally available small-molecule inhibitor of the TRK family (TRKA, TRKB, TRKC), ROS1, and ALK tyrosine kinases.[3][4][5] Its efficacy is linked to the presence of specific genetic alterations, namely NTRK1/2/3 gene fusions, ROS1 fusions, or ALK fusions/mutations.[5][6]
Selecting the appropriate preclinical models is critical for studying the therapeutic potential of this compound. This document provides a guide to suitable neuroblastoma cell lines, experimental protocols for assessing drug efficacy, and visualizations of the relevant biological pathways and workflows.
Target Signaling Pathways of this compound
This compound functions as an ATP competitor, inhibiting the kinase activity of TRKA/B/C, ROS1, and ALK.[3] This action blocks downstream signaling cascades crucial for cancer cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, PLCγ, and JAK/STAT pathways, ultimately leading to apoptosis.[3]
Recommended Neuroblastoma Cell Lines
The choice of cell line should be guided by the specific molecular target being investigated. Neuroblastoma models sensitive to this compound typically harbor ALK activating mutations or overexpress TRK receptors, particularly TRKB.[4][6] While ROS1 fusions are targetable by this compound, they have not been commonly reported in neuroblastoma.[4]
TRK-Driven Neuroblastoma Cell Lines
High expression of TRKB (encoded by NTRK2), along with its ligand BDNF, is found in many high-risk neuroblastomas and is associated with poor prognosis.[1][7] Engineered cell lines overexpressing TRKB are excellent models for studying this compound's anti-TRK activity.
| Cell Line | Key Genetic Features | Notes |
| SH-SY5Y-TrkB | MYCN non-amplified, ALK (F1174L) mutation, stably transfected to overexpress TRKB.[4] | Parental SH-SY5Y cells are relatively resistant, but TrkB overexpression confers high sensitivity to this compound.[4] |
| NLF-TrkB | MYCN non-amplified, ALK wild-type, stably transfected to overexpress TRKB.[4] | Useful for studying TRK inhibition in an ALK wild-type background. |
| NB69 | MYCN amplified, TRKB expressing. | Shows dose-dependent growth inhibition with this compound treatment.[4] |
ALK-Driven Neuroblastoma Cell Lines
Activating mutations or amplification of the ALK gene occur in approximately 8-10% of primary neuroblastomas.[4] The F1174L mutation is a common hotspot and is associated with resistance to some ALK inhibitors.[8][9]
| Cell Line | Key Genetic Features | Notes |
| NB1 | MYCN amplified, ALK amplified.[10][11] | Highly sensitive to this compound due to ALK amplification.[11] |
| CLB-BAR | ALK-driven.[12] | Shows high sensitivity to this compound.[12] |
| CLB-GE | ALK-driven.[12] | Shows high sensitivity to this compound.[12] |
| SH-SY5Y | MYCN non-amplified, ALK (F1174L) mutation.[4][9][10] | Generally less sensitive to this compound as a single agent compared to ALK-amplified or TRKB-overexpressing lines.[4][6] |
| NB3 | ALK (R1275Q) mutation.[10] | Exhibits moderate sensitivity to this compound.[10] |
| IMR-32 | MYCN amplified, ALK wild-type.[10] | Can serve as a control for ALK-independent effects. Shows lower sensitivity.[10] |
Quantitative Efficacy of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of drug potency. The following table summarizes reported IC50 values for this compound in various neuroblastoma cell lines.
| Cell Line | Genetic Driver | IC50 (nM) | Time Point | Reference |
| CLB-BAR | ALK-driven | 10.6 | Not Specified | [12][13] |
| CLB-GE | ALK-driven | 38.6 | Not Specified | [12][13] |
| NB1 | ALK Amplification | 35 | 48 hours | [10] |
| NB3 | ALK (R1275Q) | 2,240 | 48 hours | [10] |
| SH-SY5Y | ALK (F1174L) | 3,320 | 48 hours | [10] |
| IMR-32 | ALK Wild-Type | 3,290 | 48 hours | [10] |
| SH-SY5Y-TrkB | TRKB Overexpression | Low nM range | 72 hours | [4] |
| NLF-TrkB | TRKB Overexpression | ~50 | 72 hours | [4] |
Note: IC50 values can vary based on the specific assay conditions, time points, and laboratory.
Experimental Workflow and Protocols
A systematic approach is required to evaluate this compound efficacy, from initial cell culture to endpoint analysis.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Obtain neuroblastoma cell lines (e.g., SH-SY5Y, NLF, NB1) from a reputable cell bank (e.g., ATCC).[4]
-
Culture Media: Culture cells in RPMI-1640 or DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.
-
Authentication: Regularly authenticate cell lines via short tandem repeat (STR) profiling and test for mycoplasma contamination.[4]
Protocol 2: Cell Viability (Sulforhodamine B - SRB) Assay
This protocol is adapted from methodologies used to test this compound efficacy in TrkB-expressing neuroblastoma cells.[4]
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. A final DMSO concentration should be kept below 0.1%. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the overnight medium and add 100 µL of the medium containing the desired this compound concentrations (e.g., 1 nM to 10 µM).
-
Ligand Stimulation (for TRK models): For TrkB-expressing cells like SH-SY5Y-TrkB, add Brain-Derived Neurotrophic Factor (BDNF) to a final concentration of 100 ng/mL one hour after drug addition to stimulate the TRK pathway.[4]
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Data Acquisition: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for Target Engagement
This protocol allows for the assessment of this compound's effect on the phosphorylation of its targets and downstream signaling proteins.[4]
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶) in 6-well plates. Once they reach ~70% confluency, serum-starve them for 6 hours. Treat with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for 2-6 hours.
-
Ligand Stimulation: For TRK or ALK models, stimulate with the appropriate ligand (e.g., 100 ng/mL BDNF for TrkB) for the final 10-15 minutes of incubation.[14]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts to assess the degree of target inhibition.
References
- 1. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. Mechanisms of this compound Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of different ALK mutations in a pair of neuroblastoma cell lines established at diagnosis and relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activating mutations in ALK provide a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and other ALK/TRK inhibitors for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Sustained Response to this compound in an Infant With a Germline ALKAL2 Variant and Refractory Metastatic Neuroblastoma With Chromosomal 2p Gain and Anaplastic Lymphoma Kinase and Tropomyosin Receptor Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Entrectinib in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Entrectinib in human plasma. This compound is a potent and selective tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins in various cancers. The method utilizes a simple protein precipitation for sample preparation and has been validated for accuracy, precision, and linearity, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and supporting clinical research.
Introduction
This compound is an orally available inhibitor of neurotrophic T receptor kinase (NTRK) and is used in the treatment of solid tumors with NTRK gene fusions and ROS1-positive non-small cell lung cancer.[1][2] Due to its narrow therapeutic index, monitoring plasma concentrations of this compound is crucial to optimize dosage and ensure patient safety.[1] This document provides a detailed protocol for a UPLC-MS/MS method for the accurate and precise quantification of this compound in plasma samples.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the UPLC-MS/MS method for this compound, compiled from various validated methods.[1][3][4]
| Parameter | Value |
| Linearity Range | 0.5 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Intra-day Precision (%CV) | 3.64 - 11.56%[1] |
| Inter-day Precision (%CV) | 6.42 - 11.70%[1] |
| Intra-day Accuracy (%) | 83.82 - 90.97%[1] |
| Inter-day Accuracy (%) | 82.24 - 89.66%[1] |
| Mean Recovery | 93.54 - 99.85%[4] |
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥99%)
-
This compound-D5 (or other suitable internal standard like Quizartinib or Carbamazepine)[1][3][4]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard (e.g., this compound-D5) in methanol.[4]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
IS Spiking Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 500 ng/mL).[4]
Preparation of Calibration Standards and Quality Control Samples
-
Spike drug-free human plasma with the appropriate this compound working solutions to prepare calibration standards at concentrations ranging from 0.5 to 1000 ng/mL.[1]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the IS spiking solution.[4]
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 5 minutes.[4]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.[4]
-
Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Instrumental Conditions
UPLC System:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Column Temperature: 40°C.[4]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum sensitivity.
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in a research or clinical setting. This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring of this compound, contributing to the optimization of cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification and pharmacokinetic study of this compound in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Inducing Entrectinib Resistance in Cancer Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and methodologies for inducing resistance to the tyrosine kinase inhibitor, entrectinib, in cancer cell lines in vitro. The described methods are based on established scientific literature and are intended to serve as a guide for researchers studying the mechanisms of drug resistance and developing next-generation therapies.
Introduction
This compound is a potent inhibitor of TRK, ROS1, and ALK fusion proteins, demonstrating significant clinical activity in patients with corresponding genetic alterations. However, as with many targeted therapies, acquired resistance is a common clinical challenge. Understanding the mechanisms of resistance is crucial for the development of subsequent lines of therapy. The following protocols detail methods to generate this compound-resistant cancer cell lines, which can serve as invaluable tools for investigating resistance mechanisms and screening novel therapeutic agents.
Data Summary: Cell Lines and this compound Concentrations for Inducing Resistance
The following table summarizes the key parameters from published studies on the in vitro induction of this compound resistance.
| Cell Line | Cancer Type | Gene Fusion | Method of Induction | This compound Concentration Range | Resulting Resistance Mechanism(s) | Reference(s) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | Escalating Doses (R1) | 30–100 nmol/L, up to 300 nmol/L | NTRK1 p.G667C mutation | [1][2] |
| Acute Constant High Dose (R2) | 1–2 µmol/L | NTRK1 p.G595R mutation | [1][2] | |||
| HCC78 | Non-Small Cell Lung Cancer (NSCLC) | SLC34A2-ROS1 | Long-term culture with increasing concentrations | Not specified in detail, long-term culture | KRAS G12C mutation, KRAS and FGF3 amplification, sustained ERK activation | [3][4][5][6] |
| CUTO28 | NSCLC | TPM3-ROS1 | Culture under drug selection | Not specified in detail | MET gene amplification (extrachromosomal DNA), MET-mediated bypass signaling | [7][8] |
| KM12SM | Colon Cancer | TPM3-NTRK1 | Continuous treatment in a brain metastasis-mimicking model | Not specified in detail | NTRK1 G667C mutation | [9] |
| HGF co-culture | 10 nM this compound + HGF (1-30 ng/mL) | HGF-induced MET activation | [10][11] |
Experimental Protocols
Protocol 1: Induction of this compound Resistance using Dose Escalation
This protocol is adapted from studies on the KM12 colorectal cancer cell line and is suitable for inducing resistance through gradual drug pressure.
Materials:
-
Parental cancer cell line of interest (e.g., KM12)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells at a suitable density in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72-120 hours.
-
Measure cell viability and calculate the IC50 value.
-
-
Initiation of Resistance Induction:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Maintain the culture, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.
-
Continue this stepwise increase in drug concentration as the cells develop tolerance. This process can take several months.
-
The final concentration can be in the range of 30-300 nmol/L, depending on the cell line.[1][2]
-
-
Isolation and Characterization of Resistant Clones:
-
Once a resistant population is established, single-cell cloning can be performed by limiting dilution or FACS to isolate individual resistant clones.
-
Expand the clones and confirm their resistance by re-evaluating the IC50 of this compound. A significant shift in the IC50 value compared to the parental line indicates acquired resistance.
-
The established resistant cells should be maintained in a culture medium containing this compound to preserve the resistant phenotype.[4]
-
Protocol 2: Induction of this compound Resistance using a Constant High Dose
This method, also demonstrated in KM12 cells, aims to select for pre-existing resistant clones or induce resistance through a more acute selective pressure.
Procedure:
-
Determine the IC90 of this compound:
-
Follow the procedure in Protocol 1, Step 1 to determine the concentration of this compound that inhibits 90% of cell growth.
-
-
High-Dose Treatment:
-
Expansion of Resistant Population:
-
Monitor the culture for the emergence of proliferating colonies.
-
Once resistant colonies are visible, expand them to establish a resistant cell population.
-
-
Characterization:
-
Isolate and characterize the resistant clones as described in Protocol 1, Step 4.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways in this compound Resistance
The following diagrams illustrate the key signaling pathways implicated in acquired resistance to this compound.
Caption: On-target mutations in NTRK1 that confer resistance to this compound.
Caption: Activation of the RAS/MAPK pathway as a bypass mechanism.
Caption: MET amplification leading to bypass signaling and resistance.
Experimental Workflow for Inducing this compound Resistance
The following diagram outlines the general workflow for generating and characterizing this compound-resistant cell lines.
Caption: General workflow for generating this compound-resistant cell lines.
Conclusion
The protocols and information provided herein offer a framework for researchers to develop in vitro models of this compound resistance. These models are essential for elucidating the molecular underpinnings of treatment failure and for the preclinical evaluation of novel therapeutic strategies to overcome resistance. The specific outcomes, including the type of resistance mechanism that emerges, may vary depending on the cancer cell line and the specific conditions used.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.skku.edu [pure.skku.edu]
- 7. MET gene amplification is a mechanism of resistance to this compound in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MET kinase inhibitor reverses resistance to this compound induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Entrectinib's Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Entrectinib, a potent tyrosine kinase inhibitor, on the cell cycle progression of cancer cells. This compound targets TRK, ROS1, and ALK fusion proteins, leading to the inhibition of downstream signaling pathways that regulate cell proliferation and survival.[1][2][3] The primary cellular response to this compound often involves cell cycle arrest, predominantly at the G1 phase, followed by the induction of apoptosis.[4][5]
This document outlines the core methodologies for quantifying these effects, including flow cytometry for cell cycle distribution analysis and Western blotting for examining the expression of key cell cycle regulatory proteins.
Core Concepts: this compound's Mechanism of Action on the Cell Cycle
This compound functions by inhibiting the kinase activity of TRK, ROS1, and ALK fusion proteins.[1][2] This blockade disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are critical for promoting cell cycle progression.[1][6] The inhibition of these pathways leads to a decrease in the expression of key G1-S phase transition proteins such as Cyclin D1, Cyclin E1, and E2F1, and an increase in the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.[4] This molecular response culminates in a G1 phase cell cycle arrest, effectively halting cellular proliferation.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell cycle distribution and protein expression as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in NB1 Neuroblastoma Cells [4]
| Treatment Group | % Cells in G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) |
| DMSO (Control) | 55.4 ± 3.0 | 38.6 ± 2.8 |
| This compound (0.08 µM, 24h) | 83.0 ± 4.3 | 6.5 ± 4.4 |
Table 2: Effect of this compound on Cell Cycle Regulatory Protein Expression [4]
| Target Protein | Change in Expression Post-Entrectinib | Method of Detection |
| Cyclin D1 | Decreased | Western Blot / qRT-PCR |
| Cyclin E1 | Decreased | Western Blot / qRT-PCR |
| Cyclin A1 | Decreased | Western Blot / qRT-PCR |
| E2F1 | Decreased | Western Blot / qRT-PCR |
| RB1 | Decreased | Western Blot / qRT-PCR |
| p21 | Increased | Western Blot |
| p27 | Increased | Western Blot |
| Ki-67 | Decreased | qRT-PCR / Immunocytochemistry |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells treated with this compound, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | this compound can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways [frontiersin.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Techniques for Evaluating Apoptosis in Response to Entrectinib Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1/2/3), as well as rearrangements in the ROS1 and anaplastic lymphoma kinase (ALK) genes.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to these kinases, leading to the suppression of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[2] A primary outcome of this compound treatment in cancer cells harboring these genetic alterations is the induction of apoptosis, or programmed cell death.
These application notes provide a comprehensive overview of the key techniques used to evaluate apoptosis in response to this compound treatment. Detailed protocols for the most common assays are provided, along with a summary of expected quantitative outcomes based on published studies. Furthermore, signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the molecular mechanisms and experimental designs.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize quantitative data from studies evaluating the apoptotic effects of this compound on various cancer cell lines.
Table 1: Apoptosis Induction in Gastric Cancer Cell Lines Measured by Annexin V/PI Staining
| Cell Line | This compound Concentration | Treatment Duration | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| NCI-N87 | 10 µM | 48 hours | 31.25 | 17.68 | 48.93 | [3] |
| AGS | 10 µM | 48 hours | Not specified | Not specified | 17.68 | [3] |
| MKN28 | 10 µM | 48 hours | Minimal | Minimal | Not significantly increased | [3] |
| Control (NCI-N87) | Vehicle | 48 hours | 10.68 | Not specified | 10.68 | [3] |
| Control (AGS) | Vehicle | 48 hours | 4.09 | Not specified | 4.09 | [3] |
Table 2: Apoptosis Induction in Neuroblastoma and Other Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Assay | Observed Effect | Reference |
| SY5Y-TrkB | 1 nM - 100 nM | Not specified | Western Blot (p-Akt) | Dose-dependent decrease in p-Akt | [4] |
| NLF-TrkB | 50 nM | Not specified | Western Blot (p-TrkB, p-Akt) | Inhibition of TrkB and Akt phosphorylation | [4] |
| HCC78 (NSCLC) | Indicated concentrations | 24 hours | Western Blot (PARP cleavage) | Increased PARP cleavage | [5] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound primarily induces apoptosis by inhibiting the TRK, ROS1, and ALK receptor tyrosine kinases. This inhibition disrupts downstream pro-survival signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, ultimately leading to the activation of apoptotic machinery.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Evaluation
A typical workflow for assessing apoptosis in response to this compound treatment involves cell culture, drug treatment, and subsequent analysis using various apoptosis assays.
Caption: Experimental workflow for apoptosis evaluation.
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
This compound-treated and control cells
-
Flow cytometer
Protocol:
-
Seed and treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Opaque-walled 96-well plates
-
This compound-treated and control cells
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a CO2 incubator overnight.
-
Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
PBS
-
Microscope slides or coverslips (for imaging) or flow cytometry tubes
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with this compound as described previously.
-
Harvest and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide buffer).
-
Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash the cells with PBS.
-
Resuspend the cells in a suitable buffer for analysis.
-
Analyze the samples by fluorescence microscopy (for morphological analysis of apoptotic cells) or flow cytometry (for quantification of the apoptotic cell population).
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade, such as cleaved PARP, cleaved caspases, and members of the Bcl-2 family.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and harvest them.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin. An increase in the levels of cleaved PARP and cleaved caspases, and a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins are indicative of apoptosis.[5]
References
Application Notes and Protocols: In Vivo Imaging of Entrectinib's Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo anti-tumor activity of Entrectinib, a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases. The included protocols and data are designed to guide researchers in designing and executing preclinical imaging studies to evaluate the efficacy of this compound in relevant animal models.
Introduction
This compound (marketed as Rozlytrek) is a targeted anti-cancer agent approved for the treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK gene fusion-positive solid tumors.[1][2] Its mechanism of action involves the inhibition of tropomyosin receptor kinases (TRK A, B, and C), C-ros oncogene 1 (ROS1), and anaplastic lymphoma kinase (ALK).[1][3][4] These kinases, when constitutively activated by genetic alterations such as gene fusions, can drive oncogenesis and tumor proliferation.[1][5] this compound functions as an ATP-competitive inhibitor, blocking downstream signaling pathways crucial for cancer cell growth and survival, such as the MAPK/ERK and PI3K/AKT pathways.[5] A key feature of this compound is its ability to cross the blood-brain barrier, making it an effective treatment for primary and metastatic brain tumors.[5][6][7]
Signaling Pathways Targeted by this compound
This compound's anti-tumor activity stems from its ability to simultaneously inhibit multiple critical oncogenic signaling pathways. The diagram below illustrates the primary targets of this compound and their downstream effects.
Quantitative In Vivo Efficacy Data
The following tables summarize the anti-tumor activity of this compound in various preclinical animal models.
Table 1: Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | This compound Dose | Outcome | Reference |
| Colorectal Cancer | KM12 (TPM3-TRKA) | Mice | 30, 60 mg/kg, p.o., twice daily for 10 days | Tumor regression | [8][9] |
| ALCL | Karpas-299 (NPM-ALK) | Mice | 30, 60 mg/kg, p.o., twice daily for 10 days | Tumor regression | [9] |
| ALCL | SR-786 (NPM-ALK) | Mice | 30 mg/kg, p.o., twice daily for 10 days | Tumor eradication in 6/7 mice | [9] |
| Neuroblastoma | SH-SY5Y (TrkB expressing) | Mice | 60 mg/kg, p.o., twice daily, 7 days/week | Significant tumor growth inhibition | [10] |
| AML | IMS-M2 (ETV6-NTRK3) | Mice | 3, 10, 30 mg/kg, daily | 3 mg/kg: significant growth inhibition; 10, 30 mg/kg: complete tumor regression | [11] |
| AML | M0-91 (ETV6-NTRK3) | Mice | 3, 10, 30 mg/kg, daily | 3 mg/kg: significant growth inhibition; 10, 30 mg/kg: complete tumor regression | [11] |
| ALCL | NPM-ALK Transgenic | Mice | 60 mg/kg, twice daily for 2 days | Complete tumor regression by day 2 | [9][12] |
| Ba/F3 | Ba/F3-TEL-TRKA | Mice | 30 mg/kg, p.o., twice daily for 10 days | Complete tumor regression | [9] |
Table 2: Efficacy of this compound in Brain Metastasis Models
| Cancer Type | Animal Model | This compound Dose | Outcome | Reference |
| Lung Cancer (ALK-fusion) | Intracranial mouse model | Not specified | Survival benefit of 57 days vs. 34 days (p < 5x10e-4) after 10 days of oral treatment | [6][13] |
| Colorectal Cancer (TPM3-NTRK1) | KM12SM brain metastasis model | Not specified | Discernibly delayed progression of brain tumors | [7][14] |
Experimental Protocols
General Workflow for In Vivo Bioluminescence Imaging
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of this compound using in vivo bioluminescence imaging (BLI).
Protocol 1: Subcutaneous Xenograft Model and Bioluminescence Imaging
This protocol describes the establishment of a subcutaneous tumor model and subsequent monitoring of this compound's efficacy using bioluminescence imaging.
Materials:
-
Luciferase-expressing cancer cells (e.g., KM12, Karpas-299)
-
Immunocompromised mice (e.g., nude, SCID)
-
This compound, formulated for oral administration (e.g., in 0.5% methylcellulose with 1% Tween 80)[10]
-
Vehicle control
-
D-Luciferin (potassium or sodium salt)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Standard cell culture and animal handling equipment
Procedure:
-
Cell Preparation: Culture luciferase-expressing cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size. Monitor tumor volume using calipers.
-
Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups via oral gavage at the specified dose and schedule (e.g., 60 mg/kg, twice daily).[10]
-
Bioluminescence Imaging:
-
Anesthetize the mice (e.g., using isoflurane).[15]
-
Administer D-luciferin via intraperitoneal injection (typically 150 mg/kg).[16][17]
-
Wait for the optimal time for luciferin distribution and peak signal emission (typically 5-15 minutes post-injection).[15][16]
-
Acquire bioluminescent images using an in vivo imaging system.
-
Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor response.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the tumors in the acquired images.
-
Quantify the bioluminescent signal (photon flux) within each ROI.
-
Plot tumor growth curves based on the bioluminescent signal over time for each treatment group.
-
Perform statistical analysis to determine the significance of any observed anti-tumor effects.
-
Protocol 2: Orthotopic Brain Tumor Model
This protocol is adapted for evaluating the efficacy of this compound against intracranial tumors, leveraging its ability to cross the blood-brain barrier.
Materials:
-
Luciferase-expressing cancer cells with brain-metastasizing potential
-
Immunocompromised mice
-
Stereotactic apparatus for intracranial injections
-
This compound and vehicle control
-
D-Luciferin
-
In vivo imaging system
Procedure:
-
Cell Preparation: As described in Protocol 1.
-
Intracranial Tumor Cell Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates.
-
Slowly inject the luciferase-expressing cancer cells into the brain parenchyma using a Hamilton syringe.
-
-
Post-Surgical Care: Provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor for the development of neurological signs and perform baseline bioluminescence imaging to confirm tumor engraftment.
-
Randomization and Drug Administration: As described in Protocol 1.
-
Bioluminescence Imaging: As described in Protocol 1. Due to the location of the tumors, careful positioning of the animals is crucial for consistent imaging.
-
Data Analysis: Similar to Protocol 1, with ROIs drawn over the cranial region to quantify intracranial tumor burden. Survival analysis is also a key endpoint in these studies.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound's anti-tumor activity using in vivo imaging. The quantitative data presented demonstrates the potent efficacy of this compound in various cancer models, including those with brain metastases. By following the detailed methodologies, researchers can effectively assess the therapeutic potential of this compound and other targeted agents in a non-invasive and longitudinal manner.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FDA Approves this compound for Tumors with NTRK Fusions - NCI [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. P14.19 Preclinical and clinical efficacy of this compound in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oncology.labcorp.com [oncology.labcorp.com]
- 16. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Entrectinib Resistance in ROS1-Rearranged NSCLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Entrectinib resistance in ROS1-rearranged Non-Small Cell Lung Cancer (NSCLC).
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: this compound-resistant cells show no secondary mutations in the ROS1 kinase domain.
-
Question: My this compound-resistant cell line, derived from a sensitive parental line, does not harbor any known ROS1 resistance mutations like G2032R after sequencing. What are the likely alternative resistance mechanisms?
-
Answer: The absence of on-target ROS1 mutations strongly suggests the activation of bypass signaling pathways. Preclinical studies have identified several key mechanisms:
-
RAS-MAPK Pathway Activation: Look for activating mutations (e.g., KRAS G12C) or amplification of KRAS. Sustained ERK phosphorylation, even in the presence of this compound, is a hallmark of this resistance mechanism.[1][2][3]
-
MET Amplification and Activation: The MET receptor tyrosine kinase can be amplified, leading to its overexpression and activation. This drives downstream signaling through pathways like PI3K/Akt and RAS/MAPK, conferring resistance to ROS1 inhibition.[4][5]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: Amplification of genes like FGF3 has been observed in this compound-resistant models.[1][3]
-
Hepatocyte Growth Factor (HGF) Secretion: The tumor microenvironment can contribute to resistance. HGF, secreted by fibroblasts, can activate the MET receptor on tumor cells, inducing resistance to this compound.[6][7]
-
Issue 2: Difficulty in selecting an appropriate second-line TKI for in vitro studies.
-
Question: I have confirmed a specific ROS1 mutation (e.g., G2032R) in my this compound-resistant model. How do I choose the most effective next-generation TKI to test for overcoming this resistance?
-
Answer: The choice of a subsequent TKI depends on its activity profile against specific ROS1 mutations. This compound is known to be ineffective against the common G2032R solvent-front mutation.[8] Newer agents have been specifically designed to overcome such resistance.
-
Repotrectinib (TPX-0005): This next-generation TKI has demonstrated potent activity against both wild-type ROS1 and various resistance mutations, including G2032R.[9][10][11][12] Clinical trial data shows significant response rates in patients with the G2032R mutation.[9][13]
-
Lorlatinib: While a potent ALK/ROS1 inhibitor with good CNS penetration, Lorlatinib has limited activity against the G2032R mutation.[14][15] It may be more effective against other, less common mutations.
-
Cabozantinib: This multi-kinase inhibitor has been shown preclinically to be a potent inhibitor of wild-type ROS1 and the crizotinib-resistant mutants G2032R and L2026M.[16]
-
Taletrectinib: Another next-generation ROS1 inhibitor with reported activity against resistance mutations.[14]
-
Issue 3: Combination therapy experiments are not showing synergistic effects.
-
Question: I am testing a combination of this compound and a MEK inhibitor (Selumetinib) on my resistant cell line, but I'm not observing the expected synergy. What could be the problem?
-
Answer: If a MEK inhibitor combination is not effective, it indicates that the primary resistance driver may not be the RAS-MAPK pathway.
-
Confirm the Resistance Mechanism: First, verify that your resistant cells indeed have activation of the RAS/ERK pathway (e.g., via Western blot for p-ERK or sequencing for KRAS mutations). The combination of this compound and Selumetinib is most effective when RAS activation is the underlying resistance mechanism.[1][3]
-
Investigate Alternative Pathways: If ERK activation is not sustained, the resistance is likely driven by other bypass signals. Test for MET amplification or activation. If MET is the driver, a combination of this compound with a MET inhibitor (e.g., Capmatinib) would be a more appropriate strategy to investigate.[4][6][7]
-
Drug Concentrations: Ensure you have performed dose-response curves for each single agent to determine the appropriate concentrations for synergy studies (e.g., IC50 values). The combination should be tested across a range of concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in ROS1-rearranged NSCLC?
A1: Acquired resistance to this compound can be broadly categorized into two types:
-
On-target (ROS1-dependent) mechanisms: These involve the acquisition of secondary mutations within the ROS1 kinase domain that interfere with drug binding. Common mutations include the solvent-front mutation G2032R and others like F2004V/C and L2026M.[3][4][17][18]
-
Off-target (ROS1-independent) mechanisms: These involve the activation of alternative signaling pathways that bypass the need for ROS1 signaling for cell survival and proliferation. The most frequently reported bypass tracks include the activation of the KRAS-MAPK pathway and amplification or activation of the MET proto-oncogene.[1][4][5]
Q2: Which next-generation TKIs are effective against the this compound-resistant ROS1 G2032R mutation?
A2: The ROS1 G2032R mutation is a significant clinical challenge. Repotrectinib was specifically designed to overcome this and other resistance mutations.[10][11] Clinical data from the TRIDENT-1 trial has shown that Repotrectinib elicits responses in a majority of patients with ROS1 G2032R-mutant tumors.[9][13] Cabozantinib has also shown preclinical activity against this mutation.[16] Lorlatinib, however, has limited potency against G2032R.[15]
Q3: Can combination therapy be a viable strategy to overcome this compound resistance?
A3: Yes, combination therapy is a promising approach, provided it is tailored to the specific resistance mechanism.
-
For resistance driven by RAS/MAPK pathway activation , combining this compound with a MEK inhibitor like Selumetinib can re-sensitize cells to treatment.[1][3]
-
For resistance driven by MET amplification or HGF-induced MET activation , combining this compound with a MET inhibitor such as Capmatinib or Crizotinib (which has dual ROS1/MET activity) can overcome resistance.[4][6][7]
Q4: How can I determine the mechanism of resistance in my experimental model?
A4: A multi-step approach is recommended:
-
Next-Generation Sequencing (NGS): Perform targeted or whole-exome sequencing on your resistant cell lines or patient samples to identify secondary mutations in ROS1 and other key cancer genes like KRAS, MET, etc.[1][3]
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This can help identify activated bypass signaling pathways by screening for the phosphorylation status of multiple RTKs simultaneously.
-
Western Blotting: Use Western blotting to confirm the activation of specific downstream signaling pathways, such as assessing the phosphorylation levels of ROS1, ERK, AKT, and MET.[1]
-
Fluorescence In Situ Hybridization (FISH) or qPCR: Use these techniques to assess gene amplification for genes like MET, KRAS, or FGF3.[1][4]
Data Presentation
Table 1: Efficacy of Next-Generation TKIs in TKI-pretreated ROS1+ NSCLC Patients
| TKI | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Notes |
| Repotrectinib | TRIDENT-1 | 1 prior ROS1 TKI, Chemo-naïve (n=56) | 38% | 9.0 months | Active against G2032R mutation (59% ORR in this subgroup).[9][10][11] |
| Lorlatinib | Phase I/II Study | Crizotinib-pretreated (n=40) | 35% | 8.5 months | Limited activity against G2032R.[14][19][20] |
| Cabozantinib | Case Report | Crizotinib-resistant | Partial Response | N/A | Preclinical data supports activity against G2032R and L2026M.[16] |
Table 2: Overview of this compound Resistance Mechanisms and Potential Therapeutic Strategies
| Resistance Mechanism | Key Molecular Alteration | Proposed Therapeutic Strategy | Experimental Validation |
| On-Target Mutation | ROS1 G2032R | Repotrectinib | Cell viability assays with Repotrectinib.[9][10][11] |
| On-Target Mutation | ROS1 F2004V | Repotrectinib | Case report showed clinical response.[18] |
| Bypass Signaling | KRAS G12C Mutation / Amplification | This compound + MEK Inhibitor (Selumetinib) | Western blot for p-ERK; Combination index studies.[1][3] |
| Bypass Signaling | MET Gene Amplification | This compound + MET Inhibitor (Capmatinib, Crizotinib) | FISH for MET amplification; Western blot for p-MET.[4][5] |
| Microenvironment | HGF-mediated MET Activation | This compound + MET Inhibitor (Capmatinib) | Co-culture with HGF-secreting fibroblasts; ELISA for HGF.[6][7] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture a known this compound-sensitive ROS1-rearranged NSCLC cell line (e.g., HCC78) in standard growth medium (e.g., RPMI-1640 with 10% FBS).
-
Dose Escalation: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Stepwise Increase: Once the cells resume normal proliferation, double the concentration of this compound. Repeat this process of gradual dose escalation over several months.
-
Isolation of Resistant Clones: When cells are able to proliferate in a high concentration of this compound (e.g., 0.5-1.0 µM), isolate single-cell clones using limiting dilution or cylinder cloning.
-
Validation: Confirm the resistant phenotype of the clones by performing a cell viability assay (e.g., MTS or CellTiter-Glo) and comparing the IC50 value to the parental cell line. The resistant clones should exhibit a significant rightward shift in the dose-response curve.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Treat parental and this compound-resistant cells with or without this compound (at a concentration that inhibits p-ROS1 in the parental line) for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-ROS1, total ROS1, p-ERK, total ERK, p-MET, total MET, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensities to compare protein phosphorylation levels between cell lines and treatment conditions.
Visualizations
References
- 1. This compound resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MET gene amplification is a mechanism of resistance to this compound in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET kinase inhibitor reverses resistance to this compound induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET kinase inhibitor reverses resistance to this compound induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Approaches Market for NTRK+ Tumors and ROS1+ NSCLC [medscape.com]
- 9. Repotrectinib Shrinks ROS1-Positive NSCLC Tumors - NCI [cancer.gov]
- 10. jwatch.org [jwatch.org]
- 11. Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ROS1 fusion-positive non-small cell lung cancer—repotrectinib as a new treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cases of ROS1-rearranged lung cancer: when to use crizotinib, this compound, lorlatinib, and beyond? - Sehgal - Precision Cancer Medicine [pcm.amegroups.org]
- 16. Identification of existing drugs that effectively target NTRK1- and ROS1-rearrangements in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resistance profile and structural modeling of next-generation ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repotrectinib Overcomes F2004V Resistance Mutation in ROS1-Rearranged NSCLC: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lorlatinib for advanced ROS1+ non-small-cell lung cancer: results of the IFCT-1803 LORLATU study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ilcn.org [ilcn.org]
Technical Support Center: Investigating Acquired Resistance to Entrectinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Entrectinib, with a particular focus on the G595R mutation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound can occur through two main mechanisms:
-
On-target mutations: These are mutations in the drug's target kinase, such as NTRK, ROS1, or ALK, that prevent this compound from binding effectively. The most common on-target resistance mutation in NTRK1 is the G595R "solvent front" mutation.[1][2][3][4][5] Another frequently observed mutation is G667C.[1][6][7] In ROS1-rearranged cancers, the G2032R mutation is a common cause of resistance to crizotinib and is also known to confer resistance to this compound.[8][9][10]
-
Bypass signaling activation: This involves the activation of alternative signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of the primary target. Common bypass pathways include the activation of KRAS, MET, and IGF1R signaling.[11][12][13][14][15][16][17][18][19]
Q2: How can I detect the NTRK1 G595R resistance mutation in my samples?
Several molecular biology techniques can be used to detect the G595R mutation:
-
Next-Generation Sequencing (NGS): This is a comprehensive method that can identify known and novel resistance mutations across a panel of cancer-related genes.[1] It is particularly useful for analyzing circulating tumor DNA (ctDNA) from liquid biopsies.
-
Droplet Digital PCR (ddPCR): This is a highly sensitive and specific method for detecting and quantifying known mutations, such as G595R, even at low frequencies in a sample.[1]
-
Sanger Sequencing: While less sensitive than NGS or ddPCR, Sanger sequencing can be used to confirm the presence of a suspected mutation in a specific region of the gene.
Q3: My this compound-resistant cells do not have an NTRK1 G595R mutation. What other resistance mechanisms should I investigate?
If you do not detect an on-target mutation, you should investigate the possibility of bypass signaling pathway activation. Key pathways to examine include:
-
RAS/MAPK Pathway: Look for activating mutations in KRAS (e.g., G12C) or amplification of the KRAS gene.[11][12][13] Sustained ERK activation is a hallmark of this resistance mechanism.
-
MET Signaling: Investigate MET gene amplification and subsequent MET activation, which can drive resistance.[14][18]
-
IGF1R Signaling: Activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway has been identified as a mechanism of resistance.[15][16]
-
Other NTRK1 mutations: Besides G595R, other mutations like G667C can also confer resistance.[1][6][7]
Troubleshooting Guides
Problem 1: Difficulty establishing a stable this compound-resistant cell line.
Possible Cause & Solution:
-
Suboptimal Drug Concentration: Starting with too high a concentration of this compound can lead to widespread cell death without allowing for the selection of resistant clones.
-
Troubleshooting Step: Begin with a concentration close to the IC50 of the parental cell line and gradually increase the concentration over several weeks to months. This allows for the gradual selection and expansion of resistant populations.
-
-
Cell Line Contamination: Mycoplasma or other microbial contamination can affect cell health and drug response.
-
Troubleshooting Step: Regularly test your cell lines for contamination. If contamination is detected, discard the culture and start with a fresh, authenticated stock.
-
-
Heterogeneous Parental Population: The parental cell line may have a low frequency of pre-existing resistant cells.
-
Troubleshooting Step: Consider single-cell cloning of the parental line before initiating the resistance selection experiment to ensure a more homogenous starting population.
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Cause & Solution:
-
Variable Seeding Density: Inconsistent cell numbers at the start of the assay will lead to variable results.
-
Troubleshooting Step: Ensure accurate and consistent cell counting and seeding for all wells. Use a multichannel pipette for seeding to minimize variability.
-
-
Drug Instability: this compound, like many small molecule inhibitors, can be sensitive to light and temperature.
-
Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a frozen stock. Protect drug solutions from light and store them appropriately.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the media and drug, affecting cell growth.
-
Troubleshooting Step: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Problem 3: Unable to detect known resistance mutations in patient samples post-progression.
Possible Cause & Solution:
-
Low Tumor Content in Biopsy: The tissue biopsy may contain a low percentage of tumor cells, making it difficult to detect mutations.
-
Troubleshooting Step: Have a pathologist review the H&E stained slide to assess tumor cellularity. If possible, perform macro-dissection to enrich for tumor tissue before DNA extraction.
-
-
Low Allelic Frequency of the Mutation: The resistance mutation may be present in only a subclone of the tumor, resulting in a low variant allele frequency.
-
Troubleshooting Step: Use a highly sensitive detection method like ddPCR or a deep sequencing NGS panel. When analyzing ctDNA from liquid biopsies, be aware that the fraction of ctDNA can be very low.
-
-
Alternative Resistance Mechanisms: The resistance may not be driven by a genetic mutation in the target kinase.
-
Troubleshooting Step: Investigate bypass signaling pathways through phosphoproteomics, RNA sequencing, or western blotting for key signaling molecules (e.g., p-ERK, p-MET).
-
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line (e.g., harboring an NTRK fusion) in its recommended growth medium.
-
Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Begin by continuously exposing the cells to this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitoring: Monitor the cells for signs of resistance, such as increased proliferation and morphological changes, compared to the parental cells treated with the same drug concentration.
-
Isolation of Resistant Clones: Once a resistant population is established, single-cell cloning can be performed by limiting dilution or FACS to isolate and expand individual resistant clones.
-
Characterization: Characterize the resistant clones for their IC50 to this compound and investigate the underlying resistance mechanisms (e.g., sequencing for mutations, western blotting for bypass pathways).
Protocol 2: Western Blot Analysis for Bypass Signaling Activation
-
Cell Lysis: Lyse parental and this compound-resistant cells with and without this compound treatment using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-MET, total MET, p-AKT, total AKT) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the phosphorylation status of key signaling proteins between parental and resistant cells, with and without this compound treatment, to identify activated bypass pathways.
Data Presentation
Table 1: IC50 Values of this compound and Next-Generation Inhibitors against NTRK1 Wild-Type and Mutant Ba/F3 Cells
| Cell Line | This compound IC50 (nM) | Repotrectinib IC50 (nM) | Selitrectinib IC50 (nM) |
| Ba/F3 TPM3-NTRK1 WT | 5 | 1 | 2 |
| Ba/F3 TPM3-NTRK1 G595R | >1000 | 15 | 20 |
| Ba/F3 TPM3-NTRK1 G667C | >1000 | 50 | 10 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Table 2: Summary of Common Acquired Resistance Mechanisms to this compound
| Mechanism | Gene/Pathway | Specific Alteration | Consequence |
| On-Target Mutation | NTRK1 | G595R | Steric hindrance, prevents this compound binding |
| On-Target Mutation | NTRK1 | G667C | Alters kinase domain conformation |
| On-Target Mutation | ROS1 | G2032R | Solvent front mutation, prevents drug binding |
| Bypass Signaling | RAS/MAPK | KRAS G12C mutation/amplification | Sustained ERK activation |
| Bypass Signaling | MET | MET gene amplification | Aberrant MET activation and downstream signaling |
| Bypass Signaling | IGF1R | IGF1R activation | PI3K/AKT pathway activation |
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Acquired Resistance to the TRK Inhibitor this compound in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound for ROS1-rearranged non-small cell lung cancer after crizotinib-induced interstitial lung disease: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.skku.edu [pure.skku.edu]
- 13. This compound resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MET gene amplification is a mechanism of resistance to this compound in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. MET kinase inhibitor reverses resistance to this compound induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. MET kinase inhibitor reverses resistance to this compound induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MET Amplification in Entrectinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of MET amplification as a mechanism of resistance to Entrectinib.
Frequently Asked Questions (FAQs)
Q1: What is the established role of MET amplification in resistance to this compound?
A1: MET amplification is a recognized "off-target" mechanism of acquired resistance to this compound.[1] It functions as a bypass signaling pathway, allowing cancer cells to survive and proliferate despite the effective inhibition of the primary oncogenic drivers, such as ROS1 or NTRK fusions, by this compound.[2][3] This resistance mechanism has been observed in preclinical models and confirmed in patients with ROS1-positive non-small cell lung cancer (NSCLC) who have progressed on this compound.[4][5]
Q2: How exactly does MET amplification bypass the therapeutic effect of this compound?
A2: this compound selectively inhibits receptor tyrosine kinases (RTKs) like ROS1 and TRK. However, sustained treatment can lead to the selection of tumor cells that have acquired additional genetic alterations. In the case of MET amplification, there is an increased copy number of the MET gene, often on extrachromosomal DNA (ecDNA), which is associated with more aggressive cancers.[2][4][5] This leads to the overexpression and constitutive activation of the MET receptor. Activated MET then drives downstream signaling through critical survival pathways, primarily the RAS/MAPK and PI3K/AKT pathways.[2][6] These signals promote cell proliferation and survival, effectively creating a "bypass track" that renders the inhibition of ROS1 or TRK by this compound ineffective.
Q3: I am observing resistance to this compound in my cell line model. How can I determine if MET amplification is the cause?
A3: A systematic approach is required to investigate MET amplification as a potential resistance mechanism.
-
Confirm Resistance Phenotype: First, confirm the shift in drug sensitivity by re-evaluating the IC50 value of this compound in your resistant cell line compared to the parental, sensitive line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant fold-increase in IC50 indicates acquired resistance.[2]
-
Rule out On-Target Mutations: Analyze the kinase domain of the primary driver (e.g., ROS1, NTRK) using sequencing to check for known resistance mutations. The absence of such mutations points towards an off-target mechanism like bypass signaling.[5]
-
Detect MET Gene Amplification: Use Fluorescence In Situ Hybridization (FISH) or Next-Generation Sequencing (NGS) to assess the MET gene copy number. FISH is often considered the gold standard for quantifying copy number.[4][7]
-
Confirm MET Pathway Activation: Perform Western blot analysis to check for increased total MET protein expression and, crucially, increased MET phosphorylation (p-MET) in the resistant cells compared to parental cells. Also, examine downstream effectors like p-AKT and p-ERK.
-
Functional Validation: To confirm that MET activation is driving the resistance, treat your resistant cells with a combination of this compound and a MET inhibitor (e.g., Capmatinib, Crizotinib). A restoration of sensitivity to this compound in the presence of the MET inhibitor provides strong functional evidence.[1][8]
Q4: What are the pros and cons of using FISH versus NGS to detect MET amplification in my samples?
A4: Both FISH and NGS are powerful techniques, but they have distinct advantages and disadvantages for detecting MET amplification. The choice may depend on available resources, sample type, and the specific experimental question.
Quantitative Data Summary
Table 1: In Vitro Models of MET-Mediated this compound Resistance
| Cell Line | Primary Driver | Resistance Status | This compound IC50 | Key Finding | Reference |
| CUTO28 | TPM3-ROS1 | Parental (Sensitive) | ~12.7 nM | Baseline sensitivity | [2] |
| CUTO28-ER | TPM3-ROS1 | Resistant | >2000 nM (~157-fold increase) | Acquired MET gene amplification | [2] |
| KM12SM | NTRK1 fusion | Sensitive | - | Becomes resistant in presence of HGF | [1] |
| HCC78 | ROS1 fusion | Sensitive | - | Becomes resistant in presence of HGF | [1] |
Table 2: Clinical Prevalence of MET Amplification in this compound Resistance
| Clinical Trial / Study | Patient Population | Finding | Prevalence | Reference |
| STARTRK-2 | ROS1+ NSCLC patients resistant to this compound | MET amplification detected in ctDNA | 1.9% (2 of 105 patients) | [4],[5] |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol is a generalized procedure based on methods used to create cell lines like CUTO28-ER.[3][4]
-
Culture Parental Cells: Begin by culturing the parental cell line (e.g., CUTO28) in standard conditions (e.g., RPMI-1640 with 10% FBS at 37°C, 5% CO2).[4]
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the cell line's IC50.
-
Dose Escalation: Once the cells resume proliferation, increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each new concentration before proceeding to the next.
-
Selection of Resistant Clones: Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., 1-2 µM).
-
Expansion and Banking: Expand the resulting resistant cell population and establish cryopreserved stocks.
-
Maintenance: Culture the resistant cell line continuously in media containing the high concentration of this compound to maintain the resistance phenotype.
Protocol 2: Assessment of Cell Viability (MTT Assay)
This protocol is adapted from methodologies used to assess drug sensitivity.[1]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000–5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound (and/or a MET inhibitor for combination studies). Include untreated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Detection of MET Amplification by Fluorescence In Situ Hybridization (FISH)
This protocol outlines the general steps for performing FISH.[4][7]
-
Sample Preparation: Prepare slides with either paraffin-embedded tissue sections or harvested cultured cells.
-
Pre-treatment: Deparaffinize and rehydrate tissue sections. Perform enzymatic digestion (e.g., with pepsin) to allow probe penetration.
-
Probe Hybridization: Apply a dual-color probe set containing a probe for the MET gene locus (e.g., SpectrumOrange) and a control probe for the centromere of chromosome 7 (CEP7, e.g., SpectrumGreen).
-
Denaturation: Co-denature the cellular DNA and the probes by heating the slides.
-
Hybridization: Incubate the slides overnight in a humidified chamber to allow the probes to anneal to their target sequences.
-
Post-Hybridization Washes: Wash the slides under stringent conditions to remove non-specifically bound probes.
-
Counterstaining: Apply a counterstain, such as DAPI, to visualize the cell nuclei.
-
Imaging and Analysis: Use a fluorescence microscope to visualize the signals. Count the number of MET and CEP7 signals in at least 50-100 nuclei. MET amplification is typically defined by a high MET/CEP7 ratio (e.g., ≥2.0) or a high average MET gene copy number per cell (e.g., ≥6).[7]
Protocol 4: Western Blot Analysis of MET Pathway Activation
This protocol is a standard method for analyzing protein expression and phosphorylation.[8]
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors to create whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total MET, phospho-MET (p-MET), total AKT, phospho-AKT (p-AKT), total ERK, phospho-ERK (p-ERK), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Compare the band intensities between parental and resistant cell lines.
References
- 1. MET kinase inhibitor reverses resistance to this compound induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET gene amplification is a mechanism of resistance to this compound in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract 3003: MET mediates this compound resistance in ROS1 gene fusion positiveNSCLC | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. MET gene amplification is a mechanism of resistance to this compound in ROS1+ NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Entrectinib Dosage in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entrectinib in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mouse xenograft models?
A common starting dose for this compound in mouse xenograft models is 60 mg/kg, administered orally twice daily (BID).[1][2] This dosage has been shown to achieve complete tumor regression in models dependent on ROS1, ALK, or TRK fusions.[2] However, dose-ranging studies have been conducted, exploring doses from 20 mg/kg to 60 mg/kg.[3] The optimal dose will ultimately depend on the specific tumor model and the desired therapeutic window.
Q2: How should this compound be formulated for oral administration in animal studies?
For in vivo experiments in mice, this compound can be reconstituted in a solution of 0.5% methylcellulose with 1% Tween 80.[1] To prepare this formulation, the this compound solution should be stirred at room temperature for 30 minutes, followed by sonication in a water bath for 20 minutes.[1] It is recommended to make this formulation fresh weekly.[1] Due to this compound's pH-dependent solubility, formulation is critical for bioavailability.[4]
Q3: What are the key pharmacokinetic parameters of this compound in preclinical species?
This compound generally exhibits low total plasma clearance, a large volume of distribution, and high plasma protein binding across preclinical species like mice, rats, and dogs.[4] The terminal half-life is moderately long, ranging from 3.5 to 11.9 hours.[4] Oral administration in a solution formulation has shown moderate-to-high absolute bioavailability (31–76%).[4]
Q4: What is the primary metabolic pathway for this compound?
This compound is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system to its major active metabolite, M5.[4][5] M5 has a similar in vitro potency and activity to the parent drug against TRK, ROS1, and ALK.[5] Both this compound and its metabolites are mainly excreted in the feces.[4][6]
Q5: What level of CNS penetration does this compound have in preclinical models?
This compound has been specifically designed to cross the blood-brain barrier.[7] Preclinical studies have demonstrated CNS penetration with brain/blood ratios of 0.4 in mice, 0.6 - 1.0 in rats, and 1.4 - 2.2 in dogs.[7][8]
Troubleshooting Guide
Issue 1: Sub-optimal tumor growth inhibition despite using a reported effective dose.
-
Possible Cause 1: Formulation Issues.
-
Troubleshooting Step: Ensure the formulation is prepared correctly and freshly. This compound's solubility is pH-dependent, and improper formulation can lead to poor bioavailability.[4] Verify the homogeneity of the suspension before each administration.
-
-
Possible Cause 2: Model-Specific Resistance.
-
Troubleshooting Step: The tumor model may have intrinsic or acquired resistance mechanisms. Consider performing molecular profiling of the tumor model to confirm the presence of the target fusion (NTRK, ROS1, ALK) and the absence of known resistance mutations.[9] For example, KRAS mutations have been identified as a resistance mechanism in preclinical models.[2]
-
-
Possible Cause 3: Inadequate Drug Exposure.
-
Troubleshooting Step: Conduct a pilot pharmacokinetic (PK) study in a small cohort of your animal model to determine if plasma concentrations of this compound and its active metabolite M5 are reaching therapeutic levels.
-
Issue 2: Unexpected toxicity or adverse events observed in study animals.
-
Possible Cause 1: Dose is too high for the specific animal strain or model.
-
Troubleshooting Step: Reduce the dose. While doses up to 240 mg/kg daily for 14 days have been reported as non-toxic in some contexts, toxicity can be model-dependent.[2] Consider a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
-
-
Possible Cause 2: Off-target effects.
-
Possible Cause 3: Formulation vehicle toxicity.
-
Troubleshooting Step: Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation components.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Terminal Half-life (h) | 3.5–11.9 | 3.5–11.9 | 3.5–11.9 |
| Absolute Bioavailability (%) | Moderate-to-high (31-76) | Moderate-to-high (31-76) | Moderate-to-high (31-76) |
| Plasma Protein Binding | High | High | High |
| Volume of Distribution | Large | Large | Large |
| Primary Metabolism | CYP3A | CYP3A | CYP3A |
| Primary Excretion Route | Feces | Feces | Feces |
| Brain/Blood Ratio | 0.4 | 0.6 - 1.0 | 1.4 - 2.2 |
| Data synthesized from references[4][7][8]. |
Table 2: Example Dosing Regimens for this compound in Preclinical Mouse Models
| Tumor Model | Dosage | Dosing Schedule | Duration | Outcome | Reference |
| ROS1-dependent Ba/F3 | 60 mg/kg | Orally, BID | 10 consecutive days | Complete tumor regression | [2] |
| TrkB expressing Neuroblastoma | 60 mg/kg | Orally, BID | 7 days/week | Inhibition of tumor growth | [1] |
| Intracranial ALK-fusion lung cancer | Not specified | Orally | 10 days | Increased survival | [7][8] |
| NTRK fusion-driven glioma | 30 mg/kg | Orally, BID | 14 days | Decrease in p-AKT levels | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol is based on the methodology described by Iyer et al. (2016).[1]
-
Materials:
-
This compound powder
-
Methylcellulose (viscosity 400 cP)
-
Tween 80
-
Sterile water
-
Stir plate and magnetic stir bar
-
Water bath sonicator
-
-
Procedure:
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Add 1% Tween 80 to the methylcellulose solution.
-
Weigh the required amount of this compound powder and add it to the vehicle to achieve the desired final concentration (e.g., for a 60 mg/kg dose in a 20g mouse with a dosing volume of 10 ml/kg, the concentration would be 6 mg/ml).
-
Stir the mixture at room temperature for 30 minutes using a magnetic stir plate.
-
Sonicate the suspension in a water bath sonicator for 20 minutes to ensure homogeneity.
-
Store the formulation at 4°C and prepare it fresh on a weekly basis. Before each use, ensure the solution is brought to room temperature and vortexed to ensure uniform suspension.
-
Visualizations
Caption: this compound inhibits NTRK, ROS1, and ALK fusion proteins, blocking downstream signaling pathways.
Caption: Workflow for optimizing this compound dosage in preclinical animal studies.
References
- 1. This compound is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK signaling promotes resistance to TRK kinase inhibition in NTRK fusion-driven glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the pharmacokinetics of this compound and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P14.19 Preclinical and clinical efficacy of this compound in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Entrectinib Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Entrectinib cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective tyrosine kinase inhibitor. Its primary targets are the tropomyosin receptor kinases (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK). In cancer cells with activating fusions or mutations in the genes encoding these kinases (NTRK1, NTRK2, NTRK3, ROS1, and ALK), this compound competitively binds to the ATP-binding site of the kinase domain. This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways, ultimately leading to apoptosis of the cancer cells.[1][2][3][4]
Q2: Which cell lines are sensitive to this compound?
Cell lines harboring NTRK, ROS1, or ALK gene fusions are generally sensitive to this compound. The half-maximal inhibitory concentration (IC50) can vary depending on the specific cell line, the nature of the fusion, and the experimental conditions.
Q3: What are the known mechanisms of resistance to this compound?
Acquired resistance to this compound can occur through two primary mechanisms:
-
On-target resistance: This involves the development of secondary mutations within the kinase domain of the target protein (e.g., TRK, ROS1), which prevent this compound from binding effectively.
-
Off-target resistance (Bypass signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent the inhibition of the primary target. Examples include the activation of the RAS/MAPK pathway through mutations in genes like KRAS, or the amplification of other receptor tyrosine kinases like MET.
Troubleshooting Guide
Inconsistent IC50 Values
Q4: My IC50 values for this compound are highly variable between experiments. What are the potential causes and solutions?
High variability in IC50 values is a common issue in cell-based assays. Several factors can contribute to this problem:
-
Cell Line Integrity:
-
Misidentification or Cross-Contamination: Ensure your cell line is authentic and free from contamination. It is highly recommended to perform regular cell line authentication using methods like Short Tandem Repeat (STR) profiling.
-
Genetic Drift: High passage numbers can lead to genetic and phenotypic changes in cell lines, affecting their sensitivity to drugs. It is advisable to use cells within a limited passage range and to thaw fresh, early-passage cells periodically.
-
-
Experimental Technique:
-
Inconsistent Cell Seeding Density: The density at which cells are seeded can significantly impact their growth rate and drug sensitivity. Optimize and maintain a consistent seeding density for all experiments.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the drug dilutions or cell suspension, can introduce significant variability. Ensure pipettes are properly calibrated and use good pipetting practices, such as pre-wetting tips and consistent dispensing technique.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a 96-well plate can be prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification during incubation.
-
-
Reagent and Compound Issues:
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for this compound, can be toxic to cells. The final DMSO concentration in the culture media should be kept consistent across all wells and ideally below 0.5%.
-
Drug Stability: Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Use a consistent source and percentage of FBS in your experiments.
-
Unexpected Cell Viability Results
Q5: I am observing unexpected cell death in my negative control wells (vehicle-treated). What could be the cause?
-
High DMSO Concentration: As mentioned above, the final concentration of DMSO in the media should be carefully controlled and tested for its effect on cell viability in a vehicle-only control.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death. Regularly test your cell cultures for contamination.
-
Poor Cell Health: Ensure that the cells used for the assay are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can have reduced viability.
Q6: My positive control (a known sensitive cell line) is not showing the expected decrease in viability after this compound treatment. Why might this be?
-
Incorrect Drug Concentration: Double-check the calculations for your drug dilutions. An error in preparing the stock solution or serial dilutions can lead to a lower-than-expected final concentration.
-
Inactive Compound: The this compound compound may have degraded due to improper storage or handling.
-
Cell Line Resistance: The "sensitive" cell line may have developed resistance over time due to high passage numbers. It's crucial to use low-passage, authenticated cells.
Assay Signal and Background Issues
Q7: I am experiencing high background signal in my luminescent cell viability assay (e.g., CellTiter-Glo®). What can I do to reduce it?
-
Incomplete Cell Lysis: Ensure that the cells are completely lysed after adding the assay reagent. This can be improved by proper mixing and allowing sufficient incubation time as per the manufacturer's protocol.
-
Reagent Contamination: The assay reagent itself could be contaminated. Prepare fresh reagent and handle it aseptically.
-
Plate Reader Settings: Optimize the reading parameters on your luminometer, such as integration time, to maximize the signal-to-background ratio.
-
Well-to-Well Contamination: Be careful during pipetting to avoid cross-contamination between wells.
Western Blotting Issues
Q8: I am not able to detect a decrease in the phosphorylation of downstream targets (e.g., p-ERK, p-AKT) after this compound treatment in a sensitive cell line. What could be wrong?
-
Suboptimal Treatment Time and Dose: The timing and concentration of this compound treatment are critical. Perform a time-course and dose-response experiment to determine the optimal conditions for observing a decrease in phosphorylation.
-
Poor Sample Preparation: It is essential to work quickly and on ice during cell lysis to prevent dephosphorylation by endogenous phosphatases. Always include phosphatase and protease inhibitors in your lysis buffer.
-
Antibody Issues:
-
Incorrect Primary Antibody: Ensure you are using a validated antibody specific for the phosphorylated form of your target protein.
-
Suboptimal Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
-
Blocking Agent: When detecting phosphoproteins, it is generally recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[5]
-
Insufficient Protein Loading: Ensure you are loading a sufficient amount of protein per lane to detect your target.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Fusion/Mutation | IC50 (nM) | Reference |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 17 | [6] |
| HCC78 | Non-Small Cell Lung Cancer | SLC34A2-ROS1 | 450 | |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.47 | |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.65 |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the Promega CellTiter-Glo® technical bulletin.[7][8][9][10][11]
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in culture medium to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration.
-
Remove 50 µL of media from each well and add 50 µL of the 2X drug dilutions to the respective wells. For vehicle control wells, add 50 µL of medium with the corresponding DMSO concentration.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol provides a general guideline for detecting changes in protein phosphorylation following this compound treatment.[5][12][13][14]
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect the total protein as a loading control, the membrane can be stripped of the phospho-specific antibody and then re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for Cell-Based Assay
Caption: Troubleshooting Decision Tree
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Managing Off-Target Effects of Entrectinib in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of Entrectinib in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-target kinases inhibited by this compound?
A1: this compound is a potent inhibitor of the Trk family of tyrosine kinases (TrkA, TrkB, TrkC), ROS1, and ALK.[1][2] However, it also exhibits inhibitory activity against other kinases at higher concentrations, which are considered its off-target effects. The selectivity of this compound is concentration-dependent.
Q2: We are observing unexpected toxicity or phenotypic effects in our cell line at concentrations where the primary targets (Trk/ROS1/ALK) are not expressed. What could be the cause?
A2: This is likely due to off-target kinase inhibition. This compound is known to inhibit other kinases such as JAK2 and ACK1 at nanomolar concentrations that might be relevant in your experimental model.[1] Additionally, in neuronal cell models, this compound has been shown to induce cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways, which may be independent of its primary targets.[3][4] We recommend performing a kinase selectivity profile to identify potential off-target interactions in your specific model.
Q3: Our this compound-treated cells are developing resistance, but we don't see any secondary mutations in the primary target kinase. What are the likely off-target resistance mechanisms?
A3: Off-target resistance to this compound often involves the activation of bypass signaling pathways. Common mechanisms include the activation of the RAS signaling pathway, such as through KRAS mutations, leading to sustained ERK activation.[5][6] Another observed mechanism is the activation of MET signaling, often induced by hepatocyte growth factor (HGF) in the tumor microenvironment.[7] Downregulation of PTEN and subsequent activation of the PI3K/AKT pathway has also been implicated.[8]
Q4: What are the common central nervous system (CNS) off-target effects observed with this compound in preclinical models, and what is the underlying mechanism?
A4: In preclinical models, this compound can cross the blood-brain barrier and may lead to neurotoxicity.[9][10] Studies have shown that this compound can inhibit proliferation and induce apoptosis in nerve cells.[3][11] This is thought to occur through the inhibition of crucial neuronal survival pathways like PI3K-AKT and TGF-β signaling.[3][4] On-target inhibition of Trk kinases, which are vital for neuronal function, also contributes to these CNS effects.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes or Cytotoxicity
Symptoms:
-
Significant growth inhibition or cell death in cell lines that do not express Trk, ROS1, or ALK.
-
Discrepancy between the IC50 value in your cell line and the known IC50 for the primary targets.
Possible Causes:
-
Inhibition of off-target kinases essential for the survival of your specific cell model (e.g., JAK2, FAK).[1]
Troubleshooting Steps:
-
Confirm Target Expression: Verify the absence of Trk, ROS1, and ALK expression in your cell line using Western blot or qPCR.
-
Review Kinase Selectivity Profile: Compare your effective concentration with the IC50 values for a panel of off-target kinases (see Table 1).
-
Pathway Analysis: Perform a Western blot to analyze the phosphorylation status of key downstream effectors of potential off-target kinases (e.g., p-STAT3 for JAK2, p-AKT for PI3K).
-
Rescue Experiments: If a specific off-target pathway is suspected, attempt to rescue the phenotype by overexpressing a downstream effector or providing a key ligand.
Issue 2: Emergence of Drug Resistance without On-Target Mutations
Symptoms:
-
Gradual loss of this compound efficacy over time in cell culture or xenograft models.
-
Absence of known resistance mutations in NTRK, ROS1, or ALK genes upon sequencing.
Possible Causes:
-
Activation of a bypass signaling pathway (e.g., KRAS/MEK/ERK, MET).[5][7]
-
Downregulation of tumor suppressor genes like PTEN.[8]
Troubleshooting Steps:
-
Establish Resistant Cell Lines: Develop this compound-resistant cell lines by exposing the parental cells to gradually increasing concentrations of the drug over several months.[5]
-
Next-Generation Sequencing (NGS): Perform whole-exome or RNA-seq to identify mutations or amplifications in genes associated with common bypass pathways (e.g., KRAS, MET, BRAF).[5][13]
-
Phospho-Kinase Array: Use a phospho-kinase array to get a broad overview of activated signaling pathways in the resistant cells compared to the parental cells.
-
Combination Therapy: Based on the identified bypass pathway, test the efficacy of combining this compound with an inhibitor of that pathway (e.g., a MEK inhibitor if the ERK pathway is activated, or a MET inhibitor if MET signaling is upregulated).[6][7]
Data Presentation
Table 1: Biochemical Profile of this compound Against a Panel of Selected Kinases
| Kinase | IC50 (nmol/L) |
| On-Targets | |
| TRKA | 1 |
| TRKB | 3 |
| TRKC | 5 |
| ROS1 | 7 |
| ALK | 12 |
| Off-Targets | |
| JAK2 | 40 |
| ACK1 | 70 |
| IGF1R | 122 |
| FAK | 140 |
| FLT3 | 164 |
| BRK | 195 |
| IR | 209 |
| AUR2 | 215 |
| JAK3 | 349 |
Data sourced from Ardini et al. (2016).[1]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific substrate for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
This compound at various concentrations
-
96-well plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its substrate.
-
Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol is based on methods described for kinase selectivity profiling.[1][14][15]
Protocol 2: Establishing and Characterizing this compound-Resistant Cell Lines
Materials:
-
Parental cancer cell line sensitive to this compound
-
This compound
-
Standard cell culture reagents and equipment
-
Reagents for Western blotting, qPCR, and/or NGS
Methodology:
-
Dose Escalation: Culture the parental cells in the presence of this compound at a starting concentration equal to the IC50.
-
Once the cells resume normal growth, double the concentration of this compound.
-
Repeat the dose escalation process over a period of several months until the cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., 5 μM) compared to the parental line.[5]
-
Characterization of Resistance:
-
Cell Viability Assay (e.g., MTT or SRB): Determine the IC50 of this compound for the resistant cell line and compare it to the parental line to quantify the degree of resistance.[16][17]
-
Western Blot Analysis: Compare the phosphorylation status of the primary target (e.g., p-ROS1) and key components of potential bypass pathways (e.g., p-ERK, p-AKT, p-MET) in parental and resistant cells, with and without this compound treatment.[5][16]
-
Genomic Analysis: Perform NGS to identify potential mutations or amplifications in genes associated with resistance (e.g., KRAS, MET).[5]
-
Visualizations
Caption: Off-target resistance mechanisms to this compound.
Caption: Off-target neurotoxicity pathway of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Frontiers | this compound can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways [frontiersin.org]
- 4. This compound can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. MET kinase inhibitor reverses resistance to this compound induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of this compound Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. This compound is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing challenges with Entrectinib's blood-brain barrier penetration in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding challenges encountered in assessing Entrectinib's blood-brain barrier (BBB) penetration. Discrepancies between early in vitro experiments and observed clinical central nervous system (CNS) efficacy have highlighted the need for refined assay methodologies.[1][2][3][4] This guide will address these specific issues to aid in the accurate preclinical evaluation of this compound and other CNS-targeted tyrosine kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard in vitro bidirectional efflux ratio (ER) assay suggests this compound is a strong P-glycoprotein (P-gp) substrate with poor brain penetration potential, yet published data shows significant CNS activity. Why is there a discrepancy?
A1: This is a known challenge with this compound and is likely due to its unique physicochemical properties, including high lipophilicity and amphiphilicity.[1] These characteristics can lead to strong membrane partitioning and lower than normal recovery in classical bidirectional ER assays, potentially resulting in an overestimation of P-gp mediated efflux.[1]
Troubleshooting Steps:
-
Utilize an Apical Efflux Ratio (AP-ER) Model: Consider employing the AP-ER model, which is designed to be more physiologically relevant by primarily accounting for the polarized, apical localization of P-gp in the BBB.[1][3] This model has demonstrated a better correlation with in vivo brain distribution for this compound.[1][2][3]
-
Assess Non-Specific Binding: High lipophilicity can lead to significant non-specific binding to plasticware and within the cell monolayer. Ensure your experimental protocol accounts for and mitigates this.
-
Verify Cell Monolayer Integrity: Use appropriate controls to confirm the integrity of your cell monolayer (e.g., TEER measurements, Lucifer yellow permeability).
Q2: What is the Apical Efflux Ratio (AP-ER) and how does it differ from the classical Efflux Ratio (ER)?
A2: The classical ER assay is a bidirectional model that measures both apical-to-basolateral (A->B) and basolateral-to-apical (B->A) permeability. The AP-ER model is a unidirectional assessment that focuses on the efflux from the apical side, which more closely mimics the in vivo scenario where drugs enter the brain from the blood via the apical side of the brain endothelial cells.[1][3] The AP-ER is calculated based on the apparent permeability in the A->B direction in the presence and absence of a P-gp inhibitor.[1]
Experimental Workflows & Signaling Pathways
Below are diagrams illustrating key experimental workflows and the P-glycoprotein efflux mechanism at the blood-brain barrier.
References
- 1. This compound, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Identifying bypass signaling pathways that mediate Entrectinib resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bypass signaling pathways that mediate Entrectinib resistance.
Frequently Asked Questions (FAQs)
Q1: My this compound-treated cells are developing resistance. What are the common bypass signaling pathways I should investigate?
A1: Several bypass signaling pathways have been identified as mechanisms of acquired resistance to this compound. The most commonly reported include:
-
MET Amplification: Increased MET receptor tyrosine kinase expression and activation can drive downstream signaling independently of the drug's original target (e.g., ROS1 or NTRK fusions). This can occur through extrachromosomal DNA (ecDNA) amplification.[1][2][3][4]
-
KRAS Activation: Acquired mutations in KRAS, such as the G12C mutation, can lead to constitutive activation of the MAPK/ERK pathway, rendering the cells resistant to upstream inhibition by this compound.[5][6][7][8]
-
Fibroblast Growth Factor Receptor (FGFR) Amplification: Amplification of FGFR3 has also been observed in this compound-resistant cells.[6][7][8]
-
PI3K/AKT/mTOR and Ras/Raf/MEK/ERK Pathway Activation: Inactivating mutations in the NF2 gene have been linked to increased signaling through both the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, contributing to resistance.[9]
-
Hepatocyte Growth Factor (HGF) Secretion: HGF, the ligand for the MET receptor, can be secreted by fibroblasts in the tumor microenvironment, leading to MET activation and subsequent resistance.[10]
Q2: Are there non-bypass mechanisms of resistance to this compound?
A2: Yes, on-target mutations in the kinase domain of the fusion protein are a significant mechanism of resistance. These mutations can prevent this compound from binding effectively. Common on-target resistance mutations include:
Q3: How can I experimentally confirm the activation of a specific bypass pathway in my resistant cell lines?
A3: A multi-step approach is recommended:
-
Genomic Analysis: Perform next-generation sequencing (NGS) or whole-exome sequencing to identify mutations (e.g., KRAS) or gene amplifications (e.g., MET, FGFR3).[1][5][6][11]
-
Transcriptomic Analysis: Use RNA sequencing to detect increased transcription of genes like MET.[1]
-
Protein Expression and Phosphorylation Analysis: Use Western blotting to assess the total protein levels and phosphorylation status of key signaling molecules in the suspected bypass pathway (e.g., p-MET, total MET, p-ERK, total ERK, p-AKT, total AKT).[4][5]
-
Functional Assays: Utilize cell viability or proliferation assays to determine if inhibitors of the suspected bypass pathway (e.g., MET inhibitors, MEK inhibitors) can re-sensitize the resistant cells to this compound.[1][5]
-
Fluorescence In Situ Hybridization (FISH): This technique can be used to confirm gene amplification, such as MET amplification.[1]
Troubleshooting Guides
Problem 1: My ROS1-fusion positive non-small cell lung cancer (NSCLC) cell line has become resistant to this compound, but I don't see any secondary mutations in the ROS1 kinase domain.
Possible Cause: This is a strong indication of a bypass signaling mechanism. The most likely candidates in this context are MET amplification or the acquisition of a KRAS mutation.[1][2][5]
Troubleshooting Steps:
-
Assess MET and KRAS Status:
-
Perform Western blotting for total MET and phospho-MET. An increase in both suggests MET-driven resistance.
-
Sequence the KRAS gene, paying close attention to known activating mutations like G12C.
-
Use FISH to check for MET gene amplification.[1]
-
-
Test for Re-sensitization with Combination Therapy:
-
Treat the resistant cells with a combination of this compound and a MET inhibitor (e.g., Crizotinib, Capmatinib).[1]
-
Alternatively, if a KRAS mutation is found, test a combination of this compound and a MEK inhibitor (e.g., Selumetinib).[5][6] A restoration of sensitivity would confirm the role of the respective bypass pathway.
-
Problem 2: My NTRK-fusion positive colorectal cancer cells are showing resistance to this compound.
Possible Cause: In this cancer type, both on-target mutations and bypass pathways have been observed. Acquired mutations in NTRK1 (G595R, G667C) are a primary cause of resistance.[11][12] Activation of the MAPK pathway through other means is also possible.[15]
Troubleshooting Steps:
-
Sequence the NTRK1 Kinase Domain: Prioritize sequencing of the NTRK1 gene to check for the G595R and G667C mutations.[11]
-
Analyze Downstream MAPK Signaling:
-
Investigate Alternative Receptor Tyrosine Kinases (RTKs): Use a phospho-RTK array to screen for the activation of other RTKs that could be driving resistance.
Quantitative Data Summary
| Resistance Mechanism | Cancer Type | Frequency/Observation | Key Downstream Pathways | Reference |
| MET Amplification | ROS1+ NSCLC | Observed in 2 out of 105 (1.9%) this compound-resistant patients in the STARTRK-2 trial. Also demonstrated in patient-derived cell lines. | PI3K/Akt, RAS/MAPK | [1][2][3] |
| KRAS G12C Mutation | ROS1-rearranged NSCLC | Identified in all established this compound-resistant HCC78 cell clones. | MAPK/ERK | [5][6][7] |
| NTRK1 G595R Mutation | NTRK1-rearranged Colorectal Cancer | Detected in circulating tumor DNA (ctDNA) and patient-derived xenografts upon resistance. Confers high resistance to this compound. | MAPK, AKT | [11][12] |
| NTRK1 G667C Mutation | NTRK1-rearranged Colorectal Cancer | Also detected in ctDNA and xenografts. Confers resistance to this compound. | MAPK, AKT | [11][12] |
| FGFR3 Amplification | ROS1-rearranged NSCLC | Found in conjunction with KRAS mutation and amplification in resistant HCC78 cells. | MAPK/ERK | [6][8] |
Experimental Protocols
Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., MET, ERK, AKT, ROS1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound, a bypass pathway inhibitor (e.g., a MET or MEK inhibitor), or a combination of both.
-
Incubation: Incubate the cells for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot dose-response curves to determine IC50 values.
Next-Generation Sequencing (NGS) for Mutation and Copy Number Variation Detection
-
DNA/RNA Extraction: Extract high-quality genomic DNA and/or RNA from parental and resistant cell lines or patient samples.
-
Library Preparation: Prepare sequencing libraries using a commercially available kit. This may involve fragmentation, end-repair, A-tailing, and adapter ligation. For targeted sequencing, a capture-based or amplicon-based approach can be used.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Call single nucleotide variants (SNVs) and insertions/deletions (indels) to identify mutations (e.g., KRAS G12C, NTRK1 G595R).
-
Analyze read depth to detect copy number variations, such as MET amplification.
-
Visualizations
Caption: MET amplification as a bypass mechanism for this compound resistance.
Caption: Acquired KRAS mutation driving this compound resistance.
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. MET gene amplification is a mechanism of resistance to this compound in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET gene amplification is a mechanism of resistance to this compound in ROS1+ NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRKing down drug resistance in NTRK fusion-positive cancers† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MET kinase inhibitor reverses resistance to this compound induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired Resistance to the TRK Inhibitor this compound in Colorectal Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 12. Acquired Resistance to the TRK Inhibitor this compound in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Entrectinib Resistance with Next-Generation TRK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the development of next-generation TRK inhibitors to overcome Entrectinib resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to the first-generation TRK inhibitor this compound?
A1: Resistance to this compound primarily occurs through two main mechanisms:
-
On-target mutations: These are mutations within the NTRK gene itself that interfere with this compound binding. The most common on-target resistance mutations occur in three key regions of the TRK kinase domain:
-
Off-target bypass pathway activation: In this scenario, cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. Common bypass pathways include the activation of KRAS, BRAF, or MET signaling.[3]
Q2: Which next-generation TRK inhibitors are being developed to overcome this compound resistance?
A2: Several next-generation TRK inhibitors have been designed to be effective against the mutations that confer resistance to first-generation inhibitors like this compound. The most prominent examples include Repotrectinib (TPX-0005), Selitrectinib (LOXO-195), and Taletrectinib.[1][2] These inhibitors are designed to have a more compact structure that can bind to the ATP pocket of the TRK kinase domain even when resistance mutations are present.[2]
Q3: How do I select the most appropriate next-generation TRK inhibitor for my experiments?
A3: The choice of a next-generation TRK inhibitor depends on the specific resistance mutation you are studying. For instance, Repotrectinib has shown high potency against a wide range of solvent front and gatekeeper mutations.[1][4][5][6] Selitrectinib is also effective against solvent front mutations.[2][7] It is crucial to characterize the specific NTRK mutation in your resistant cell line or patient-derived model to guide your selection.
Q4: Where can I obtain cell lines with specific this compound-resistant TRK mutations?
A4: While some commercially available cell lines may harbor NTRK fusions, specific this compound-resistant mutant cell lines are often developed in-house. This is typically done by chronically exposing an NTRK-fusion positive cell line to increasing concentrations of this compound and then selecting for resistant clones. The presence of the desired mutation in the resistant clones should be confirmed by sequencing.
Data Presentation: Inhibitory Activity of Next-Generation TRK Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of next-generation TRK inhibitors against wild-type and various this compound-resistant TRK mutations. This data is crucial for selecting the appropriate inhibitor and designing experiments with effective concentrations.
Table 1: IC50 Values (nM) of TRK Inhibitors Against Wild-Type TRK Fusions in Ba/F3 Cells
| Inhibitor | LMNA-TRKA | ETV6-TRKB | ETV6-TRKC |
| Larotrectinib | 23.5 - 49.4 | - | - |
| This compound | 0.3 - 1.3 | - | - |
| Selitrectinib | 1.8 - 3.9 | - | - |
| Repotrectinib | <0.2 | <0.2 | <0.2 |
Data compiled from multiple sources.[1][8]
Table 2: IC50 Values (nM) of TRK Inhibitors Against this compound-Resistant TRK Mutations in Ba/F3 Cells
| Mutation | Larotrectinib | This compound | Selitrectinib | Repotrectinib | Taletrectinib |
| TRKA G595R (Solvent Front) | >600 | >400 | 2.0 - 13.1 | 0.1 - 0.4 | - |
| TRKC G623R (Solvent Front) | >600 | >400 | 2.0 - 27 | 0.2 - 2 | - |
| TRKA F589L (Gatekeeper) | >600 | <0.2 - 60.4 | 31.6 | <0.1 | - |
| TRKC F617I (Gatekeeper) | >600 | 61.7 | 52 - 53 | <0.2 | - |
| TRKA G667C (xDFG) | >1500 | 138 - 876 | 9.8 - 341 | 9.2 - 67.6 | 304.1 |
| TRKA G595R/F589L (Compound) | - | >400 | >300 | 10 - 30 | - |
Data compiled from multiple sources.[1][4][9]
Mandatory Visualizations
Caption: TRK signaling pathway and mechanisms of resistance to this compound.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: Decision tree for selecting a therapeutic strategy after this compound resistance.
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This assay is used to determine the inhibitory effect of next-generation TRK inhibitors on the proliferation of Ba/F3 cells engineered to express specific this compound-resistant NTRK fusion mutants.
Materials:
-
Ba/F3 cells expressing the NTRK fusion of interest (e.g., TPM3-NTRK1 G595R)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
IL-3 (for parental Ba/F3 cells)
-
Next-generation TRK inhibitors (e.g., Repotrectinib, Selitrectinib)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture the engineered Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Parental Ba/F3 cells should be cultured in the presence of IL-3.
-
Engineered cells should be cultured without IL-3 to ensure their proliferation is dependent on the expressed NTRK fusion.
-
-
Cell Seeding:
-
Harvest the cells and resuspend them in fresh medium at a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the next-generation TRK inhibitors in culture medium.
-
Add 100 µL of the diluted inhibitors to the respective wells, resulting in a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.
-
-
Cell Viability Measurement:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot for TRK Signaling Pathway
This protocol is for assessing the phosphorylation status of TRK and downstream signaling proteins in response to treatment with next-generation TRK inhibitors.
Materials:
-
Resistant cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed the resistant cells in a 6-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of the next-generation TRK inhibitor for the specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Troubleshooting Guide
Problem 1: High variability in IC50 values in the Ba/F3 proliferation assay.
-
Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Carefully pipette to avoid bubbles and ensure proper mixing of the inhibitor in each well.
-
Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to minimize evaporation.
-
Problem 2: No significant inhibition of TRK phosphorylation observed by Western blot after treatment with a next-generation inhibitor in a supposedly resistant cell line.
-
Possible Cause: The resistance mechanism in your cell line might be off-target and independent of TRK signaling. The inhibitor concentration or treatment time may be suboptimal.
-
Solution:
-
Perform sequencing to confirm the presence of an on-target NTRK mutation. If none is found, investigate potential bypass pathway activation (e.g., check for KRAS/BRAF mutations or MET amplification).
-
Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting TRK phosphorylation.
-
Problem 3: The this compound-resistant cell line loses its resistance over time in culture.
-
Possible Cause: The resistant phenotype is not stable without the selective pressure of the drug.
-
Solution:
-
Continuously culture the resistant cell line in the presence of a maintenance dose of this compound.
-
Periodically re-validate the resistance of the cell line by determining its IC50 for this compound.
-
Problem 4: Difficulty in detecting the NTRK fusion gene in the resistant cell line using DNA-based next-generation sequencing (NGS).
-
Possible Cause: Large introns in the NTRK genes can make DNA-based detection of fusions challenging.
-
Solution:
-
Use an RNA-based NGS approach, which directly sequences the expressed fusion transcripts and is generally more sensitive for detecting gene fusions.
-
Problem 5: The in vivo xenograft model with the resistant cell line does not show tumor growth.
-
Possible Cause: The cell line may have poor tumorigenicity in the selected mouse strain. The number of cells injected might be insufficient.
-
Solution:
-
Try a different immunodeficient mouse strain (e.g., NSG mice).
-
Optimize the number of cells injected.
-
Consider co-injecting the cells with Matrigel to support initial tumor growth.
-
References
- 1. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations - BioSpace [biospace.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Entrectinib versus Larotrectinib in preclinical models of NTRK-fusion cancers
A Comparative Guide for Researchers and Drug Development Professionals
The advent of TRK inhibitors has revolutionized the treatment landscape for patients with cancers harboring NTRK gene fusions. Among the first-generation inhibitors, Entrectinib and Larotrectinib have emerged as pivotal therapies. While clinical data provides valuable insights into their efficacy in patients, a head-to-head comparison of their preclinical performance is crucial for researchers and drug development professionals to understand their distinct pharmacological profiles and potential applications. This guide provides an objective comparison of this compound and Larotrectinib in preclinical models of NTRK-fusion cancers, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Larotrectinib |
| Primary Targets | TRKA/B/C, ROS1, ALK | TRKA/B/C |
| Selectivity | Multi-kinase inhibitor | Highly selective TRK inhibitor |
| CNS Penetration | CNS-penetrant; weak P-gp substrate | Limited CNS penetration; P-gp substrate |
In Vitro Efficacy: Potency Against NTRK-Fusion Cell Lines
The in vitro potency of this compound and Larotrectinib has been evaluated in various cancer cell lines harboring different NTRK fusions. While direct comparative studies are limited, data from independent investigations using the colorectal carcinoma cell line KM12, which expresses a TPM3-NTRK1 fusion, provide a basis for comparison.
| Cell Line | Fusion Partner | IC50 (this compound) | IC50 (Larotrectinib) | Reference |
| KM12 | TPM3-NTRK1 | ~5 nM | ~1-5 nM | [1][2] |
Note: IC50 values are approximated from different studies and should be interpreted with caution as experimental conditions may vary.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical xenograft models are instrumental in assessing the anti-tumor activity of drug candidates in a living organism. Both this compound and Larotrectinib have demonstrated significant tumor growth inhibition in mice bearing NTRK-fusion-driven tumors.
A key differentiator in their in vivo profiles is their ability to penetrate the central nervous system (CNS). This compound was specifically designed for CNS activity and has shown efficacy in intracranial tumor models.[3]
Table 2: Comparative In Vivo Efficacy in NTRK-Fusion Xenograft Models
| Model | Fusion Partner | Treatment | Outcome | Reference |
| Patient-Derived Xenograft (PDX) - Colorectal Cancer | LMNA-NTRK1 | This compound (60 mg/kg, 4 days/week) | Tumor regression followed by relapse in one mouse after 3 weeks. | [1] |
| KM12-Luc Intracranial Xenograft | TPM3-NTRK1 | This compound (1, 5, 15, 60 mg/kg b.i.d. or 10, 30 mg/kg q.d.) | Dose-dependent tumor inhibition and increased survival. | [4] |
| Patient-Derived Xenograft (Pediatric B-cell ALL) | ETV6-NTRK3 | Larotrectinib | Efficient anti-leukemic activity. | [5] |
A Critical Distinction: Central Nervous System (CNS) Penetration
A significant differentiating factor between this compound and Larotrectinib in preclinical models is their ability to cross the blood-brain barrier. This compound is a weak substrate of the P-glycoprotein (P-gp) efflux pump, which actively transports many drugs out of the brain.[6] In contrast, Larotrectinib is a stronger P-gp substrate, leading to lower CNS penetration.[6]
Table 3: Preclinical Comparison of CNS Penetration
| Parameter | This compound | Larotrectinib | Reference |
| Apical Efflux Ratio (in vitro P-gp substrate assessment) | 1.1 - 1.15 | ≥2.8 | [6] |
| CSF-to-unbound plasma concentration ratio (rat) | >0.2 | ~0.03 | [6] |
| Brain/Blood Ratio (mouse) | 0.4 | Not reported in direct comparison | [3] |
These findings suggest that this compound has a greater potential for efficacy against primary brain tumors and brain metastases harboring NTRK fusions.
Signaling Pathways and Mechanisms of Action
Both this compound and Larotrectinib function by inhibiting the constitutively active TRK fusion proteins, thereby blocking downstream signaling pathways that drive tumor growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P14.19 Preclinical and clinical efficacy of this compound in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Larotrectinib in TRK fusion–positive pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete Response on Larotrectinib in NTRK2 Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Entrectinib and Crizotinib in ROS1-Positive NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Entrectinib and Crizotinib, two prominent tyrosine kinase inhibitors (TKIs), in non-small cell lung cancer (NSCLC) cell lines harboring ROS1 fusions. The data presented is collated from various preclinical studies to offer a comprehensive overview for research and drug development purposes.
Introduction
ROS1 rearrangements are critical oncogenic drivers in a subset of NSCLC patients. Crizotinib, initially an ALK and MET inhibitor, was the first TKI to show significant efficacy and gain approval for this indication.[1] this compound, a next-generation TKI targeting ROS1, ALK, and TRK kinases, was developed to offer potent and durable responses, including in patients with central nervous system (CNS) metastases.[2][3] Understanding the comparative efficacy of these inhibitors at a cellular level is crucial for designing further studies and developing next-generation therapies.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Crizotinib in ROS1-positive NSCLC cell models. It is important to note that the data for different cell lines may originate from separate studies, which should be considered when making direct comparisons.
Table 1: Comparative IC50 Values in Ba/F3 Cells with CD74-ROS1 Fusion
| Drug | IC50 (nM) | Reference |
| This compound | 6.2 | [4] |
| Crizotinib | 14.7 | [4] |
Data from a single head-to-head preclinical study, allowing for direct comparison.
Table 2: Efficacy Data in HCC78 (SLC34A2-ROS1) NSCLC Cell Line
| Drug | Efficacy Measurement | Reference |
| This compound | IC50 of ~450 nM | [5] |
| Crizotinib | 31.1% inhibition at 100 nM, 58.1% inhibition at 1000 nM | [6] |
Data for HCC78 cells are from separate studies and do not represent a direct head-to-head comparison.
One study also reported that this compound was 40-fold more potent at inhibiting the growth of ROS1-dependent Ba/F3 cells than Crizotinib, though specific IC50 values were not provided in that context.[7]
Signaling Pathways and Mechanism of Action
Both this compound and Crizotinib are ATP-competitive inhibitors of the ROS1 kinase.[8] ROS1 fusion proteins lead to constitutive activation of downstream signaling pathways crucial for cell survival and proliferation. These include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT3 pathways.[9] By inhibiting ROS1 kinase activity, both drugs block these downstream signals, leading to cell growth arrest and apoptosis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the efficacy of TKIs in cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed NSCLC cells (e.g., HCC78) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment : Treat cells with a range of concentrations of this compound or Crizotinib and incubate for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment : Culture cells in 6-well plates and treat with this compound or Crizotinib at various concentrations for 48 hours.
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis : Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in protein expression and phosphorylation in signaling pathways.
-
Protein Extraction : Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane and incubate with primary antibodies against total and phosphorylated forms of ROS1, AKT, ERK, and STAT3 overnight at 4°C.
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Resistance Mechanisms
Acquired resistance is a significant challenge in the treatment of ROS1-positive NSCLC. The most common on-target resistance mutation to Crizotinib is the G2032R solvent front mutation.[4][10] Preclinical data from Ba/F3 cell models show that this mutation confers resistance to both Crizotinib and this compound.[4] Other resistance mechanisms can involve the activation of bypass signaling pathways.[5]
Conclusion
Preclinical data from cell line models indicate that both this compound and Crizotinib are effective inhibitors of ROS1 fusion-positive NSCLC cells. In engineered Ba/F3 cells expressing the CD74-ROS1 fusion, this compound demonstrates greater potency than Crizotinib.[4] However, the emergence of resistance mutations, such as G2032R, can limit the efficacy of both agents.[4] This guide provides foundational data and methodologies to aid researchers in the continued development of novel therapeutic strategies for this patient population.
References
- 1. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion–Positive Lung Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. This compound resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical rationale for use of the clinically-available multitargeted tyrosine kinase inhibitor crizotinib in ROS1 translocated lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biomarker.onclive.com [biomarker.onclive.com]
- 10. Genetic and non-genetic resistance mechanisms in non-small cell lung cancer harboring (non-ALK) oncogenic fusions - Sposito - Precision Cancer Medicine [pcm.amegroups.org]
A Head-to-Head In Vitro Comparison of Pan-TRK Inhibitors: Entrectinib, Larotrectinib, and Repotrectinib
For Researchers, Scientists, and Drug Development Professionals
The discovery of oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes has ushered in a new era of precision oncology. The development of pan-TRK inhibitors, which target the kinase activity of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), has led to significant clinical responses in patients with TRK fusion-positive cancers, regardless of tumor histology. This guide provides an in vitro, head-to-head comparison of three prominent pan-TRK inhibitors: Entrectinib, Larotrectinib, and the next-generation inhibitor, Repotrectinib. We present supporting experimental data to objectively compare their performance and provide detailed methodologies for key experiments.
Data Presentation: Inhibitor Potency Against Wild-Type and Mutant TRK Kinases
The in vitro potency of this compound, Larotrectinib, and Repotrectinib was evaluated against wild-type TRK fusions and a panel of clinically relevant acquired resistance mutations. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined using cell-based proliferation assays.
| Target | This compound IC50 (nM) | Larotrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| Wild-Type Fusions | |||
| LMNA-TRKA | 0.3 - 1.3 | 23.5 - 49.4 | <0.2 |
| ETV6-TRKB | 0.3 - 1.3 | 23.5 - 49.4 | <0.2 |
| ETV6-TRKC | 0.3 - 1.3 | 23.5 - 49.4 | <0.2 |
| Solvent Front Mutations (SFM) | |||
| TRKA G595R | >400 | >600 | ~1.8 - 3.9 |
| TRKC G623R | >400 | >600 | ~1.8 - 3.9 |
| Gatekeeper Mutations (GKM) | |||
| TRKA F589L | <0.2 - 60.4 | >600 | ~1.8 - 3.9 |
| TRKC F617I | <0.2 - 60.4 | >600 | ~1.8 - 3.9 |
| xDFG Mutations | |||
| TRKA G667C | 138 - 876 | >1500 | 14.6 - 67.6 |
| Compound Mutations | |||
| TRKA G595R/F589L | >400 | >600 | Active |
Table 1: In Vitro Cellular IC50 Values of Pan-TRK Inhibitors. Data compiled from publicly available research.[1][2]
Key Insights from In Vitro Data:
-
Wild-Type Potency: Repotrectinib demonstrates the highest potency against wild-type TRK fusions, with IC50 values in the sub-nanomolar range, followed by this compound and then Larotrectinib.[1][2]
-
Activity Against Resistance Mutations: Larotrectinib's efficacy is significantly diminished by solvent front, gatekeeper, and xDFG mutations.[1] this compound shows varied activity against gatekeeper mutations but has reduced potency against solvent front and xDFG mutations.[1] Repotrectinib maintains potent activity against a broad range of resistance mutations, including solvent front and gatekeeper mutations, and is the only inhibitor among the three with reported activity against a compound mutation.[1][2]
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
Materials:
-
TRK kinase (e.g., recombinant human TRKA, TRKB, or TRKC)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescent tracer (ATP-competitive)
-
Test compounds (this compound, Larotrectinib, Repotrectinib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add test compound, TRK kinase pre-incubated with the Eu-labeled antibody, and the fluorescent tracer.
-
Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate filters for Europium donor and tracer acceptor.
-
The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (e.g., Ba/F3 Cell Proliferation Assay)
This assay assesses the ability of an inhibitor to suppress the proliferation of cells that are dependent on a specific TRK fusion protein for their growth and survival.
Materials:
-
Ba/F3 cells engineered to express a specific TRK fusion protein (e.g., ETV6-NTRK3)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, but lacking IL-3.
-
Test compounds (this compound, Larotrectinib, Repotrectinib)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the engineered Ba/F3 cells in a 96-well plate in IL-3-free medium.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
Western Blotting for TRK Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of TRK and its downstream signaling proteins, providing insight into the mechanism of action of the inhibitors.
Materials:
-
Cells expressing a TRK fusion protein
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the pan-TRK inhibitors at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.
Visualizations
References
Entrectinib's Efficacy Against Acquired Resistance Mutations: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the activity of entrectinib against clinically relevant resistance mutations in TRK and ROS1 fusion-positive cancers. This document provides a comparative analysis with other tyrosine kinase inhibitors (TKIs), supported by experimental data and detailed methodologies.
This compound is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinase (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its clinical efficacy in patients with tumors harboring NTRK or ROS1 gene fusions is well-established. However, as with other targeted therapies, the emergence of acquired resistance mutations can limit the duration of clinical benefit. This guide provides a comprehensive overview of this compound's activity against known resistance mutations, comparing its performance with other first and next-generation TKIs.
Comparative Inhibitory Activity of this compound
The following tables summarize the in vitro inhibitory activity (IC50) of this compound and other relevant TKIs against wild-type and mutant forms of TRK and ROS1 kinases. This data, derived from cellular and biochemical assays, offers a quantitative comparison of drug potency.
TRK Kinase Inhibition
This compound demonstrates potent, low nanomolar inhibition of wild-type TRKA, TRKB, and TRKC kinases.[4] While its activity is attenuated by certain solvent front and xDFG mutations, it retains significant potency against some gatekeeper mutations that confer resistance to other TRK inhibitors.[1]
| Target | Mutation | This compound IC50 (nM) | Larotrectinib IC50 (nM) | Repotrectinib IC50 (nM) | Selitrectinib IC50 (nM) |
| TRKA | Wild-Type | 0.3 | 23.5 | <0.2 | 1.8 |
| G595R (Solvent Front) | >400 | >2000 | 0.8 | 9.2 | |
| F589L (Gatekeeper) | <0.2 | 4330 | <0.2 | 52 | |
| G667C (xDFG) | 138 | >1500 | 14.6 | 124 | |
| TRKB | Wild-Type | 1.3 | 49.4 | <0.2 | 3.9 |
| G639R (Solvent Front) | >400 | >2000 | 2.1 | 27 | |
| TRKC | Wild-Type | 0.8 | 31.7 | <0.2 | 2.5 |
| G623R (Solvent Front) | >400 | 6940 | 2.0 | 27 | |
| F617I (Gatekeeper) | 60.4 | 4330 | <0.2 | 52 |
Data compiled from cellular Ba/F3 proliferation assays.[1][5]
ROS1 Kinase Inhibition
In biochemical assays, this compound inhibits wild-type ROS1 with an IC50 of 12 nM.[2] However, similar to its effect on TRK kinases, certain mutations in the ROS1 kinase domain can reduce its inhibitory activity. The G2032R solvent front mutation, a common mechanism of resistance to crizotinib, also confers resistance to this compound.[6][7]
| Target | Mutation | This compound IC50 (nM) | Crizotinib IC50 (nM) | Lorlatinib IC50 (nM) | Repotrectinib IC50 (nM) |
| ROS1 | Wild-Type | 5 | 200 | 0.7 | N/A |
| G2032R (Solvent Front) | >1000 | >2000 | 196.6 | 23.1 | |
| L2086F | >1000 | >2000 | >2000 | N/A |
Data compiled from cellular Ba/F3 proliferation assays.[4][6][7]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate inhibitor potency, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: TRK/ROS1/ALK Signaling Pathways Inhibited by this compound.
Caption: Workflow for Evaluating TKI Activity in Ba/F3 Cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's activity.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the concentration of an inhibitor required to inhibit the proliferation of cells that are dependent on the activity of a specific kinase.
1. Cell Culture and Maintenance:
-
Murine pro-B Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 10 ng/mL of interleukin-3 (IL-3).
-
Cell lines engineered to express a constitutively active fusion kinase (e.g., ETV6-NTRK1) are maintained in the same medium without IL-3.
2. Assay Procedure:
-
Cells are washed to remove any residual IL-3 and resuspended in assay medium (RPMI-1640 with 10% FBS).
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The test compound (e.g., this compound) is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels.
-
Luminescence is read on a plate reader.
3. Data Analysis:
-
The data is normalized to the vehicle control.
-
IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Biochemical Kinase Assay (LANCE® Ultra TR-FRET)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
1. Reagents and Setup:
-
Purified recombinant kinase (e.g., TRKA, ROS1).
-
ULight™-labeled peptide substrate.
-
Europium-labeled anti-phospho-specific antibody.
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
2. Kinase Reaction:
-
The kinase, ULight™-substrate, and serially diluted inhibitor are added to the wells of a 384-well plate.
-
The reaction is initiated by the addition of ATP.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
3. Detection:
-
The kinase reaction is stopped by the addition of EDTA.
-
The Europium-labeled anti-phospho antibody in detection buffer is added to the wells.
-
The plate is incubated for 60 minutes at room temperature to allow for antibody-substrate binding.
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read on a compatible plate reader (excitation at 320 or 340 nm, emission at 665 nm).
4. Data Analysis:
-
The TR-FRET signal is proportional to the extent of substrate phosphorylation.
-
IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
This compound is a potent inhibitor of wild-type TRK, ROS1, and ALK kinases. While its efficacy can be compromised by the emergence of specific resistance mutations, particularly in the solvent front region, it retains activity against certain gatekeeper mutations that confer resistance to other TKIs. The comparative data presented in this guide highlights the importance of molecular profiling to guide treatment decisions for patients with TRK or ROS1 fusion-positive cancers who have developed resistance to initial TKI therapy. The development of next-generation inhibitors, such as repotrectinib, offers potential therapeutic options for overcoming some of these resistance mechanisms. The experimental protocols provided herein serve as a resource for researchers working to further characterize the activity of this compound and other kinase inhibitors against both wild-type and mutant oncogenic drivers.
References
- 1. revvity.com [revvity.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blossombio.com [blossombio.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
Entrectinib's Enhanced CNS Penetration: A Comparative Analysis Against Other Tyrosine Kinase Inhibitors
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 13, 2025 – Genentech, a member of the Roche Group, today released a comprehensive guide comparing the central nervous system (CNS) penetration of Entrectinib with other prominent tyrosine kinase inhibitors (TKIs). This guide is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of preclinical and clinical data to highlight the distinct advantages of this compound in targeting primary and metastatic brain tumors.
This compound is a potent inhibitor of TRK, ROS1, and ALK protein kinases, and has demonstrated significant efficacy in patients with NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC). A critical differentiator for this compound is its ability to effectively cross the blood-brain barrier (BBB), a significant challenge for many targeted therapies. This superior CNS penetration translates to meaningful clinical activity against brain metastases, a common and devastating complication of many cancers.
Quantitative Comparison of CNS Penetration
The following tables summarize key pharmacokinetic parameters that indicate the extent of CNS penetration for this compound and other TKIs. Higher brain-to-plasma and cerebrospinal fluid (CSF)-to-plasma ratios are generally indicative of better CNS penetration.
| Drug | Target(s) | Preclinical Brain-to-Plasma Ratio | Preclinical CSF/Plasma Ratio | Clinical CSF/Plasma Ratio | P-glycoprotein (P-gp) Substrate |
| This compound | TRK, ROS1, ALK | ~0.4 (mouse, repeated dose)[1] 0.6-1.5 (rat, repeated dose)[2] 1.4-2.2 (dog, repeated dose)[1][2] | >0.2 (rat, unbound)[2][3][4] | - | Weak[1][2][4] |
| Crizotinib | ALK, ROS1, MET | - | ~0.03 (rat, unbound)[2][3][4] | 0.003[5][6] | Strong[2][5][6] |
| Larotrectinib | TRK | - | ~0.03 (rat, unbound)[2][3][4] | - | Strong[1][2][4] |
| Alectinib | ALK, RET | 0.63-0.94 (animal models)[7] | - | 0.86 (penetration rate)[8] | No[5][7][9] |
| Ceritinib | ALK | 0.15 (mouse)[8] | - | 0.13-0.35[5][8] | Yes[5][8] |
| Lorlatinib | ALK, ROS1 | - | - | 0.75 (unbound)[8] | - |
| Brigatinib | ALK, EGFR | - | - | 0.012 (one case report)[10][11][12] | - |
| Repotrectinib | ROS1, TRK, ALK | - | - | ~1% (one case report)[13][14] | Yes[13] |
Data presented is a summary of findings from various preclinical and clinical studies and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
The assessment of CNS penetration for these TKIs involves a combination of in vitro and in vivo studies.
In Vitro P-glycoprotein (P-gp) Substrate Assessment
A key determinant of a drug's ability to cross the BBB is its interaction with efflux transporters like P-glycoprotein (P-gp), which actively pumps substrates out of the brain.
Methodology:
-
Cell Culture: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCKII-MDR1), which overexpresses human P-gp, are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.
-
Transport Assay: The TKI is added to either the apical (blood side) or basolateral (brain side) chamber of the Transwell system.
-
Sample Analysis: After a defined incubation period, samples are taken from both chambers and the concentration of the TKI is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Efflux Ratio Calculation: The apparent permeability coefficients (Papp) are calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp. For this compound, a novel "apical efflux ratio" (AP-ER) model was also utilized to assess P-gp interaction.[2][4][15]
In Vivo Assessment of CNS Penetration in Animal Models
Preclinical animal models are crucial for determining brain-to-plasma and CSF-to-plasma concentration ratios.
Methodology:
-
Animal Models: Studies are typically conducted in mice, rats, or dogs.
-
Drug Administration: The TKI is administered either orally (gavage) or intravenously. For steady-state experiments, continuous intravenous infusion may be used.
-
Sample Collection: At specified time points after dosing, blood, brain tissue, and CSF are collected.
-
Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.
-
Concentration Analysis: The concentration of the TKI in plasma, brain homogenate, and CSF is determined by LC-MS/MS.
-
Ratio Calculation: The brain-to-plasma ratio is calculated by dividing the drug concentration in the brain by the concentration in the plasma. The CSF-to-plasma ratio is calculated similarly. For a more accurate assessment of unbound drug, equilibrium dialysis can be used to determine the unbound fraction of the drug in plasma and brain tissue.
Intracranial Tumor Models
To evaluate the therapeutic efficacy of TKIs against brain tumors, intracranial xenograft models are often employed.
Methodology:
-
Cell Implantation: Human tumor cells harboring the relevant genetic alterations (e.g., NTRK, ROS1, or ALK fusions) are surgically implanted into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging.
-
Treatment: Once tumors are established, mice are treated with the TKI or a vehicle control.
-
Efficacy Assessment: The primary endpoint is typically overall survival. Tumor growth inhibition can also be assessed by monitoring the imaging signal.
Signaling Pathways
This compound and the compared TKIs exert their therapeutic effects by inhibiting key signaling pathways that are constitutively activated by oncogenic fusion proteins.
TRK Signaling Pathway
NTRK gene fusions lead to the production of chimeric TRK proteins that are constitutively active, driving cell proliferation and survival primarily through the RAS/MAPK and PI3K/AKT pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rat and Mouse Brain Tumor Models for Experimental Neuro-Oncology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Figure 1 from Molecular Pathways Molecular Pathways : ROS 1 Fusion Proteins in Cancer | Semantic Scholar [semanticscholar.org]
- 10. Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A blood-free modeling approach for the quantification of the blood-to-brain tracer exchange in TSPO PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracer kinetic model of blood-brain barrier transport of plasma protein-bound ligands. Empiric testing of the free hormone hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Modeling Brain Tumors: A Perspective Overview of in vivo and Organoid Models [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Entrectinib's Efficacy in TKI-Resistant Cancers: A Comparative Guide to Cross-Resistance
Entrectinib, a potent tyrosine kinase inhibitor (TKI) targeting TRK, ROS1, and ALK fusions, has shown significant clinical activity. However, as with other targeted therapies, the development of resistance is a critical challenge. This guide provides a comparative analysis of this compound's performance in cell lines with pre-existing resistance to other TKIs and explores the mechanisms of acquired resistance to this compound itself, supported by experimental data and detailed protocols.
Overview of Resistance Mechanisms
Resistance to TKIs, including this compound, can be broadly categorized into two types:
-
On-Target Resistance: This involves genetic alterations within the target kinase gene itself (e.g., NTRK, ROS1, ALK), which prevent the drug from binding effectively. Common examples include solvent-front and gatekeeper mutations.
-
Off-Target Resistance (Bypass Signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent the inhibition of the primary oncogenic driver. This allows the cell to maintain proliferation and survival signals despite the presence of the TKI.
Cross-Resistance and Efficacy of this compound
Studies have investigated this compound's activity in various TKI-resistant models. The outcomes are highly dependent on the specific resistance mechanism.
Performance in ROS1-Rearranged NSCLC Models
In non-small cell lung cancer (NSCLC) models with ROS1 rearrangements, resistance to this compound often arises from the activation of bypass signaling pathways rather than secondary mutations in the ROS1 kinase domain.
Table 1: this compound Cross-Resistance in ROS1-TKI Resistant NSCLC Cell Lines
| Cell Line | Parental TKI Resistance | This compound Resistance Mechanism | IC50 Values (this compound) | Cross-Resistance to other TKIs | Reference |
| HCC78ER | This compound (induced) | KRAS G12C mutation; KRAS & FGF3 amplification | >1000 nM (Resistant) vs. ~10 nM (Parental) | Crizotinib, Ceritinib, Lorlatinib | [1] |
| CUTO28-ER | This compound (induced) | MET gene amplification (extrachromosomal) | Not specified, but resistant | Overcome by dual ROS1/MET inhibitor (Crizotinib) | [2][3] |
| HCC78 | N/A | HGF-induced resistance (non-genetic) | Increased in presence of HGF | Overcome by MET inhibitors (Capmatinib) | [4] |
HCC78ER cells, made resistant to this compound, demonstrated cross-resistance to other ROS1 inhibitors like crizotinib, ceritinib, and lorlatinib, indicating that the acquired KRAS-driven bypass pathway is a robust resistance mechanism.[1] Conversely, in the CUTO28-ER model, where resistance was mediated by MET amplification, the dual ROS1/MET inhibitor crizotinib was able to overcome it.[3]
Performance in NTRK-Fusion Positive Cancer Models
In cancers driven by NTRK fusions, both on-target mutations and bypass signaling have been identified as mechanisms of resistance to this compound.
Table 2: this compound Resistance Mechanisms in NTRK-Fusion Cell Lines
| Cell Line / Model | Cancer Type | This compound Resistance Mechanism | Key Findings | Reference |
| KM12 R2 | Colorectal | On-Target: NTRK1 G595R mutation | High-dose this compound selection led to a known gatekeeper mutation. | [5] |
| KM12 R1 | Colorectal | On-Target: NTRK1 G667C mutation | Low-dose this compound selection led to a different kinase domain mutation. | [5] |
| Patient-Derived | Cholangiocarcinoma | Off-Target: MET amplification | Acquired high-level MET amplification drove resistance. | [6] |
| KM12SM | Colorectal | Off-Target: HGF-induced MET activation | Resistance induced by microenvironment factor (HGF) and reversible with MET inhibitors. | [4] |
These findings highlight that resistance to this compound in NTRK-fusion cancers can emerge through different pressures, leading to distinct on-target mutations (like G595R and G667C) or the activation of bypass tracks such as MET.[5][6]
Performance in ALK-Mutated Neuroblastoma Models
This compound's dual activity against ALK and TRK provides a unique advantage in certain contexts, such as neuroblastoma.
Table 3: this compound Activity in ALK-Mutated Neuroblastoma
| Cell Line | Key Feature | This compound Activity | Mechanism | Reference |
| SY5Y | ALK F1174L mutation | Resistant (to ALK inhibition) | The F1174L mutation confers resistance to this compound's ALK-inhibitory function. | [7] |
| ALK F1174L + TRKB | ALK F1174L mutation; Transduced to express TRKB | Sensitive | This compound overcomes ALK resistance by potently inhibiting the co-expressed TRKB oncoprotein. | [8][9] |
This demonstrates a key principle: this compound can overcome resistance to its own ALK-inhibitory activity if the cancer cell is also dependent on a TRK pathway, which remains sensitive.[9]
Signaling Pathways in this compound Resistance
The primary mechanisms of bypass signaling that confer resistance to this compound involve the activation of the MAPK and PI3K/Akt pathways, often through upstream receptor tyrosine kinases like MET or mutations in key signaling nodes like KRAS.
Caption: Bypass signaling pathways conferring resistance to this compound.
Experimental Methodologies
The findings presented in this guide are based on a range of standard and advanced molecular biology techniques.
Generation of TKI-Resistant Cell Lines
A common workflow is used to develop cell lines with acquired resistance to a specific TKI.
References
- 1. This compound resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET gene amplification is a mechanism of resistance to this compound in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MET kinase inhibitor reverses resistance to this compound induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. This compound and other ALK/TRK inhibitors for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Entrectinib's Preclinical Power: A Comparative Look at Patient-Derived vs. Cell Line-Derived Xenograft Models
For researchers and drug development professionals, understanding the nuances of preclinical models is paramount to translating laboratory findings into clinical success. This guide provides a comprehensive comparison of the efficacy of Entrectinib, a potent tyrosine kinase inhibitor, in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models, offering insights into the strengths and limitations of each system in evaluating this targeted therapy.
This compound has demonstrated significant clinical activity in patients with solid tumors harboring NTRK, ROS1, or ALK gene fusions.[1][2] Preclinical assessment of its efficacy has relied on various in vivo models, with PDX and CDX models being the most prominent. While both involve transplanting human tumor tissue or cells into immunodeficient mice, their fundamental differences in origin and characteristics can significantly impact experimental outcomes and their clinical predictiveness.
At a Glance: Key Differences Between PDX and CDX Models
Patient-derived xenograft (PDX) models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[3] This method preserves the original tumor's heterogeneity, including the complex interplay between cancer cells and the surrounding microenvironment.[4][5] In contrast, cell line-derived xenograft (CDX) models utilize cancer cell lines that have been cultured in vitro for extended periods.[3] This process can lead to the selection of homogenous cell populations that may not fully represent the complexity of the original tumor.[5][6]
Quantitative Efficacy of this compound: A Tale of Two Models
Direct head-to-head studies comparing the efficacy of this compound in PDX and CDX models for the same NTRK-fusion positive cancer type are limited in publicly available literature. However, by examining data from separate studies, we can construct a comparative overview of the drug's performance in each model system.
This compound Efficacy in Patient-Derived Xenograft (PDX) Models
Studies have shown that this compound induces tumor regression in various PDX models harboring NTRK, ROS1, or ALK fusions.[7][8] This demonstrates the drug's activity in a more clinically relevant setting that mirrors the genetic diversity of human cancers.
| PDX Model | Cancer Type | Genetic Alteration | This compound Efficacy | Reference |
| Colorectal Cancer PDX | Colorectal Cancer | TPM3-NTRK1 | Induced tumor regression | [8] |
| Soft Tissue Sarcoma PDX | Soft Tissue Sarcoma | TPM3-NTRK1 | Induced tumor regression | [8] |
| Lung Cancer PDX | Lung Cancer | MPRIP-NTRK1 | Induced tumor regression | [8] |
| Head and Neck Cancer PDX | Head and Neck Cancer | ETV6-NTRK3 | Induced tumor regression | [8] |
| Acute Myeloid Leukemia PDX | Acute Myeloid Leukemia | ETV6-NTRK3 | Induced tumor regression | [8] |
This compound Efficacy in Cell Line-Derived Xenograft (CDX) Models
This compound has also demonstrated potent anti-tumor activity in various CDX models. These models, while less complex than PDXs, are valuable for initial high-throughput screening and mechanistic studies due to their reproducibility and faster growth rates.
| Cell Line | Cancer Type | Genetic Alteration | This compound Efficacy | Reference |
| SH-SY5Y (TrkB-expressing) | Neuroblastoma | - | Significant tumor growth inhibition (p<0.0001) and prolonged event-free survival (p<0.0001) | [9] |
| KM-12 | Colorectal Cancer | TPM3-NTRK1 | Potent anti-proliferative, cell cycle arrest, and apoptotic effects | [8] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Inhibited tumor growth and dose-dependent survival benefit | [8][10] |
Signaling Pathways Targeted by this compound
This compound is a multi-targeted tyrosine kinase inhibitor that disrupts key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates the primary pathways inhibited by this compound.
Caption: this compound inhibits TRK, ROS1, and ALK, blocking key downstream signaling pathways.
Experimental Workflows: PDX vs. CDX Models
The methodologies for establishing and utilizing PDX and CDX models for efficacy studies differ significantly, impacting the timeline, cost, and ultimately the translatability of the results.
Patient-Derived Xenograft (PDX) Experimental Workflow
Caption: Workflow for establishing and testing efficacy in PDX models.
Cell Line-Derived Xenograft (CDX) Experimental Workflow
Caption: Workflow for establishing and testing efficacy in CDX models.
Detailed Experimental Protocols
Establishment of Patient-Derived Xenografts (PDXs)
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients through surgical resection or biopsy and transported in a sterile medium.
-
Implantation: The tumor tissue is fragmented into small pieces (typically 2-3 mm³) and subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG).
-
Engraftment and Expansion: Tumor growth is monitored regularly. Once the initial tumor (P0 generation) reaches a sufficient size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion.
Establishment of Cell Line-Derived Xenografts (CDXs)
-
Cell Culture: Human cancer cell lines with the desired genetic alteration (e.g., NTRK fusion) are cultured in appropriate media under sterile conditions.
-
Cell Preparation: Cells are harvested during their exponential growth phase, counted, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Implantation: A specific number of cells (e.g., 1-10 million) is subcutaneously injected into the flank of an immunodeficient mouse.
Efficacy Assessment in Xenograft Models
-
Tumor Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a specified dose and schedule. The control group receives a vehicle control.
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints can include tumor regression and survival analysis.[11][12]
Conclusion: Choosing the Right Model for the Right Question
Both PDX and CDX models are valuable tools in the preclinical evaluation of this compound.
-
CDX models are highly reproducible, cost-effective, and suitable for initial efficacy screening and understanding the basic mechanisms of drug action. The homogenous nature of these models allows for clear, interpretable results.
-
PDX models , by preserving the heterogeneity and microenvironment of the original patient tumor, offer a more clinically relevant platform.[4] They are particularly crucial for assessing drug efficacy across a diverse patient population, identifying potential biomarkers of response and resistance, and providing a more accurate prediction of clinical outcomes.
For a comprehensive preclinical evaluation of this compound, a tiered approach is often most effective. Initial screening and mechanistic studies can be efficiently performed in CDX models, while the more complex and resource-intensive PDX models should be employed for in-depth efficacy studies that more closely mimic the clinical setting. This integrated approach will ultimately de-risk clinical development and accelerate the delivery of effective targeted therapies to patients.
References
- 1. This compound in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. inotiv.com [inotiv.com]
- 4. blog.championsoncology.com [blog.championsoncology.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the safety profiles of Entrectinib and other TKIs in preclinical studies
For researchers, scientists, and drug development professionals, understanding the preclinical safety profile of a tyrosine kinase inhibitor (TKI) is paramount to predicting its clinical potential and navigating the complexities of drug development. This guide provides a comparative analysis of the preclinical safety of Entrectinib, a potent inhibitor of TRK, ROS1, and ALK, against other notable TKIs, Larotrectinib and Crizotinib.
This compound is a multi-targeted TKI designed to inhibit TRKA/B/C, ROS1, and ALK kinase activity.[1][2] Its preclinical profile demonstrates potent and selective inhibition of these key oncogenic drivers.[3] This guide will delve into the available preclinical data, presenting a comparative view of its safety and off-target effects alongside Larotrectinib, a highly selective TRK inhibitor, and Crizotinib, an established ALK, MET, and ROS1 inhibitor.[4][5]
Kinase Inhibition Profile: A Comparative Look
The selectivity of a TKI is a critical determinant of its safety profile. Off-target kinase inhibition can lead to unforeseen toxicities. Preclinical studies have characterized the inhibitory activity of this compound against a panel of kinases.
Table 1: Comparative Kinase Inhibition (IC50, nM)
| Kinase | This compound | Crizotinib | Larotrectinib |
| TRKA | 1 | - | Highly Potent |
| TRKB | 3 | - | Highly Potent |
| TRKC | 5 | - | Highly Potent |
| ROS1 | 7 | 180 | - |
| ALK | 12 | 5-25 | - |
| ABL | >1000 | - | - |
| RET | >1000 | - | - |
| MET | - | 5-25 | - |
Note: Data is compiled from multiple preclinical studies and may not represent a direct head-to-head comparison under identical assay conditions.[3][4]
Preclinical data indicates that this compound is a potent inhibitor of the TRK family, ROS1, and ALK, with IC50 values in the low nanomolar range.[3] Notably, in engineered ROS1-dependent cells, this compound demonstrated significantly higher potency than Crizotinib.[3] Larotrectinib is characterized by its high selectivity for the TRK kinase family.[2] Crizotinib is a potent inhibitor of ALK and MET.[4] The limited activity of this compound against kinases such as ABL and RET at concentrations up to 1 µM suggests a degree of selectivity.[3]
Cellular Activity and Proliferation
The anti-proliferative effects of these TKIs have been evaluated in various cancer cell lines driven by their respective target kinases.
Table 2: Anti-proliferative Activity in Cellular Models (IC50, nM)
| Cell Line | Driving Mutation | This compound | Crizotinib |
| Ba/F3-TEL-ROS1 | ROS1 Fusion | 5 | - |
In cellular assays, this compound effectively inhibits the proliferation of cells dependent on its target kinases. For instance, in Ba/F3 cells engineered to express a ROS1 fusion protein, this compound showed an IC50 of 5 nM.[3]
In Vivo Preclinical Safety and Efficacy
Preclinical animal models are crucial for assessing the in vivo safety and anti-tumor activity of TKIs.
This compound has demonstrated significant anti-tumor activity in mouse xenograft models of human cancers with TRK, ROS1, or ALK fusions.[6] Importantly, preclinical studies have shown that this compound can cross the blood-brain barrier, leading to tumor regression in intracranial models.[7] This is a key differentiating factor, as central nervous system (CNS) metastases are a common challenge in the treatment of these cancers.
Preclinical toxicology studies for Crizotinib in beagles identified target organs of toxicity including the bone marrow, mesenteric lymph nodes, jejunum, and stomach. Observed effects included decreased red blood cell parameters and increased white blood cell counts and liver enzymes.[8] Detailed comparative preclinical toxicology data for this compound and Larotrectinib in similar animal models is not as readily available in the public domain, which highlights a gap in directly comparable preclinical safety assessment.
Signaling Pathways
The therapeutic effects and potential toxicities of TKIs are intrinsically linked to the signaling pathways they modulate.
Caption: TKI Inhibition of TRK, ROS1, and ALK Signaling Pathways.
Experimental Protocols
The following sections detail the general methodologies used in the preclinical evaluation of TKIs like this compound.
In Vitro Kinase Inhibition Assay (Radiometric Assay)
This assay is fundamental to determining the potency and selectivity of a kinase inhibitor.
Caption: Workflow for a Radiometric Kinase Inhibition Assay.
Protocol:
-
Reaction Setup: The kinase, a specific peptide substrate, and the test inhibitor (e.g., this compound) are combined in a reaction buffer.
-
Initiation: The reaction is initiated by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.[9]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.[9]
-
Termination and Capture: The reaction is stopped, and the mixture is spotted onto a phosphocellulose paper (e.g., P81) which binds the phosphorylated substrate.[9]
-
Washing: The paper is washed to remove unincorporated [γ-³²P]ATP.[10]
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.[10]
-
Data Analysis: The percentage of inhibition at various inhibitor concentrations is used to calculate the IC50 value.
Cell Proliferation Assay (MTT/XTT Assay)
This assay assesses the effect of a TKI on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the TKI (e.g., this compound) and incubated for a specific period (e.g., 72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.[11]
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.[11]
-
Solubilization (for MTT): If MTT is used, a solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT).[11]
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the IC50 value is calculated.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a TKI in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.[12][13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[12]
-
Treatment: Mice are randomized into control and treatment groups and administered the TKI (e.g., this compound) or a vehicle control, typically via oral gavage.[14]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[12]
-
Toxicity Monitoring: Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.[14]
Conclusion
The preclinical data available for this compound demonstrates its potent and selective inhibition of TRK, ROS1, and ALK kinases, translating to anti-proliferative and anti-tumor activity in relevant models. Its ability to penetrate the CNS is a significant preclinical finding. While direct, comprehensive comparative preclinical safety data with other TKIs like Larotrectinib and Crizotinib is limited, the existing evidence suggests a manageable safety profile. For researchers and drug developers, the preclinical profile of this compound supports its continued investigation and highlights its potential as a valuable therapeutic agent for patients with tumors harboring TRK, ROS1, or ALK fusions, including those with CNS involvement. Further head-to-head preclinical toxicology studies would provide a more definitive comparative safety assessment.
References
- 1. In vitro and clinical investigations to determine the drug-drug interaction potential of this compound, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib and this compound: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of this compound and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. P14.19 Preclinical and clinical efficacy of this compound in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vidiumah.com [vidiumah.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Biomarker Validation for Predicting Entrectinib Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to predict patient response to Entrectinib, a targeted cancer therapy. It offers a detailed analysis of this compound's performance against alternative treatments, supported by experimental data and detailed laboratory protocols for biomarker detection.
Introduction to this compound and its Biomarkers
This compound (Rozlytrek®) is a potent and selective tyrosine kinase inhibitor (TKI) that targets tumors harboring specific genetic alterations.[1] It is approved for the treatment of metastatic ROS1-positive non-small cell lung cancer (NSCLC) and NTRK gene fusion-positive solid tumors.[1] The expression of these fusion proteins, resulting from chromosomal rearrangements, can act as oncogenic drivers, leading to uncontrolled cell proliferation and survival.[1] this compound functions by inhibiting the kinase activity of the TRK A, B, and C proteins (encoded by NTRK1, NTRK2, and NTRK3 genes, respectively), as well as the ROS1 and ALK receptor tyrosine kinases.[2][3]
The primary biomarkers for predicting a positive response to this compound are:
-
NTRK Gene Fusions (NTRK1, NTRK2, NTRK3) : These fusions are found across a wide variety of solid tumors, although they are rare in most common cancers.[4]
-
ROS1 Gene Rearrangements : These are most notably found in a small percentage of patients with non-small cell lung cancer (NSCLC).[5]
The accurate and reliable detection of these biomarkers is crucial for identifying patients who are most likely to benefit from this compound therapy.
Data Presentation: this compound vs. Alternative Therapies
This section summarizes the performance of this compound in comparison to other targeted therapies for NTRK fusion-positive and ROS1-positive cancers.
This compound vs. Larotrectinib for NTRK Fusion-Positive Solid Tumors
Larotrectinib is another TRK inhibitor approved for the treatment of NTRK fusion-positive cancers. As no head-to-head clinical trials have been conducted, the following data is based on matching-adjusted indirect comparisons (MAIC) of single-arm trials.[6][7]
| Efficacy Outcome | This compound[8] | Larotrectinib[8] |
| Overall Response Rate (ORR) | 57% | 75% |
| Complete Response (CR) Rate | Lower (specific % not provided) | Higher (specific % not provided) |
| Median Duration of Response (DoR) | Not Reported | Longer |
| Median Progression-Free Survival (PFS) | Numerically shorter | Numerically longer |
| Overall Survival (OS) | Shorter | Significantly longer |
Note: This is an indirect comparison and should be interpreted with caution.
This compound vs. Crizotinib for ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
Crizotinib is another TKI used to treat ROS1-positive NSCLC. The following data is from a "virtual" clinical trial analysis comparing patients from this compound trials with a real-world cohort of patients treated with Crizotinib.[2][9]
| Efficacy Outcome | This compound[9] | Crizotinib[9] |
| Median Time to Treatment Discontinuation (TTD) | 14.6 months | 8.8 months |
| Progression-Free Survival (PFS) | Longer (HR: 0.44) | Shorter |
| Median Overall Survival (OS) | Not Reached | 18.5 months |
Another simulated treatment comparison found comparable efficacy between the two drugs, with non-significant trends favoring crizotinib in some measures.[5][6]
Second-Generation Inhibitors: Repotrectinib
Repotrectinib is a next-generation TKI designed to overcome resistance to first-generation inhibitors.
Repotrectinib in NTRK Fusion-Positive Solid Tumors (TRIDENT-1 Trial)[2][10]
| Patient Population | Overall Response Rate (ORR)[10] | Median Duration of Response (DoR)[10] |
| TKI-naïve | 58% | Not Estimable |
| TKI-pretreated | 50% | 9.9 months |
Repotrectinib in ROS1-Positive NSCLC (TRIDENT-1 Trial)[11]
| Patient Population | Overall Response Rate (ORR)[11] | Median Progression-Free Survival (PFS)[11] |
| TKI-naïve | 79% | ~36 months |
| TKI-pretreated | 38% | ~9 months |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: NTRK signaling pathway and this compound inhibition.
Caption: ROS1 signaling pathway and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to detect NTRK fusions and ROS1 rearrangements.
Immunohistochemistry (IHC) for Pan-Trk Expression
IHC is a valuable screening tool for identifying potential NTRK fusion-positive cases. The following protocol is a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tissues.[12]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibody: Pan-Trk (e.g., clone EPR17341)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series (100% for 2 x 3 minutes, 95% for 3 minutes, 70% for 3 minutes, 50% for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Cool slides for 20 minutes at room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary Pan-Trk antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Incubate slides with DAB solution until the desired stain intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation:
-
Positive staining is typically cytoplasmic, but can also be nuclear or membranous depending on the fusion partner.
-
Any positive staining should be confirmed by a molecular method like FISH or NGS.
Fluorescence In Situ Hybridization (FISH) for ROS1 Rearrangement
FISH is considered the gold standard for detecting ROS1 gene rearrangements. The following is a general protocol using a break-apart probe.[13][14][15][16][17]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Deparaffinization solution
-
Pre-treatment solution (e.g., protease)
-
ROS1 break-apart probe (e.g., ZytoLight SPEC ROS1 Dual Color Break Apart Probe)
-
Hybridization buffer
-
Wash buffers
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Pre-treatment:
-
Deparaffinize slides according to standard protocols.
-
Perform enzymatic digestion with a protease solution to permeabilize the cells. The time and temperature of this step are critical and may need optimization.
-
-
Denaturation:
-
Apply the ROS1 break-apart probe to the slide.
-
Co-denature the probe and target DNA by heating the slide at 75°C for 5-10 minutes.
-
-
Hybridization:
-
Incubate the slide in a humidified chamber at 37°C overnight to allow the probe to hybridize to the target DNA.
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent wash buffers to remove unbound and non-specifically bound probe.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount with an antifade mounting medium.
-
Interpretation:
-
In a normal cell, the two fluorescent signals from the break-apart probe will appear as a single fused signal.
-
In a cell with a ROS1 rearrangement, the signals will be split apart. A positive result is typically defined as >15% of tumor cells showing a break-apart signal pattern.[15]
Caption: General workflow for Fluorescence In Situ Hybridization.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for NTRK Fusions
RT-PCR can be used to detect specific, known NTRK fusion transcripts. This method is highly sensitive but can only identify predefined fusion partners.[18][19][20][21]
Materials:
-
FFPE tissue sections
-
RNA extraction kit for FFPE tissues
-
Reverse transcriptase and cDNA synthesis kit
-
Primers specific for the NTRK fusion partners of interest (e.g., ETV6 and NTRK3)
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from FFPE tissue sections using a commercially available kit, following the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA, fusion-specific primers, and qPCR master mix.
-
Run the reaction on a real-time PCR instrument using an appropriate cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).
-
-
Analysis:
-
Analyze the amplification curves and melting curves to determine the presence of the specific fusion transcript.
-
Next-Generation Sequencing (NGS) for Fusion Detection
NGS offers a comprehensive approach to detect both known and novel NTRK and ROS1 fusions. RNA-based NGS is generally preferred for fusion detection.[22][23][24][25][26]
General Workflow:
-
Nucleic Acid Extraction: Extract high-quality RNA from the tumor sample.
-
Library Preparation:
-
Convert RNA to cDNA.
-
Fragment the cDNA and add sequencing adapters.
-
Use either a hybrid-capture or amplicon-based method to enrich for the target genes of interest.
-
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use specialized bioinformatics software to identify fusion events.
-
Caption: General workflow for Next-Generation Sequencing.
Conclusion
The validation of biomarkers is paramount for the successful application of targeted therapies like this compound. The presence of NTRK gene fusions or ROS1 rearrangements are strong predictors of response to this treatment. While this compound has shown significant efficacy, the landscape of targeted therapies is continually evolving with the development of second-generation inhibitors that can overcome resistance. The choice of biomarker detection method depends on various factors including tumor type, availability of tissue, and the need for comprehensive genomic profiling. A multi-modal approach, often starting with IHC as a screen followed by a confirmatory molecular test like FISH or NGS, is a common and effective strategy. This guide provides a framework for researchers and clinicians to navigate the complexities of biomarker validation for this compound and its alternatives, ultimately aiding in the delivery of personalized cancer care.
References
- 1. bosterbio.com [bosterbio.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. Matching-adjusted indirect comparison: this compound versus crizotinib in ROS1 fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. becarispublishing.com [becarispublishing.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. targetedonc.com [targetedonc.com]
- 7. ajmc.com [ajmc.com]
- 8. Indirect Treatment Comparison of Larotrectinib versus this compound in Treating Patients with TRK Gene Fusion Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. FDA grants accelerated approval to repotrectinib for adult and pediatric patients with NTRK gene fusion-positive solid tumors | FDA [fda.gov]
- 11. Effectiveness of crizotinib versus this compound in ROS1-positive non-small-cell lung cancer using clinical and real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. zytovision.com [zytovision.com]
- 14. Fluorescence in situ hybridization [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. abacusdx.com [abacusdx.com]
- 17. zytovision.com [zytovision.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimized Gene Expression Analysis from FFPE Samples | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Protocol for qRT-PCR analysis from formalin fixed paraffin embedded tissue sections from diffuse large b-cell lymphoma: Validation of the six-gene predictor score - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mRNA Capture Sequencing and RT-qPCR for the Detection of Pathognomonic, Novel, and Secondary Fusion Transcripts in FFPE Tissue: A Sarcoma Showcase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NTRK Fusion Detection in Cancer [illumina.com]
- 23. ntrktesting.com [ntrktesting.com]
- 24. mdpi.com [mdpi.com]
- 25. Oncomine Precision Assay on the Genexus System | Thermo Fisher Scientific - US [thermofisher.com]
- 26. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]
Entrectinib's Efficacy Across Different NTRK Fusion Partners: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Entrectinib, a potent inhibitor of Tropomyosin Receptor Kinase (TRK) A, B, and C, has demonstrated significant clinical activity in patients with solid tumors harboring NTRK gene fusions. This guide provides a comparative analysis of this compound's effects on different NTRK fusion partners, supported by experimental data and detailed methodologies, to aid in research and drug development.
Executive Summary
Clinical data from pooled analyses of the pivotal ALKA-372-001, STARTRK-1, and STARTRK-2 trials indicate that this compound induces durable and clinically meaningful responses across a variety of tumor types with NTRK fusions.[1][2][3][4] An updated integrated analysis of these trials showed an overall response rate (ORR) of 61.2% in 121 adult patients with NTRK fusion-positive solid tumors.[5][6][7] Importantly, the clinical activity of this compound appears to be consistent across different NTRK genes, with similar response rates observed in patients with NTRK1 and NTRK3 fusions.[5][8] While responses were noted in patients with NTRK2 fusions, the cohort size was small, warranting further investigation. Preclinical studies have consistently demonstrated this compound's potent inhibition of various TRK fusion proteins at nanomolar concentrations.
Comparative Efficacy of this compound
The efficacy of this compound has been evaluated in a tumor-agnostic manner, with clinical trials enrolling patients with a wide range of cancer types harboring NTRK fusions. The most common fusion partner identified in these trials was ETV6-NTRK3.[8]
Clinical Data
An updated integrated analysis of the STARTRK trials provides the most comprehensive data on the efficacy of this compound across different NTRK genes.
| NTRK Gene Fusion | Number of Patients (n) | Objective Response Rate (ORR) |
| NTRK1 | 48 | 54.2% |
| NTRK2 | 6 | 16.7% |
| NTRK3 | 67 | 70.1% |
| Overall | 121 | 61.2% |
Data from an updated integrated analysis of the ALKA-372-001, STARTRK-1, and STARTRK-2 trials.[5]
Notably, the analysis concluded that there was no observed relationship between the specific fusion partner and the response to this compound.[5] The initial integrated analysis of 54 patients also reported an overall response rate of 57%.[2][9][10]
Preclinical Data
In vitro studies have established this compound's potent inhibitory activity against various TRK fusion proteins.
| Cell Line / Fusion Protein | IC50 (nmol/L) |
| TRKA | 1 |
| TRKB | 3 |
| TRKC | 5 |
| ALK | 12 |
| ROS1 | 7 |
Biochemical IC50 values for this compound against various kinases.
Signaling Pathways and Mechanism of Action
NTRK gene fusions lead to the constitutive activation of TRK kinase domains, which in turn activates downstream signaling pathways crucial for cell proliferation and survival, including the MAPK/ERK and PI3K/AKT pathways. This compound functions as an ATP-competitive inhibitor of the TRK kinase domain, effectively blocking these downstream signals.
Caption: NTRK fusion signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Detection of NTRK Fusions
The identification of NTRK gene fusions in patient tumors is critical for selecting appropriate candidates for this compound therapy. Several methodologies are employed in clinical practice:
-
Immunohistochemistry (IHC): A screening method that detects the overexpression of TRK proteins.
-
Fluorescence In Situ Hybridization (FISH): Uses fluorescent probes to detect chromosomal rearrangements involving the NTRK genes.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): A sensitive method for detecting specific known fusion transcripts.
-
Next-Generation Sequencing (NGS): Both DNA- and RNA-based NGS panels can identify known and novel NTRK fusions with high accuracy.
Caption: A typical workflow for the detection of NTRK gene fusions in clinical practice.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells harboring a specific NTRK fusion in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Kinase Inhibition Assay (TR-FRET Assay)
This assay measures the direct inhibitory effect of this compound on TRK kinase activity.
-
Reagent Preparation: Prepare a reaction buffer containing a final concentration of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Prepare a serial dilution of this compound in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the following components in order:
-
This compound dilution or vehicle control.
-
A mixture of the recombinant TRK fusion protein and a biotinylated peptide substrate.
-
ATP to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Reading: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the IC50 value based on the inhibition of the TR-FRET signal.
Caption: Generalized workflow for a TR-FRET based kinase inhibition assay.
Conclusion
This compound is a highly effective TRK inhibitor with broad activity against various NTRK fusion-positive solid tumors. The available clinical and preclinical data suggest that its efficacy is largely independent of the specific NTRK gene or the fusion partner involved. This underscores the importance of routine testing for NTRK fusions in patients with advanced solid tumors to identify those who may benefit from this targeted therapy. Further research with larger patient cohorts for less common fusion types will continue to refine our understanding of the nuances of this compound's activity.
References
- 1. FDA approves this compound for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. This compound in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials [escholarship.org]
- 5. Updated Integrated Analysis of the Efficacy and Safety of this compound in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Review - this compound (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Item - Supplementary Data from Updated Integrated Analysis of the Efficacy and Safety of this compound in Patients With NTRK Fusion-Positive Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Seven Shades of Triple Negativity: A Review Unveiling the Low-Grade Spectrum of Breast Cancer | MDPI [mdpi.com]
- 10. Larotrectinib and this compound: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Entrectinib: A Guide for Laboratory Professionals
The proper disposal of entrectinib, a potent antineoplastic agent, is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. As a cytotoxic drug, this compound requires specific handling and disposal procedures in accordance with local, national, and international regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the appropriate management of this compound waste.
Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.[1] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and ingestion.[1]
Recommended PPE includes:
-
Gloves: Use chemotherapy-rated gloves. Double gloving is recommended.[2]
-
Gown: A disposable, fluid-resistant gown should be worn.[3]
-
Eye Protection: Safety glasses or goggles are necessary.[4]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator (e.g., N95 or P2) should be used.[2]
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound and contaminated materials is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge this compound or its waste into sewer systems or drains.[5][6]
-
Segregation of Waste: All waste contaminated with this compound must be segregated from other laboratory waste.[7] This includes unused drug, contaminated lab supplies (e.g., pipette tips, vials, gloves, gowns), and cleaning materials from spills.
-
Waste Containment:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled cytotoxic waste container.[2][3] These containers are often yellow with a purple lid.[7]
-
For liquid waste, use a separate, leak-proof container clearly labeled as "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste".[8]
-
Sharps, such as needles and syringes, must be disposed of in a designated sharps container for cytotoxic waste.[3]
-
All containers should be securely sealed to prevent leakage.[5]
-
-
Labeling: All waste containers must be clearly labeled with the appropriate hazard symbols and waste identification codes as required by your institution and local regulations.
-
Storage: Store the sealed waste containers in a secure, designated area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal service.[5]
-
Transportation: Transportation of hazardous drug waste must be done in robust, hard-walled, and securely closed containers with appropriate warning labels.[2]
-
Final Disposal: Arrange for the collection and disposal of the this compound waste by a certified hazardous waste management company. Ensure that the company is licensed to handle and incinerate cytotoxic pharmaceutical waste.
Waste and Container Summary
The following table summarizes the types of this compound-related waste and the appropriate containers for disposal.
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused capsules, contaminated gloves, gowns, bench paper, and other lab supplies. | Leak-proof, labeled cytotoxic waste container (often yellow with a purple lid).[7] |
| Liquid Waste | Solutions containing this compound, contaminated rinse water. | Leak-proof, labeled container for liquid cytotoxic waste. |
| Sharps Waste | Contaminated needles, syringes, and other sharp instruments. | Puncture-resistant sharps container for cytotoxic waste.[3] |
| Contaminated Packaging | Empty vials and original packaging that came into direct contact with the drug. | Can be triple-rinsed (with the rinsate collected as liquid waste) and recycled, or disposed of as cytotoxic solid waste.[5] |
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[3]
-
Don PPE: Before cleaning the spill, put on the appropriate PPE as described above. A respirator is highly recommended.[3]
-
Contain the Spill: Use a spill kit to contain the spill.[3] For liquid spills, use absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the Area: Carefully collect all contaminated materials, including absorbent pads and any broken glass, using tools such as scoops and forceps.[4] Place all materials into a cytotoxic waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate decontamination solution (e.g., a high-pH solution followed by a neutral pH solution) as per your institution's protocol.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]
Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with regulations governing hazardous pharmaceutical waste. Always consult your institution's specific safety protocols and local regulations for the disposal of cytotoxic agents.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. ipservices.care [ipservices.care]
- 4. medkoo.com [medkoo.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. Pharmaceutical waste | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Entrectinib
FOR IMMEDIATE RELEASE
Researchers and drug development professionals now have a centralized resource outlining the essential personal protective equipment (PPE), handling protocols, and disposal plans for the targeted cancer therapeutic, Entrectinib. This guide is designed to ensure the safety of laboratory personnel while maintaining the integrity of their research by providing clear, step-by-step instructions for the safe management of this potent compound.
This compound is classified as a hazardous substance with multiple health risks. It is harmful if swallowed, can cause significant skin and eye irritation, and may trigger allergic reactions upon skin contact or inhalation.[1] Furthermore, it is a suspected mutagen and reproductive toxin, and has been shown to cause organ damage.[1] Adherence to strict safety protocols is therefore mandatory to mitigate these risks.
Recommended Personal Protective Equipment
To prevent accidental exposure, a comprehensive suite of personal protective equipment is required when handling this compound. The following table summarizes the necessary PPE as indicated in safety data sheets.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3] | Protects against splashes, dust, and aerosols, preventing serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (minimum standard BS EN 374:2003).[1] Gloves should be inspected before use.[1] | Prevents skin contact, which can cause irritation and allergic reactions.[1] |
| Body Protection | Protective clothing, including gowns or lab coats.[1][2] Fire/flame resistant and impervious clothing is recommended.[2][3] | Minimizes the risk of skin contact with the compound. |
| Respiratory Protection | A suitable respirator should be used if a risk assessment indicates it is necessary.[1] A full-face respirator is recommended if exposure limits are exceeded or symptoms of irritation occur.[2][3] For spills, a self-contained breathing apparatus is advised.[1] | Protects against the inhalation of dust or aerosols, which can cause respiratory irritation and allergic reactions.[1] |
Standard Operating Procedure for Handling this compound Powder
The following protocol outlines the essential steps for safely handling powdered this compound in a research laboratory setting.
1. Preparation and Engineering Controls:
- All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
- Ensure the work area is clean and uncluttered.
- Verify that a safety shower and eyewash station are readily accessible.[1]
2. Donning Personal Protective Equipment (PPE):
- Before entering the designated handling area, don the required PPE as specified in the table above. This includes eye protection, chemical-resistant gloves, and a lab coat or gown.
3. Weighing and Aliquoting:
- Perform all weighing and aliquoting of the this compound powder within the chemical fume hood.
- Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.
- Handle the powder gently to avoid the creation of dust and aerosols.[1][2]
4. Solution Preparation:
- When preparing solutions, add the solvent to the powdered this compound slowly to prevent splashing.
- Ensure the container is securely capped before mixing.
5. Post-Handling Procedures:
- After handling is complete, decontaminate all surfaces and equipment that may have come into contact with this compound.
- Carefully remove and dispose of all single-use PPE in a designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.[1]
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the key stages of the safe handling and disposal process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
